molecular formula C18H15NO3 B011022 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-41-8

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B011022
CAS No.: 107027-41-8
M. Wt: 293.3 g/mol
InChI Key: FTBPGONXYWLYIQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPGONXYWLYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395806
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-41-8
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview of novel and classical methodologies for the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This document elucidates the mechanistic underpinnings, procedural details, and comparative advantages of key synthetic strategies. We will explore a robust, modern iteration of the classical Doebner reaction and contrast it with a novel, microwave-assisted approach that offers significant enhancements in reaction time and efficiency. Furthermore, the Pfitzinger reaction is presented as a viable alternative pathway. Each method is detailed with step-by-step protocols, mechanistic diagrams, and a discussion of the chemical logic that informs procedural choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety

The quinoline ring system is a privileged heterocyclic scaffold, prominently featured in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Specifically, the 2-aryl-quinoline-4-carboxylic acid framework is of significant interest due to its association with pharmacological effects such as antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The title compound, this compound, combines the key features of this pharmacophore and represents a valuable target for synthetic exploration and potential drug discovery programs.

The strategic placement of the 3-methoxyphenyl group at the 2-position and the methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. Consequently, efficient and versatile synthetic routes are paramount for accessing this and analogous compounds for further investigation.

This guide will focus on two primary synthetic strategies: a modified Doebner reaction, which represents a refined classical approach, and a microwave-assisted Doebner synthesis, exemplifying a novel, green-chemistry-aligned methodology.

The Doebner Reaction: A Classic Three-Component Synthesis

The Doebner reaction, first reported in 1887, is a powerful one-pot, three-component synthesis that constructs the quinoline-4-carboxylic acid core from an aromatic amine, an aldehyde, and pyruvic acid.[1][2] This method is particularly advantageous for its operational simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The generally accepted mechanism for the Doebner reaction proceeds through several key stages, as illustrated below.[2] The initial and rate-determining step is the formation of an N-arylimine (Schiff base) from the condensation of the aniline (2-methylaniline) and the aldehyde (3-methoxybenzaldehyde). Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the activated aromatic ring, forms a dihydroquinoline intermediate. The final step is an in-situ oxidation to the aromatic quinoline product. A second molecule of the Schiff base often serves as the hydrogen acceptor in this oxidation step.[2]

Doebner_Mechanism cluster_reactants Reactants Aniline 2-Methylaniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde 3-Methoxybenzaldehyde Aldehyde->SchiffBase + H₂O PyruvicAcid Pyruvic Acid Enol Pyruvic Acid Enol PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Target Quinoline Dihydroquinoline->Product Oxidation (-H₂)

Figure 1: Proposed mechanism of the Doebner reaction.

A Modernized, High-Yield Doebner Protocol

While the classical Doebner reaction is effective, it can be hampered by low yields, particularly with anilines bearing certain substituents.[2] Research by Komatsu and colleagues has demonstrated a modified Doebner hydrogen-transfer reaction that provides significantly improved yields across a range of anilines, including those with electron-donating groups.[4] This protocol utilizes a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂), and careful, dropwise addition of pyruvic acid to suppress side reactions.[4]

Experimental Protocol (Adapted from Komatsu et al.[4])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylaniline (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·OEt₂ (0.5 eq) to the stirred solution at room temperature.

  • Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour to facilitate Schiff base formation.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 eq) in MeCN. Add this solution dropwise to the reaction mixture over 1-2 hours while maintaining the temperature at 65°C. The slow addition is critical to minimize the self-condensation of pyruvic acid.

  • Reaction Monitoring: Continue to stir the reaction at 65°C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Table 1: Reactant and Condition Summary for Modified Doebner Synthesis

Reactant/Parameter Role Stoichiometry/Value Rationale for Choice
2-MethylanilineAniline Component1.0 eqForms the quinoline backbone. The ortho-methyl group directs cyclization.
3-MethoxybenzaldehydeAldehyde Component1.1 eqForms the 2-aryl substituent. A slight excess drives Schiff base formation.
Pyruvic AcidCarboxylic Acid Source1.2 eqProvides the C3 and C4 atoms, including the carboxylic acid moiety.
BF₃·OEt₂Lewis Acid Catalyst0.5 eqActivates the aldehyde and facilitates both imine formation and cyclization.
Acetonitrile (MeCN)Solvent-A polar aprotic solvent suitable for the reaction temperature and solubility.
TemperatureReaction Condition65°CProvides sufficient energy for the reaction while minimizing side reactions.

Novel Synthesis: Microwave-Assisted Doebner Reaction

A significant advancement in synthetic chemistry is the use of microwave irradiation to accelerate reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[5] This approach aligns with the principles of green chemistry by reducing energy consumption and potential byproduct formation. The Doebner reaction is particularly amenable to microwave assistance.

Rationale for Microwave Enhancement

Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and reaction rate. This can be particularly beneficial for the Doebner reaction, which often requires prolonged heating under conventional conditions. The shortened reaction times can also minimize the degradation of reactants and products.

Microwave_Workflow Start Combine Reactants in Microwave Vial Irradiate Microwave Irradiation (e.g., 120°C, 10-30 min) Start->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Aqueous Work-up & Extraction Cool->Workup Purify Purification (Recrystallization) Workup->Purify Product Final Product Purify->Product

Figure 2: General workflow for microwave-assisted Doebner synthesis.

Experimental Protocol for Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-methylaniline (1.0 eq), 3-methoxybenzaldehyde (1.1 eq), and pyruvic acid (1.2 eq) in a minimal amount of a high-boiling point polar solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Catalyst (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature. The work-up and purification procedure is analogous to the conventional method described in section 2.2.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Doebner Microwave-Assisted Doebner
Reaction Time 12-24 hours10-30 minutes
Energy Input Prolonged, indirect heatingRapid, direct heating
Typical Yields Moderate to GoodGood to Excellent
Byproduct Formation Potentially higherOften reduced

Alternative Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids.[6] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]

To synthesize the target molecule via this route, one would theoretically use 6-methylisatin and 1-(3-methoxyphenyl)ethanone. The base (e.g., potassium hydroxide) first hydrolyzes the amide bond of the isatin to form a keto-acid. This intermediate then condenses with the ketone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline product.[6]

Pfitzinger_Reaction Isatin 6-Methylisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid + Base (KOH) Ketone 1-(3-methoxyphenyl)ethanone Enamine Enamine Ketone->Enamine Condensation KetoAcid->Enamine Product Target Quinoline Enamine->Product Cyclization & Dehydration

Figure 3: Simplified schematic of the Pfitzinger reaction pathway.

While a viable alternative, the synthesis of the required substituted isatin may add extra steps compared to the one-pot Doebner reaction.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as singlets for the methyl and methoxy groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final product.

Conclusion

This guide has detailed two primary and effective methods for the synthesis of this compound. The modernized Doebner reaction offers a reliable and high-yielding classical approach, while the novel microwave-assisted method provides a rapid, efficient, and greener alternative. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and energy considerations. Both pathways provide robust access to this important quinoline derivative, facilitating further research into its potential applications in medicinal chemistry and materials science.

References

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link][4][7]

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link][6]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link][7]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link][8]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link][9]

  • Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. [Link][10]

  • Journal of Chemical and Pharmaceutical Research. (2014). Application of pfitzinger reaction in. [Link][3]

  • ResearchGate. (2021). Doebner quinoline synthesis. [Link][11]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link][12]

  • IJARESM. (2025). Microwave assisted conversion of N-methyl aniline to ortho & para-toluidene. [Link][5]

  • ChemEurope.com. (n.d.). Doebner-Miller reaction. [Link][13]

  • ResearchGate. (2011). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. [Link][14]

  • PubMed. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][15]

  • Frontiers in Chemistry. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][16]

  • PubMed Central. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link][17]

  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link][18]

  • ResearchGate. (2021). Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. [Link][19]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link][1]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link][20]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link][21]

  • Amerigo Scientific. (n.d.). 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid. [Link][22]

  • PubChemLite. (n.d.). 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). [Link][23]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link][24]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-41-8). The document is designed for professionals in research and drug development, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and presenting data with detailed interpretations, this guide serves as an authoritative resource for the structural elucidation and characterization of this quinoline derivative.

Introduction: The Significance of Spectroscopic Analysis

This compound belongs to the quinoline carboxylic acid class of compounds. Quinoline derivatives are significant synthons for various biologically important compounds, including antitumor and antibacterial agents.[1][2] Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide unambiguous data to establish molecular structure, identify functional groups, and determine molecular weight. This guide synthesizes available data to offer a self-validating system for the characterization of the title compound.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is understanding the target molecule's structure. This compound comprises a quinoline core, substituted at the 2-position with a 3-methoxyphenyl group, at the 8-position with a methyl group, and at the 4-position with a carboxylic acid. This intricate arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₈H₁₅NO₃[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as DMSO-d₆ or CDCl₃, which provides a lock signal for the spectrometer without interfering with the analyte's signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution to avoid line broadening.

  • Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans due to the low natural abundance of ¹³C.[4]

Data Interpretation and Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the carboxylic acid proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0 - 14.0Singlet (broad)1H
Quinoline & Phenyl Protons~7.0 - 8.6Multiplets, Doublets9H
Methoxy (-OCH₃)~3.9Singlet3H
Methyl (-CH₃)~2.5Singlet3H
  • Rationale : The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, causing it to appear far downfield.[5] Aromatic protons reside in the 7.0-8.6 ppm region. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165 - 175
Aromatic & Quinoline Carbons~110 - 160
Methoxy Carbon (-OCH₃)~55
Methyl Carbon (-CH₃)~20 - 25
  • Rationale : Carbonyl carbons of carboxylic acids are typically found in the 165-185 δ range.[4][5] The numerous sp² hybridized carbons of the aromatic systems will populate the 110-160 ppm region.[6] The sp³ hybridized methoxy and methyl carbons will be found at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum of this compound will exhibit several characteristic absorption bands.

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group
O-H Stretch3300 - 2500 (very broad)Carboxylic Acid
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H
C-H Stretch (Aliphatic)3000 - 2850Methyl/Methoxy C-H
C=O Stretch1730 - 1700 (strong)Carboxylic Acid
C=C Stretch (Aromatic)1600 - 1475Aromatic Ring
C-O Stretch1300 - 1000Ether & Carboxylic Acid
  • Rationale : The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies.[5][7] The strong carbonyl (C=O) absorption is also highly diagnostic.[8] Aromatic C=C stretching bands and C-H bends provide further confirmation of the ring structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like carboxylic acids as it typically yields a prominent molecular ion peak.

  • Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation and Analysis

The molecular weight of C₁₈H₁₅NO₃ is 293.32 g/mol .

  • Expected Molecular Ion Peak : Using a high-resolution mass spectrometer with ESI, one would expect to observe the protonated molecule [M+H]⁺ at m/z 294.1079 or the deprotonated molecule [M-H]⁻ at m/z 292.0923.

  • Fragmentation Pattern : Under EI conditions or in tandem MS (MS/MS) experiments, characteristic fragmentation would be observed. A common fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[9][10] This would lead to significant fragment ions.

Workflow and Data Integration

The synergistic use of these three spectroscopic techniques provides a robust and self-validating method for the structural confirmation of this compound.

Sources

Crystal structure of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in drug discovery. While a definitive crystal structure for this specific compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, leverages established synthetic routes and crystallographic data from closely related analogs to predict and analyze its structural characteristics. We will detail the synthetic pathway, propose a crystallization protocol, and provide a thorough walkthrough of single-crystal X-ray diffraction analysis. The guide will culminate in a predictive examination of its molecular geometry, crystal packing, and intermolecular interactions, supported by spectroscopic insights. This document serves as a robust framework for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, first isolated from coal tar in the 1830s, has become a cornerstone of modern medicinal chemistry.[2] The incorporation of a carboxylic acid at the 4-position endows the scaffold with unique physicochemical properties, facilitating interactions with biological targets. Derivatives of quinoline-4-carboxylic acid exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The 2-aryl substitution pattern, in particular, has been a fertile ground for the development of potent and selective inhibitors of various enzymes and receptors.[5][6] The title compound, this compound (C₁₈H₁₅NO₃), introduces a methoxy-substituted phenyl ring at the 2-position and a methyl group at the 8-position, modifications that are anticipated to modulate its steric and electronic properties, and consequently its biological activity and crystal packing.

Synthesis and Crystallization

Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound in the presence of a base.[1][7][8] This approach is highly favored for its operational simplicity and the diversity of substituents that can be incorporated.

Proposed Synthesis of this compound:

The synthesis would proceed via the condensation of 7-methylisatin with 1-(3-methoxyphenyl)ethan-1-one in a basic medium.

Pfitzinger_Reaction cluster_start Reactants reagent1 7-Methylisatin reaction_step1 KOH, Ethanol Reflux reagent1->reaction_step1 + reagent2 1-(3-Methoxyphenyl)ethan-1-one reagent2->reaction_step1 product This compound reaction_step1->product Cyclization & Dehydration

Figure 1: Proposed Pfitzinger reaction for the synthesis of the title compound.

Experimental Protocol:

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in 95% ethanol (50 mL) with stirring. The dissolution of KOH is exothermic and should be handled with care.

  • Isatin Ring Opening: To the stirred solution, add 7-methylisatin (0.05 mol). Continue stirring at room temperature for 30-45 minutes to facilitate the formation of the potassium salt of isatinic acid.

  • Addition of the Ketone: Add 1-(3-methoxyphenyl)ethan-1-one (0.05 mol) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in water (100 mL) and extract with diethyl ether to remove any unreacted ketone. Acidify the aqueous layer with glacial acetic acid to precipitate the crude product.

  • Recrystallization: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield purified crystals of this compound.[9]

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[10] Slow evaporation is a reliable technique for growing single crystals of organic molecules.

Protocol for Single Crystal Growth:

  • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11]

X-ray_Crystallography_Workflow start High-Quality Single Crystal diffractometer Mount on Diffractometer start->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a unique set of reflection data.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.[12]

Predicted Crystal Structure and Analysis

Based on the crystal structures of analogous compounds, such as 2-phenylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, we can predict the key structural features of the title compound.[9][11]

Predicted Crystallographic Data
ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Z4
a (Å)~4-10
b (Å)~15-20
c (Å)~15-25
β (°)~90-105
V (ų)~1200-1600

These values are estimations based on similar reported structures and are subject to experimental verification.

Molecular Geometry

The quinoline ring system is expected to be nearly planar. The dihedral angle between the quinoline ring and the 3-methoxyphenyl ring will be a key conformational feature, likely in the range of 25-45 degrees, arising from a balance between steric hindrance and π-conjugation.[9] The carboxylic acid group will likely be twisted out of the plane of the quinoline ring, with a dihedral angle of approximately 45 degrees.[9][11]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is anticipated to be dominated by hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: A strong intramolecular O-H···N hydrogen bond is expected between the carboxylic acid proton and the quinoline nitrogen atom, forming a six-membered ring. This is a common feature in related structures.[9][11] Additionally, intermolecular C-H···O interactions involving the methoxy group and carbonyl oxygen are likely to be present, linking molecules into chains or sheets.

Intermolecular_Interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C N1 N O1 O-H O1->N1 Intramolecular O-H···N O2 C=O CH1 C-H CH1->O2 Intermolecular C-H···O pi1 Quinoline Ring pi2 Phenyl Ring pi1->pi2 π-π Stacking

Figure 3: Predicted key intermolecular interactions in the crystal lattice.

  • π-π Stacking: The planar aromatic rings of the quinoline and phenyl groups are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the methyl group protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton at a downfield chemical shift.[13]

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbon atoms, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.[14]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 2500-3500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will be indicative of the C=O stretching vibration.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₈H₁₅NO₃) by providing a highly accurate mass-to-charge ratio for the molecular ion.[13]

Conclusion

This technical guide has outlined a comprehensive approach to understanding the crystal structure of this compound. By integrating established synthetic methodologies with predictive structural analysis based on crystallographic data from analogous compounds, we have constructed a detailed framework for its synthesis, crystallization, and characterization. The predicted molecular geometry and supramolecular interactions, dominated by strong intramolecular hydrogen bonding and π-π stacking, provide valuable insights for researchers in drug design and materials science. The experimental protocols and analytical workflows detailed herein serve as a practical guide for the empirical investigation and validation of these predictions.

References

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  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. [Link]

  • Fan, R., et al. (2016). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. ResearchGate. [Link]

  • Various Authors. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Semantic Scholar. [Link]

  • Jasinski, J. P., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892. [Link]

  • Malek, N., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3534-3544. [Link]

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  • Gomila, R. M., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ, 5(Pt 6), 738-745. [Link]

  • Analytical Chemistry. (n.d.). X-Ray Powder Diffraction Patterns of Some Organic Compounds. [Link]

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  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

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  • Locuson, C. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(2), 241-248. [Link]

  • Li, X., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]

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Solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid in Organic Solvents

Authored by: Senior Application Scientist
Publication Date: January 12, 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a quinoline derivative of interest in drug discovery.[2][3] We will explore the theoretical underpinnings of solubility for this class of compounds, detail a robust experimental protocol for its determination, and discuss the critical factors influencing its solubility profile in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility assessment for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research, the question, "What is the solubility of my compound?" is fundamental.[4] While seemingly straightforward, the answer is multifaceted and has profound implications for a drug candidate's journey from the laboratory to the clinic. Solubility directly impacts a drug's absorption and bioavailability, influencing its therapeutic effectiveness and safety profile.[1] Poor aqueous solubility, in particular, can pose significant challenges in formulation development.[5]

This compound belongs to the quinoline class of compounds, many of which are of significant interest in medicinal chemistry.[2][3] Its structure, featuring a carboxylic acid group, a methoxy-substituted phenyl ring, and a methyl-substituted quinoline core, suggests a complex interplay of factors governing its solubility.[6][7] The carboxylic acid moiety provides a site for hydrogen bonding and potential deprotonation, while the larger aromatic system contributes to its lipophilicity. Understanding the solubility of this molecule in a range of organic solvents is crucial for downstream processes such as purification, formulation, and in vitro/in vivo testing.

This guide will provide a detailed framework for systematically evaluating the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," where the solute and solvent have similar polarities.[6] The molecule's structure presents several key features that influence its solubility profile:

  • The Carboxyl Functional Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which can lead to favorable interactions with polar solvents like alcohols.[6] In less polar, aprotic solvents, carboxylic acids can form stable hydrogen-bonded dimers, which can affect their solubility behavior.[7]

  • The Aromatic Quinoline and Phenyl Rings: These large, non-polar hydrocarbon portions of the molecule will interact favorably with non-polar solvents through van der Waals forces.[6] The overall size of the molecule suggests that its solubility in water will be low.[7]

  • The Methoxyphenyl and Methyl Groups: The methoxy (-OCH3) group introduces some polarity, while the methyl (-CH3) group is non-polar. The position of these substituents can also have steric effects that influence how the molecule interacts with solvent molecules.[8]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical.[8] Solvents can be broadly categorized as:

    • Polar Protic Solvents (e.g., methanol, ethanol): Capable of hydrogen bonding, which can solvate the carboxylic acid group.

    • Polar Aprotic Solvents (e.g., DMSO, acetone): Have polar bonds but do not have a hydrogen atom that can be donated for hydrogen bonding.

    • Non-polar Solvents (e.g., toluene, hexane): Lack significant polarity and interact primarily through weaker van der Waals forces.

Experimental Determination of Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][9] This method establishes the equilibrium between the undissolved solid and a saturated solution of the compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess solid compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48h prep_vial->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered saturated solution filter->dilute analyze Quantify concentration via HPLC or UV-Vis dilute->analyze calculate Calculate solubility (e.g., in mg/mL or µg/mL) analyze->calculate

Sources

A Senior Application Scientist's Perspective on a Novel Quinolone Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines the predicted biological activities of this compound based on existing scientific literature for structurally related compounds. The proposed experimental workflows are for research and validation purposes.

Introduction: Unveiling the Potential of a Novel Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antimalarial.[2][3][4][5] This guide focuses on a specific, likely novel derivative: This compound .

While no specific biological data for this exact compound is readily available in published literature[6], its structural features allow us to formulate robust hypotheses regarding its potential bioactivity. This document provides a comprehensive framework for predicting and validating the therapeutic potential of this molecule. We will dissect its structure, propose a multi-pronged screening strategy encompassing both computational and experimental approaches, and provide detailed, field-proven protocols to guide its investigation.

Structural Analysis and Mechanistic Hypothesis Generation

The predicted bioactivity of this compound stems from the synergistic contributions of its three key structural motifs: the quinoline-4-carboxylic acid core, the 2-(3-methoxyphenyl) substituent, and the 8-methyl group.

  • The Quinoline-4-Carboxylic Acid Core: This core is fundamental to the molecule's predicted activity. The carboxylic acid at the 4-position is often crucial for interacting with biological targets, for instance, by forming salt bridges or hydrogen bonds with key amino acid residues like arginine in enzyme active sites.[7] This moiety is a known pharmacophore in inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is a target for cancer therapy.[7]

  • The 2-Aryl Substituent (3-Methoxyphenyl): The presence of an aryl group at the 2-position is a common feature in many bioactive quinolines. This group can engage in hydrophobic and π-stacking interactions within target binding pockets.[8] The 3-methoxyphenyl group, with its moderate lipophilicity and hydrogen bond accepting capability, can influence the molecule's pharmacokinetic profile and target specificity. Its substitution pattern is critical for orienting the molecule within a binding site to achieve optimal interactions.

  • The 8-Methyl Group: Substituents on the benzo ring of the quinoline nucleus can modulate the electronic properties and steric profile of the molecule. An 8-methyl group can enhance binding affinity through hydrophobic interactions and may influence the overall conformation of the molecule, potentially improving its selectivity for specific targets.

Based on this analysis and the extensive literature on related compounds, we can hypothesize three primary areas of biological activity for this molecule:

  • Anticancer Activity: Many 2-arylquinoline-4-carboxylic acids exhibit potent antiproliferative effects.[3][9] Potential mechanisms include the inhibition of critical cellular enzymes like histone deacetylases (HDACs)[8], sirtuins (e.g., SIRT3)[10], or kinases involved in cell signaling.[11]

  • Antimicrobial Activity: The quinoline scaffold is the basis for many antibacterial and antifungal agents.[4][12] The predicted mechanism could involve the disruption of microbial cell permeability or inhibition of essential enzymes.

  • Anti-inflammatory Activity: Certain quinoline carboxylic acids have demonstrated significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[3]

In Silico Predictive Workflow: A Rational Approach to Target Identification

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico evaluation can provide valuable insights into the molecule's likely targets and pharmacokinetic properties.

cluster_0 In Silico Predictive Workflow Input 2D Structure of 2-(3-Methoxyphenyl)-8-methylquinoline- 4-carboxylic acid IVS Inverse Virtual Screening (Target Identification) Input->IVS ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Input->ADMET Docking Molecular Docking (Binding Mode Analysis) IVS->Docking High-probability targets Output Prioritized Target List & Predicted PK/Tox Profile Docking->Output ADMET->Output

Caption: Proposed in silico workflow for target identification and pharmacokinetic profiling.

Step 1: Inverse Virtual Screening (IVS)

The initial step is to identify potential macromolecular targets. IVS is a computational technique that screens a single ligand against a large library of protein structures.

  • Methodology:

    • Generate a 3D conformer of the molecule.

    • Utilize IVS platforms (e.g., PharmMapper, SuperPred) to screen the ligand against a database of protein binding sites.

    • Analyze the results based on binding scores and pharmacophore fit to identify a list of potential targets. Recent studies have successfully used this approach to identify targets like Leishmania major N-myristoyltransferase for similar scaffolds.[13][14][15]

Step 2: Molecular Docking

Once a list of potential targets is generated, molecular docking can be used to predict the binding affinity and interaction patterns of the molecule within the active site of these proteins.

  • Methodology:

    • Obtain the crystal structures of high-priority targets from the Protein Data Bank (PDB).

    • Prepare the protein and ligand for docking (e.g., adding hydrogens, assigning charges).

    • Use docking software (e.g., AutoDock, Glide) to predict the binding pose and score.

    • Analyze the resulting poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.). This can provide insights into why the molecule might be active against a particular target.

Step 3: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.

  • Methodology:

    • Use computational models and software (e.g., SwissADME, pkCSM) to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

    • This analysis helps to identify potential liabilities of the molecule early in the discovery process.

Experimental Validation Strategy: From Prediction to Proof

The hypotheses generated from the in silico analysis must be validated through rigorous experimental testing.

cluster_1 Experimental Validation Workflow Synthesis Chemical Synthesis (e.g., Doebner Reaction) Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Synthesis->AntiInflammatory Mechanistic Mechanistic Studies (Enzyme Assays, Cell Cycle) Anticancer->Mechanistic If active Lead Lead Compound Mechanistic->Lead

Caption: A multi-pronged experimental workflow for validating predicted bioactivities.

Chemical Synthesis

The first step is to obtain the compound. The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, often utilizing multicomponent reactions like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]

Anticancer Activity Assessment

This assay is a standard colorimetric method to assess the metabolic activity of cells and, therefore, their viability.

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer, A549 for lung cancer).[3][16]

    • DMEM/RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Dimethyl sulfoxide (DMSO).

    • Doxorubicin or Cisplatin (positive control).[3]

  • Step-by-Step Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and the positive control. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

CompoundMCF-7 (µM)HCT-116 (µM)PC-3 (µM)A549 (µM)
Test Compound 8.512.37.925.1
Doxorubicin 1.20.92.51.8

If the compound shows significant cytotoxicity, further assays are warranted to elucidate its mechanism of action. Based on the in silico predictions, these could include:

  • Enzyme Inhibition Assays: If DHODH, HDAC, or SIRT3 are predicted targets, commercially available assay kits can be used to determine the compound's inhibitory activity against these specific enzymes.[7][8][10]

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[11]

  • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.

cluster_2 Hypothetical Anticancer Signaling Pathway Compound Test Compound SIRT3 SIRT3 Inhibition Compound->SIRT3 ROS Increased Mitochondrial ROS SIRT3->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical pathway for SIRT3 inhibition-induced apoptosis.

Antimicrobial Activity Screening
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

    • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

  • Step-by-Step Procedure:

    • Perform serial two-fold dilutions of the test compound in broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microbe, no drug) and negative (broth only) controls.

    • Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Test Compound 163264
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Data Interpretation and Future Directions

The collective data from the in silico and experimental workflows will provide a comprehensive profile of this compound.

  • Active with a Known Target: If the compound is active and its mechanism is confirmed (e.g., potent DHODH inhibitor with good anticancer activity), the next steps would involve lead optimization to improve potency and pharmacokinetic properties.

  • Active with an Unknown Target: If the compound is active but does not inhibit the predicted targets, further studies like thermal shift assays or affinity chromatography could be employed for target deconvolution.

  • Inactive: If the compound is inactive across all assays, this information is still valuable. It helps in building structure-activity relationship (SAR) models for the quinoline-4-carboxylic acid class, guiding the design of more potent future analogs.

Conclusion

This compound represents a promising, unexplored chemical entity. Based on a thorough analysis of its structural components and the rich history of the quinoline-4-carboxylic acid scaffold, it is predicted to possess significant anticancer and/or antimicrobial properties. The integrated computational and experimental workflow detailed in this guide provides a rational, efficient, and scientifically rigorous pathway to unlock its therapeutic potential. This systematic approach ensures that research efforts are targeted, and decisions are data-driven, paving the way for the potential development of a novel therapeutic agent.

References

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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the computational investigation of protein binding for the novel small molecule, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the in silico workflow. We will navigate from initial target identification, leveraging the known bioactivity of the quinoline scaffold, through to rigorous molecular docking, all-atom molecular dynamics simulations, and concluding with binding free energy calculations. The protocols herein are presented as self-validating systems, grounded in authoritative computational chemistry practices, to ensure reproducibility and scientific integrity. Through a combination of detailed procedural breakdowns, data-centric tables, and explanatory diagrams, this guide serves as a practical blueprint for predicting and analyzing the molecular interactions that govern the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold and the Imperative of In Silico Analysis

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific compound of interest, this compound, belongs to a class of 2-aryl-quinoline-4-carboxylic acids that have shown promise in various contexts, from antileishmanial agents to novel histone deacetylase (HDAC) inhibitors.[5][6]

The journey from a promising chemical scaffold to a viable drug candidate is long and resource-intensive. Modern computational drug design tools provide an indispensable framework to accelerate this process, offering predictive insights into molecular interactions at an atomic level.[7] By simulating how a ligand like our target molecule might bind to a protein, we can prioritize candidates, optimize structures for higher affinity and selectivity, and generate testable hypotheses, thereby dramatically reducing the time and cost associated with laboratory screening.[8]

This guide will establish a complete, multi-stage in silico workflow to characterize the protein binding profile of this compound. Our approach is designed to be sequential and logical, where the output of each stage provides a refined input for the next, progressively increasing the accuracy and reliability of our predictions.

Stage I: Ligand Characterization and Target Identification

The foundational step in any structure-based drug design project is the precise characterization of the ligand and the selection of a biologically relevant protein target. An incorrect or poorly justified target choice will render even the most sophisticated subsequent analysis meaningless.

Ligand Preparation: Defining the "Key"

The first step is to obtain the canonical structure and properties of our ligand, this compound. This information is critical for generating the correct 3D conformation and assigning accurate chemical properties for simulation.

  • Rationale: A precise 2D representation is the basis for generating a low-energy 3D conformer. Inaccurate atom types, bond orders, or protonation states will lead to flawed force field parameterization and incorrect interaction modeling downstream.

Protocol: Ligand Structure Generation

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O. This can be sourced from chemical databases or drawing software.

  • Generate 3D Coordinates: Use a tool like Open Babel or the RDKit toolkit to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves steric clashes and finds a stable, low-energy initial conformation.

  • Assign Partial Charges: Calculate and assign partial charges to each atom. The Gasteiger-Marsili method is a common and rapid approach suitable for this initial stage.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Molecular Formula C18H15NO3[9]
Molecular Weight 293.32 g/mol [9]
CAS Number 107027-41-8[9]
IUPAC Name This compoundDerived
Target Selection: Finding the "Lock"

The broad bioactivity of the quinoline scaffold requires a focused approach to target selection. A recent study identified 2-phenylquinoline-4-carboxylic acid derivatives as novel and selective inhibitors of Histone Deacetylase 3 (HDAC3).[5] HDACs are a class of enzymes crucial in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[5]

  • Causality: By selecting HDAC3 as our primary target, we are not performing a blind screen but are building upon existing, published evidence. This hypothesis-driven approach is more efficient and increases the likelihood of generating biologically relevant results. We will use the crystal structure of human HDAC3 for our study.

Protocol: Protein Structure Preparation

  • Download Structure: Obtain the crystal structure of human HDAC3 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4A69, which is complexed with an inhibitor.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This is done because we want to study the binding of our new molecule, and solvent molecules are typically modeled explicitly in later stages.

  • Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Add them using a molecular modeling suite, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4.

  • Repair Missing Residues/Atoms: Check for and repair any missing side chains or backbone atoms using the software's built-in tools, which typically use rotamer libraries to predict the most likely conformations.

  • Energy Minimization: Perform a brief, constrained energy minimization on the prepared protein structure to relax any steric clashes introduced during the preparation steps, while keeping heavy atoms largely in their crystallographic positions.

Stage II: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides the first critical glimpse into the binding mode and affinity.

  • Expertise: Docking is fundamentally a sampling and scoring problem. The search algorithm explores possible binding poses (sampling), and a scoring function estimates the binding affinity for each pose (scoring). It is a computationally efficient method to screen and prioritize compounds but should be viewed as a predictive filter, not a final answer.[10]

The Docking Workflow: A Step-by-Step Protocol

We will use AutoDock Vina, a widely used and validated open-source docking program.[11]

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor File (PDBQT): Convert the prepared PDB file of HDAC3 into the PDBQT format. This step adds partial charges (typically Gasteiger charges) and defines atom types required by AutoDock.[12]

  • Prepare Ligand File (PDBQT): Convert the energy-minimized ligand structure into the PDBQT format. This defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking process.[12]

  • Define the Binding Site (Grid Box): Define a 3D search space, or "grid box," that encompasses the known active site of HDAC3. The center of this box can be determined from the position of the co-crystallized ligand in the original PDB file. The size should be large enough to allow the ligand to rotate and translate freely within the site.

  • Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand, receptor, and grid box configuration as input. The program will perform its search algorithm (a Broyden-Fletcher-Goldfarb-Shanno method) to find the best binding poses.[12][13]

  • Analyze Results: Vina will output a set of binding poses (typically 9-10) ranked by their calculated binding affinity in kcal/mol. The lower (more negative) the value, the stronger the predicted binding.[8]

Interpreting the Results

The primary outputs are the binding affinity and the 3D coordinates of the predicted poses.

  • Trustworthiness: A single high-scoring pose is not sufficient. A robust result is indicated when multiple low-energy poses cluster in a similar orientation (a "binding consensus"). This suggests the binding mode is conformationally stable and not a random computational artifact.

Table 2: Sample Molecular Docking Results for Ligand with HDAC3

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds, Hydrophobic)
1-9.8HIS142, HIS143 (H-bond with carboxylate); PHE155, LEU273 (hydrophobic)
2-9.6HIS142, GLY154 (H-bond with carboxylate); PHE208, PRO23 (hydrophobic)
3-9.3HIS143 (H-bond with carboxylate); PHE155, TRP275 (hydrophobic)

The top-ranked pose, with the lowest binding energy, will serve as the starting structure for the more computationally intensive molecular dynamics simulation.

Stage III: Molecular Dynamics – Simulating the Dynamic Complex

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing critical insights into the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[14]

  • Rationale: MD simulation is essential to validate the docking pose. A ligand that appears to bind well in a static model may be unstable and dissociate quickly in a dynamic, solvated system. MD allows us to observe the complex "in action."

The MD Simulation Workflow

We will use GROMACS, a versatile and high-performance MD simulation package.[15][16] The general workflow is depicted below.

Diagram 1: Overall In Silico Modeling Workflow

G cluster_prep Stage 1: Preparation cluster_dock Stage 2: Docking cluster_md Stage 3: Dynamics cluster_energy Stage 4: Energetics Ligand Ligand Structure (2D to 3D) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target Protein Target (PDB Structure) Target->Docking Pose Binding Pose Analysis Docking->Pose Ranked Poses MD MD Simulation (GROMACS) Pose->MD Top Pose Trajectory Trajectory Analysis (RMSD, RMSF) MD->Trajectory Energy Binding Free Energy (MM/PBSA) Trajectory->Energy Stable Trajectory Result Final Energetic Profile Energy->Result

Caption: A high-level overview of the multi-stage computational workflow.

Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Building:

    • Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is well-validated for proteins, while the CGenFF server can generate parameters for the ligand.[14][17]

    • Topology Generation: Create topology files for both the protein (pdb2gmx) and the ligand (using the files from CGenFF). These files define the bond lengths, angles, dihedrals, and atom charges for the force field.

    • Combine Complex: Merge the coordinate files of the protein (from the docking pose) and the ligand into a single complex structure.

  • Solvation and Ionization:

    • Define Simulation Box: Place the complex in a simulation box (e.g., a cubic or dodecahedron box) with a minimum distance between the protein and the box edge (e.g., 1.0 nm).

    • Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[14]

  • Simulation Phases:

    • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the solute, solvent, and ions.

    • NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein while the protein's heavy atoms are position-restrained.

    • NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's pressure and ensures the correct density.

    • Production MD: Run the final production simulation for an extended period (e.g., 100 ns) with all restraints removed. This is the phase from which all analytical data will be derived.

Diagram 2: Phases of Molecular Dynamics Simulation

Caption: The sequential equilibration and production phases of an MD run.

Trajectory Analysis

The output of the MD run is a trajectory file containing atomic coordinates at regular time intervals. Analysis of this trajectory reveals the system's behavior.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand heavy atoms from their initial position over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand remains stably bound.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in the binding site can indicate flexible loops that accommodate the ligand.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation, identifying the most persistent and important interactions.

Stage IV: Binding Free Energy Calculation

While MD confirms stability, it does not directly provide a quantitative binding affinity. For this, we use post-processing methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[18]

  • Expertise: MM/PBSA and MM/GBSA are "end-point" methods that calculate the free energy by considering snapshots from the end state (the bound complex) and the initial states (free protein and ligand).[19][20] They offer a balance between accuracy and computational cost, providing a more reliable estimate of binding affinity than docking scores alone.[18]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: Select a series of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of:

    • Molecular Mechanics Energy (ΔE_MM): Van der Waals and electrostatic interactions.

    • Solvation Free Energy (ΔG_solv): The energy required to transfer the solute from a vacuum to the solvent. This is split into a polar component (calculated by the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area).

  • Average the Results: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

Table 3: Sample MM/PBSA Binding Free Energy Results

Energy ComponentAverage Contribution (kJ/mol)
Van der Waals Energy-180.5
Electrostatic Energy-95.2
Polar Solvation Energy195.8
Non-polar (SASA) Energy-15.1
Total Binding Free Energy (ΔG_bind) -95.0

The results provide not only a final binding energy but also a decomposition that reveals the key driving forces of the interaction (e.g., whether it is dominated by electrostatics or hydrophobic interactions).

Conclusion and Future Directions

This in-depth guide has outlined a rigorous, multi-stage computational workflow for characterizing the binding of this compound to its putative target, HDAC3. By progressing from target selection and molecular docking to all-atom molecular dynamics and binding free energy calculations, we have established a scientifically sound framework for generating a detailed, atomistic model of the protein-ligand interaction.

The results from this in silico pipeline—including the predicted binding pose, the dynamic stability of the complex, and the quantitative binding free energy—provide a strong foundation for subsequent experimental validation. The next logical steps would involve in vitro enzymatic assays to confirm the inhibition of HDAC3 and cell-based assays to assess the compound's anti-proliferative effects. This synergy between computational prediction and experimental validation represents the core of modern, efficient drug discovery.

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A Technical Guide to Commercially Available Analogs of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of commercially available analogs of the specific, highly substituted molecule, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. Recognizing the limited direct commercial availability of complex derivatives, this document focuses on its core, accessible analog: Cinchophen (2-phenylquinoline-4-carboxylic acid) . We will deconstruct the core moiety, present a comparative analysis of Cinchophen, detail relevant synthetic and analytical protocols, and explore its mechanistic implications to empower researchers in drug discovery and development.

Introduction: The Quinoline-4-Carboxylic Acid Core

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and drug design.[3] When functionalized with a carboxylic acid at the 4-position, the resulting scaffold exhibits a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[4][5] The specific substitutions on the quinoline core, such as those in this compound, are crucial for fine-tuning pharmacological profiles and targeting specific biological pathways.

While highly specialized analogs are often the result of custom synthesis campaigns, a wealth of research can be initiated using commercially available foundational structures. This guide focuses on the most prominent and accessible analog, Cinchophen, as a gateway to exploring this chemical class.

Chapter 1: The Foundational Analog: Cinchophen

Cinchophen serves as a vital and commercially accessible starting point for further synthetic elaboration or as a benchmark compound in biological assays. Its well-documented history and biological activities make it an ideal subject for this guide.

Structural and Physicochemical Properties

Cinchophen is a crystalline powder, typically white to light yellow, with a defined set of properties that are critical for experimental design.[6]

PropertyValueSource(s)
IUPAC Name 2-phenylquinoline-4-carboxylic acid[7]
Synonyms Cinchophen, 2-Phenylcinchoninic acid, Atophan[6][8]
CAS Number 132-60-5[6][7]
Molecular Formula C₁₆H₁₁NO₂[6]
Molecular Weight 249.27 g/mol [6]
Melting Point 213 - 219 °C[6]
Appearance White to light yellow crystalline powder[6]
Purity (Typical) ≥98% (HPLC)[6]
Commercial Availability

Cinchophen is readily available from several major chemical suppliers, ensuring a consistent and reliable source for research and development.

Verified Suppliers:

  • Thermo Scientific Chemicals (formerly Alfa Aesar)[9]

  • Chem-Impex[6]

  • Tokyo Chemical Industry (TCI)

  • Sigma-Aldrich (via Cenmed)[10]

  • SynHet[7]

  • BOC Sciences[8]

Researchers should always request a certificate of analysis (CoA) from the supplier to confirm purity and identity before use.[7]

Chapter 2: Synthesis and Derivatization Strategies

The true value of Cinchophen lies in its role as a scaffold. The quinoline-4-carboxylic acid core can be synthesized through classic organic reactions, which can also be adapted to create novel analogs. Understanding these methods is key to expanding beyond commercially available compounds.

The Pfitzinger Reaction: A Cornerstone Synthesis

The Pfitzinger reaction is a robust and versatile method for producing substituted quinoline-4-carboxylic acids.[1] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that has an α-methylene group, performed in the presence of a base.[1]

This reaction is fundamental because by choosing different substituted isatins and acetophenones, a diverse library of analogs, including the parent topic of this guide, can be generated. For example, reacting 7-methylisatin with 3-methoxyacetophenone would be a direct route to this compound.

// Nodes Isatin [label="Substituted Isatin", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetophenone [label="Substituted Acetophenone\n(α-methylene source)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., KOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Formation\n(Aldol Condensation)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n& Dehydration", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Quinoline-4-\nCarboxylic Acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges Isatin -> Intermediate [label="+"]; Acetophenone -> Intermediate; Base -> Intermediate [label="Catalyst", style=dashed]; Intermediate -> Cyclization [label="Heating"]; Cyclization -> Product; } caption [label="Pfitzinger Reaction Workflow.", shape=plaintext, fontsize=10];

The Doebner Reaction

An alternative route is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][5] This three-component reaction offers a different strategic approach to generating structural diversity.[11]

// Nodes Aniline [label="Substituted Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Substituted Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; PyruvicAcid [label="Pyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionVessel [label="One-Pot Reaction\n(e.g., in Ethanol, Reflux)", fillcolor="#FBBC05", fontcolor="#202124", width=2]; Product [label="Substituted Quinoline-4-\nCarboxylic Acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges Aniline -> ReactionVessel; Aldehyde -> ReactionVessel; PyruvicAcid -> ReactionVessel; ReactionVessel -> Product [label="Condensation &\nCyclization"]; } caption [label="Doebner Three-Component Reaction.", shape=plaintext, fontsize=10];

Chapter 3: Biological Activity & Mechanistic Insights

The quinoline-4-carboxylic acid scaffold is not merely a synthetic curiosity; it is a pharmacologically significant structure. Derivatives have been investigated for a wide array of therapeutic applications.

Anticancer and Enzyme Inhibition

Recent studies have highlighted the potential of this scaffold in oncology. Certain analogs act as potent inhibitors of key enzymes involved in cancer progression.

  • Histone Deacetylase (HDAC) Inhibition: The 2-phenylquinoline-4-carboxylic acid structure has been successfully incorporated as a "cap" moiety in the design of novel HDAC inhibitors.[12][13] Specifically, derivatives have shown selectivity for HDAC3, an enzyme implicated in various cancers.[12][13]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: This scaffold has been used to develop potent inhibitors of DHODH, an enzyme critical for pyrimidine biosynthesis in rapidly proliferating cells.[14] Lead compounds from these studies have shown significant oral bioavailability, marking them as promising candidates for preclinical development.[14]

  • Alkaline Phosphatase (AP) Inhibition: A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of various alkaline phosphatase isozymes, such as human tissue-nonspecific (h-TNAP) and intestinal (h-IAP) alkaline phosphatases.[2][4]

CNS and Anti-inflammatory Activity

Historically, Cinchophen was used as an analgesic and anti-inflammatory agent.[8] Modern studies have synthesized and evaluated Cinchophen amides and other analogs for their activity as CNS depressants and analgesics.[15]

Chapter 4: Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the use of standardized, well-validated protocols is paramount. Below are detailed methodologies for assessing the biological activity of Cinchophen and its derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16] It is a primary screening tool for evaluating the cytotoxic potential of new chemical entities.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinoline-4-carboxylic acid derivative against a cancer cell line.

Materials:

  • 96-well microplates

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Cinchophen analog) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[5]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[5]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10-20 µL of the 5 mg/mL MTT stock solution to each well. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][16]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate gently for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

// Nodes Seed [label="1. Seed Cells\n(96-well plate, 24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="2. Add Compound\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate\n(48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="4. Add MTT Reagent\n(Incubate 2-4h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubilize [label="5. Solubilize Formazan\n(Add DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="6. Read Absorbance\n(~570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="7. Calculate IC50", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Seed -> Treat; Treat -> Incubate; Incubate -> AddMTT; AddMTT -> Solubilize; Solubilize -> Read; Read -> Analyze; } caption [label="MTT Cell Viability Assay Workflow.", shape=plaintext, fontsize=10];

Conclusion

While direct, complex analogs of this compound require custom synthesis, the commercially available foundational scaffold, Cinchophen, provides a powerful and accessible entry point into this chemical class. Its rich history, well-defined synthetic routes, and documented biological activities in cancer, inflammation, and neuroscience make it an invaluable tool for drug discovery professionals. By leveraging Cinchophen as a starting material and benchmark, and by employing robust synthetic and analytical protocols, researchers can efficiently explore the vast therapeutic potential of the quinoline-4-carboxylic acid core.

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  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.

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Unveiling the Therapeutic Potential of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific analogue, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this particular molecule is sparse, the known pharmacology of structurally related compounds provides a strong foundation for a rational, multi-pronged approach to target deconvolution. This document will detail a series of experimental workflows, from initial broad-based screening to specific target validation, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for researchers to elucidate the mechanism of action and unlock the therapeutic promise of this compound.

Introduction: The Quinoline-4-Carboxylic Acid Moiety - A Scaffold of Therapeutic Promise

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic molecules, bestowing upon them a diverse range of pharmacological properties.[1] The addition of a carboxylic acid group at the 4-position further enhances the drug-like properties of this scaffold, enabling critical interactions with biological targets.[4] Extensive research into derivatives of 2-phenylquinoline-4-carboxylic acid has revealed their potential as potent inhibitors of key cellular enzymes, highlighting the therapeutic promise of this chemical class.[4][5][6]

Given the structural similarity of this compound to these well-studied compounds, it is reasonable to hypothesize that it may share similar biological targets. This guide will therefore focus on a systematic approach to identifying these targets, beginning with an unbiased assessment of its cellular effects and narrowing down to specific molecular interactions.

Strategic Framework for Target Identification

The process of identifying the molecular target of a small molecule is a critical step in drug discovery, providing the foundation for mechanism-of-action studies, lead optimization, and the development of safer, more effective therapies.[7][8] For this compound, we propose a tiered approach, commencing with broad phenotypic screening to identify relevant disease areas, followed by more focused techniques to pinpoint the direct molecular target(s).

Target_Identification_Workflow cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Target Deconvolution & Hypothesis Testing cluster_2 Phase 3: Target Validation & Mechanistic Studies A Compound Synthesis & QC B High-Content Cellular Imaging (e.g., Cell Painting) A->B Test Compound C Broad-Spectrum Kinase Panel A->C Test Compound D Antiproliferative Assays (e.g., NCI-60 Panel) A->D Test Compound E Affinity Chromatography (Pull-down Assays) B->E Informed by Phenotypic Hits F Drug Affinity Responsive Target Stability (DARTS) B->F Informed by Phenotypic Hits G Chemical Proteomics (Activity-Based Protein Profiling) B->G Informed by Phenotypic Hits D->E Informed by Anticancer Activity D->F Informed by Anticancer Activity D->G Informed by Anticancer Activity H Recombinant Protein Assays (Biochemical Validation) E->H Putative Targets F->H Putative Targets G->H Putative Targets I Cellular Thermal Shift Assay (CETSA) H->I Confirmed Target J CRISPR/Cas9-mediated Gene Knockout/Knock-in I->J Cellular Target Validation K In Vivo Target Engagement (e.g., Animal Models) J->K In Vivo Validation

Figure 1: A multi-phased workflow for the identification and validation of therapeutic targets for this compound.

Known Targets of Structurally Related Quinoline-4-Carboxylic Acids

A survey of the scientific literature reveals that derivatives of 2-phenylquinoline-4-carboxylic acid have been successfully developed to target a range of enzymes implicated in cancer and other diseases. This provides a valuable starting point for our investigation.

Potential Target Class Specific Examples Therapeutic Area Reference
Histone Deacetylases (HDACs)HDAC3Cancer[5][9][10]
Sirtuins (SIRTs)SIRT3Cancer[6][11]
Dihydroorotate Dehydrogenase (DHODH)hDHODHCancer, Autoimmune Diseases[4]
Aurora KinasesAurora ACancer[12]

Table 1: Known therapeutic targets of quinoline-4-carboxylic acid derivatives.

Based on this precedent, our initial hypothesis-driven approaches will focus on these enzyme classes, while concurrently employing unbiased methods to discover potentially novel targets.

Experimental Protocols for Target Identification

Affinity-Based Target Identification: The Pull-Down Assay

Affinity chromatography remains a cornerstone of target identification, leveraging the specific binding interaction between a small molecule and its protein target to isolate the target from a complex biological mixture.[13] This method involves immobilizing the small molecule of interest onto a solid support and then incubating it with a cell lysate. Proteins that bind to the molecule are retained on the support, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Protocol: Synthesis of an Affinity Probe and Pull-Down Assay

  • Synthesis of an Amine-Reactive Affinity Probe:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents).

    • Stir the reaction at room temperature for 4 hours to form the NHS ester.

    • In a separate flask, dissolve a linker with a terminal amine group and a biotin tag (e.g., EZ-Link™ Amine-PEG3-Biotin, 1 equivalent) in anhydrous DMF.

    • Slowly add the activated NHS ester solution to the biotinylated linker solution and stir overnight at room temperature.

    • Purify the resulting biotinylated probe by reverse-phase HPLC.

  • Immobilization of the Biotinylated Probe:

    • Wash streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1) three times with wash buffer (PBS with 0.05% Tween-20).

    • Resuspend the beads in binding buffer (PBS) and add the purified biotinylated probe.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the probe to the beads.

    • Wash the beads three times with wash buffer to remove any unbound probe.

  • Protein Pull-Down from Cell Lysate:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to quinoline derivatives) using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

    • Pre-clear the lysate by incubating it with unconjugated streptavidin beads for 1 hour at 4°C to reduce non-specific binding.

    • Add the pre-cleared lysate to the beads functionalized with the biotinylated probe.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification of Bound Proteins:

    • Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5, or by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.

Affinity_Chromatography_Workflow A 2-(3-Methoxyphenyl)-8-methylquinoline -4-carboxylic acid C Synthesis of Biotinylated Probe A->C B Biotinylated Linker B->C E Immobilization C->E D Streptavidin-coated Magnetic Beads D->E G Incubation & Protein Binding E->G F Cell Lysate F->G H Washing Steps G->H I Elution H->I J SDS-PAGE I->J K Mass Spectrometry (LC-MS/MS) J->K L Target Protein Identification K->L

Figure 2: Workflow for affinity-based target identification using a pull-down assay.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method offers a label-free approach to target identification, circumventing the need for chemical modification of the compound of interest.[13] This technique is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.

Protocol: DARTS Assay

  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described in the affinity chromatography protocol.

  • Compound Treatment:

    • Divide the lysate into several aliquots. Treat one aliquot with the this compound (at a concentration determined from preliminary cell-based assays) and another with a vehicle control (e.g., DMSO).

    • Incubate the lysates for 1 hour at room temperature to allow for drug-target binding.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to each lysate at a predetermined concentration (optimized to achieve partial digestion of the total protein content).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and boiling in SDS-PAGE sample buffer.

  • Analysis of Protein Protection:

    • Separate the digested protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Identify protein bands that are present or more intense in the drug-treated sample compared to the vehicle control. These represent proteins that were protected from proteolysis by binding to the compound.

  • Target Identification:

    • Excise the protected protein bands from the gel and identify them by LC-MS/MS.

DARTS_Workflow A Cell Lysate B Treatment with Test Compound A->B C Treatment with Vehicle Control A->C D Limited Proteolysis (e.g., Pronase) B->D E Limited Proteolysis (e.g., Pronase) C->E F SDS-PAGE D->F E->F G Identification of Protected Protein Bands F->G H Mass Spectrometry (LC-MS/MS) G->H I Target Protein Identification H->I

Figure 3: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Target Validation: From Putative Hit to Confirmed Target

Once a list of putative targets has been generated, it is crucial to validate these findings through orthogonal assays. This ensures that the observed interaction is specific and functionally relevant.

Biochemical Validation: In Vitro Enzyme Inhibition Assays

Based on the known targets of similar quinoline derivatives, initial validation efforts should focus on in vitro enzyme inhibition assays for HDACs, SIRTs, and DHODH.

Protocol: HDAC Inhibition Assay (Fluorometric)

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC3/NCoR2 complex).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC).

    • HDAC assay buffer.

    • HDAC developer solution (containing a protease and a source of NAD+ for sirtuin assays).

    • This compound (serially diluted).

    • Positive control inhibitor (e.g., Trichostatin A).

    • 96-well black microplate.

  • Assay Procedure:

    • Add the HDAC assay buffer to all wells of the microplate.

    • Add the test compound or vehicle control to the appropriate wells.

    • Add the recombinant HDAC enzyme to all wells except the no-enzyme control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Similar protocols can be adapted for SIRT and DHODH activity assays using commercially available kits or established methodologies.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol: CETSA

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Conclusion and Future Directions

The strategic framework and detailed protocols outlined in this guide provide a robust and comprehensive approach to elucidating the therapeutic targets of this compound. By combining unbiased, discovery-oriented techniques with hypothesis-driven validation assays, researchers can confidently identify and characterize the molecular interactions that underpin the biological activity of this promising compound. The successful identification of a specific and "druggable" target will pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies to establish efficacy in relevant disease models.[14] The journey from a promising chemical scaffold to a clinically effective therapeutic is a challenging one, but it begins with a deep and thorough understanding of its mechanism of action, a process for which this guide provides a detailed roadmap.

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Methodological & Application

Application Note & Protocol: High-Purity Isolation of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a substituted quinoline-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its analogues, including anticancer, antibacterial, and anti-inflammatory properties.[1] The synthesis of such molecules, often via methods like the Doebner reaction, typically yields a crude product containing unreacted starting materials, side-products, and other process-related impurities.[2][3][4] Achieving high purity (>99%) is paramount for accurate biological screening, pharmacological studies, and subsequent development.

This document provides a comprehensive, multi-step protocol for the purification of this compound from a crude synthetic mixture. The strategy is built upon fundamental chemical principles, leveraging the compound's key functional groups: the acidic carboxylic acid, the basic quinoline nitrogen, and the aromatic rings. The protocol integrates acid-base extraction, recrystallization, and optional silica gel chromatography, supported by in-process and final quality control checks.

Purification Rationale & Strategy Overview

The purification strategy is dictated by the physicochemical properties of the target molecule.

  • Acidity: The carboxylic acid group (-COOH) is the most critical handle for purification. It is readily deprotonated by a weak base to form a water-soluble carboxylate salt, allowing for separation from neutral organic impurities.[5][6][7]

  • Basicity: The quinoline nitrogen is weakly basic and can be protonated by strong acids. However, the carboxylic acid is the dominant functional group for acid-base manipulation.

  • Polarity: The presence of the carboxylic acid and the nitrogen heterocycle makes the molecule polar, while the phenyl and quinoline rings provide non-polar character. This polarity is key for selecting appropriate solvent systems for both recrystallization and chromatography.

Our integrated strategy proceeds in a logical sequence to remove distinct classes of impurities at each stage, maximizing efficiency and yield.

G cluster_0 Purification Workflow CRUDE Crude Reaction Mixture (Target, Neutral Impurities, Basic Impurities) ABE Step 1: Acid-Base Extraction (Separates acidic target from neutral/basic impurities) CRUDE->ABE Dissolve in Org. Solvent + aq. NaHCO3 wash REC Step 2: Recrystallization (Removes closely related, soluble impurities) ABE->REC Acidify aqueous layer, precipitate & filter CHROM Step 3 (Optional): Column Chromatography (High-purity polishing) REC->CHROM If purity <99% QC Final QC & Characterization (HPLC, NMR, MS) REC->QC If purity >99% CHROM->QC

Caption: Integrated workflow for the purification of the target compound.

Step-by-Step Purification Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This step exploits the acidic nature of the carboxylic acid to selectively move the target compound into an aqueous phase, leaving behind non-acidic impurities.[5][8][9]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel, beakers, Erlenmeyer flask, pH paper, Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

    • Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (forming the water-soluble sodium salt) without hydrolyzing esters or reacting with other sensitive functional groups that a strong base like NaOH might affect.[6][7]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.

    • Rationale: Acidification protonates the carboxylate salt, rendering it insoluble in water and causing it to precipitate out of the solution.[5][6]

  • Isolation: Allow the precipitate to stand in the ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum. At this stage, the product should be significantly purer, but may still contain structurally similar impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[10] The key is to select a solvent (or solvent system) in which the target compound is highly soluble when hot but poorly soluble when cold.

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound completely at its boiling point and minimally at room temperature or below. Based on the polarity of analogous aromatic carboxylic acids, several solvents are viable candidates.

Solvent SystemRationale & PropertiesBoiling Point (°C)
Ethanol/Water Good for moderately polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.78 (Ethanol)
Dioxane A good solvent for many aromatic acids. High boiling point allows for a wide temperature gradient.101
Acetic Acid Often used for purifying aromatic carboxylic acids, but can be difficult to remove completely.118
N,N-Dimethylformamide (DMF) A polar aprotic solvent suitable for compounds with poor solubility in other systems.[11]153

Procedure (using Ethanol/Water as an example):

  • Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the solid completely at the boiling point.

  • Impurity Removal (Hot Filtration): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the clear, hot solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the pure crystals in a vacuum oven.

Protocol 3: High-Purity Polishing by Column Chromatography (Optional)

If HPLC analysis after recrystallization shows remaining impurities, flash column chromatography can be employed for final polishing. Given the acidic nature of the target compound, silica gel is a suitable stationary phase.[12][13]

Materials:

  • Silica gel (230-400 mesh)

  • Recrystallized product

  • Eluent system (e.g., Dichloromethane/Methanol with 0.5-1% acetic acid)

  • Chromatography column, flasks for fraction collection, TLC plates

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like DCM or ethyl acetate/hexanes) and a polar solvent (methanol), with a small amount of acetic acid added.

    • Rationale: The added acetic acid helps to suppress the ionization of the carboxylic acid on the slightly acidic silica surface, preventing peak tailing and improving separation.[14]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the final, high-purity compound.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of purity and identity.

QC_Logic cluster_qc Quality Control Analysis PURIFIED Purified Solid HPLC HPLC (Purity >99%?) PURIFIED->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Yes MS Mass Spectrometry (Molecular Weight) NMR->MS FINAL Final Product (High Purity, Confirmed Structure) MS->FINAL

Caption: Logic diagram for the quality control validation process.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment.[15] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a standard starting point for quinoline derivatives.[15][16] The goal is a single major peak with an area percentage >99.5%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[17] The spectra should be clean, with correct chemical shifts, multiplicities, and integrations corresponding to the protons and carbons of this compound.[18][19][20]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, providing further evidence of its identity.

Safety and Handling

Quinoline and its derivatives should be handled with care, as they can be harmful if swallowed, in contact with skin, or inhaled, and are suspected of causing genetic defects or cancer.[21][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[23][24]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially when working with powders or volatile organic solvents.[21][23]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[25]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note details a robust, multi-step protocol for the purification of this compound. By systematically applying acid-base extraction, recrystallization, and optional chromatography, researchers can reliably achieve the high degree of purity required for demanding applications in drug discovery and development. The integration of rigorous in-process and final analytical quality control ensures the identity and purity of the final product, establishing a trustworthy and reproducible workflow.

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HPLC method for analyzing 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid.

Introduction

Derivatives of quinoline-4-carboxylic acid represent a significant class of heterocyclic compounds widely explored in drug discovery for their diverse and potent pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The compound this compound (CAS 107027-41-8)[3] belongs to this class, and its accurate quantification is crucial for research, quality control, and pharmacokinetic studies. Its structure, which includes a hydrophobic quinoline backbone and a polar carboxylic acid group, presents a unique analytical challenge that necessitates a well-developed and robust analytical method.

This application note provides a comprehensive, step-by-step protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring the method is both reliable and reproducible. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a validated method for the quantification of this analyte.

Principle of the Method

The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar.[5][6] The analyte, this compound, possesses both non-polar (quinoline and methoxyphenyl rings) and polar (carboxylic acid) moieties. It is retained on the non-polar column through hydrophobic interactions.

Elution is achieved using a gradient of a polar aqueous solvent and a less polar organic solvent (acetonitrile). By gradually increasing the concentration of the organic solvent, the polarity of the mobile phase is decreased, causing the analyte to desorb from the stationary phase and travel through the column.[7] Crucially, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring it remains in its more hydrophobic, protonated form for consistent retention and improved peak shape.[4][8] Detection is performed using a UV-Vis spectrophotometer, leveraging the strong absorbance of the quinoline chromophore.[9]

Method Development Strategy: The Rationale Behind the Choices

The development of a robust HPLC method is a systematic process. The choices made for this protocol are grounded in the physicochemical properties of the analyte and established chromatographic principles.

  • Choice of Chromatographic Mode (RP-HPLC): The analyte has a calculated XLogP3 of approximately 3.3, indicating moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[10] This mode is versatile, reproducible, and widely used in pharmaceutical analysis.[5][11]

  • Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is the most common and retentive stationary phase for non-polar compounds in RP-HPLC.[5][6] Its long alkyl chains provide strong hydrophobic interactions with the quinoline and phenyl rings of the analyte, ensuring adequate retention and allowing for effective separation from polar impurities.

  • Mobile Phase Composition:

    • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (~190 nm), which provides a better signal-to-noise ratio at low detection wavelengths.[8]

    • Aqueous Phase and pH Control: The ionization state of the carboxylic acid group (pKa typically ~4-5) is highly dependent on pH. At a pH above its pKa, the group becomes ionized (-COO⁻), making the molecule more polar and resulting in poor retention and peak tailing. To ensure the analyte is in its neutral, non-ionized form (-COOH), the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa.[8] Using 0.1% formic acid in the aqueous phase lowers the pH to approximately 2.7, which effectively suppresses ionization, leading to consistent retention and sharp, symmetrical peaks. Formic acid is also volatile, making this method compatible with mass spectrometry (MS) if required.[12]

  • Detection Wavelength (λmax): The conjugated aromatic system of the quinoline ring structure results in strong UV absorbance.[9][13] While a fixed wavelength like 254 nm is often used for aromatic compounds[14], determining the wavelength of maximum absorbance (λmax) provides the highest sensitivity. This is achieved by scanning a dilute solution of the analyte in the mobile phase from 200 to 400 nm using a diode array detector (DAD) or UV-Vis spectrophotometer. Quinoline derivatives often exhibit multiple absorbance maxima.[13][15]

Experimental Protocols

Materials and Equipment
CategoryItem
Standards & Solvents This compound reference standard (>98% purity)
Acetonitrile (HPLC grade or higher)
Formic acid (LC-MS grade)
Water (Type I, 18.2 MΩ·cm)
Equipment High-Performance Liquid Chromatography (HPLC) system with gradient pump, autosampler, column oven, and UV/DAD detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analytical balance (0.01 mg readability)
pH meter
Sonicator
Volumetric flasks (Class A)
Pipettes (calibrated)
Syringe filters (0.45 µm, PTFE or nylon)
HPLC vials with caps
Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas by sonicating for 15 minutes or using an online degasser. This creates a 0.1% (v/v) formic acid solution.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. If solubility is an issue, sonicate for 5-10 minutes.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol 2: Chromatographic Analysis
  • System Setup: Install the C18 column and set the column oven temperature to 30°C.

  • Equilibration: Purge the system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Wavelength Determination: Inject a mid-concentration working standard (e.g., 20 µg/mL) and use the DAD to acquire the UV spectrum from 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for analysis.

  • Sequence Setup: Create a sequence including blank injections (diluent), standard curve injections, and sample injections.

  • Injection: Inject 10 µL of each solution into the HPLC system.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 50% to 90% B
15-17 min: 90% B (hold)
17-18 min: 90% to 50% B
18-25 min: 50% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined λmax (start at ~254 nm)
Injection Volume 10 µL

Visual Workflow for HPLC Analysis

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% HCOOH, B: ACN) B Prepare Diluent (50:50 A:B) A->B C Prepare Standard Stock (1 mg/mL) B->C D Prepare Working Standards & Samples C->D E System Equilibration (15-20 min) D->E F Inject Blank, Standards, & Samples E->F G Acquire Chromatographic Data (UV Detector) F->G H Integrate Peaks G->H I Generate Calibration Curve (Linear Regression) H->I J Quantify Analyte in Samples I->J K Generate Final Report J->K

Caption: Experimental workflow for the HPLC analysis of the target analyte.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[16][17] The validation process demonstrates the method's reliability, accuracy, and precision.[18][19]

Validation_Logic cluster_precision Method Validated HPLC Method Specificity Specificity Specificity->Method Distinguishes analyte from interferences Linearity Linearity & Range Linearity->Method Proportional response to concentration Accuracy Accuracy Accuracy->Method Closeness to true value Precision Precision Precision->Method Agreement between measurements Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD / LOQ LOD->Method Demonstrates sensitivity Robustness Robustness Robustness->Method Unaffected by small changes

Caption: Logical relationship of ICH validation parameters for the method.

Validation Parameters and Acceptance Criteria
ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).Inject blank, placebo, and a spiked sample. Compare chromatograms to ensure no interfering peaks at the analyte's retention time.Peak for the analyte is pure and free from interference at its retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Analyze at least 5 concentrations across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16]Derived from the linearity, accuracy, and precision studies.The specified range for the assay.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a placebo matrix with the analyte at 3 levels (e.g., 80%, 100%, 120% of target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval.Analyze 6 replicate preparations of a standard at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%
IntermediatePrecision within the same laboratory but on different days, with different analysts, or on different equipment.Repeat the repeatability study under varied conditions (e.g., different day/analyst).RSD ≤ 2.0%
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest amounts of analyte that can be detected and quantified, respectively.Based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S), LOQ = 10 * (σ/S).LOD and LOQ should be determined and reported.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).System suitability parameters should remain within limits. RSD of results should be ≤ 2.0%.

References

  • ElectronicsAndBooks. (2005, January 25). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci, 27(5), 493. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Quinoline-4-carboxylic acid.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • Journal of Chemical Education. Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • PubChem. 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2024, April 9). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Amerigo Scientific. 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

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Application Note: Quantifying the Bioactivity of Aryl Hydrocarbon Receptor Modulators Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

A Technical Guide Using CH-223191 as a Model Quinoline-Based Antagonist

Senior Application Scientist Commentary:

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] While the specific compound 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is not extensively characterized in publicly available literature, its core structure is highly suggestive of interaction with key cellular signaling pathways. To provide a robust and actionable protocol, this guide will focus on a well-documented and commercially available compound that shares key structural motifs and a common mechanism of action: CH-223191 .

CH-223191 is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[2][3] By using CH-223191 as our model, we can detail a comprehensive, self-validating system of cell-based assays. These protocols are designed not just to be followed, but to be understood, allowing researchers to adapt them for their specific quinoline derivatives and experimental questions. The principles and methodologies outlined herein are directly applicable to the characterization of novel AhR modulators.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Critical Target

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in sensing and responding to a vast array of environmental and endogenous molecules.[4][5] Initially identified for its role in mediating the toxicity of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR is now recognized as a key regulator in immunology, cell proliferation, and development.[6][7] Its dysregulation is implicated in various pathologies, making it an attractive target for therapeutic intervention.[8][9]

Mechanism of Action: Canonical Pathway

In its inactive state, AhR resides in the cytoplasm within a multiprotein chaperone complex including Hsp90, AIP (also known as XAP2), and p23.[5][8] The canonical signaling cascade is initiated by ligand binding:

  • Ligand Binding: An agonist (e.g., TCDD) enters the cell and binds to the PAS-B domain of the AhR protein.

  • Conformational Change & Nuclear Translocation: This binding event triggers a conformational change, exposing a nuclear localization signal. The chaperone proteins dissociate, and the AhR-ligand complex translocates into the nucleus.[10]

  • Heterodimerization: Inside the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[7]

  • DNA Binding & Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][11]

  • Target Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolizing the activating ligand.[9][11]

Mechanism of Antagonism by CH-223191

CH-223191 functions as a "pure" antagonist, meaning it does not exhibit agonist activity even at high concentrations.[4] Its primary mechanism involves competitively binding to the AhR, thereby preventing the binding of agonists like TCDD. This action effectively blocks the subsequent conformational changes, nuclear translocation of AhR, and downstream gene transcription.[2][3][10]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-AIP Complex AhR_active Active AhR- Ligand Complex AhR_complex->AhR_active Chaperone Dissociation Agonist Agonist (e.g., TCDD) Agonist->AhR_complex Binds Antagonist Antagonist (CH-223191) Antagonist->AhR_complex Competitively Binds (Blocks Agonist) ARNT ARNT AhR_active->ARNT Translocates & Dimerizes AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT DRE DRE/XRE (DNA Promoter) AhR_ARNT->DRE Binds Transcription Transcription of Target Genes (e.g., CYP1A1) DRE->Transcription Initiates

Figure 1. The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Design: A Multi-Assay Approach for Validated Results

To comprehensively characterize an AhR antagonist, a single assay is insufficient. A robust investigation relies on a tripartite approach:

  • Primary Screen (Reporter Assay): A high-throughput method to quantify the inhibition of AhR-dependent transcription.

  • Functional Validation (CYP1A1 Induction): A secondary assay to confirm that the observed inhibition translates to a functional cellular outcome.

  • Counter Screen (Cytotoxicity Assay): A critical control to ensure that the compound's activity is not a result of cell death.

Workflow cluster_assays Parallel Assays start Start: Prepare Compound Serial Dilutions Assay1 Assay 1: AhR Luciferase Reporter Assay start->Assay1 Assay2 Assay 2: CYP1A1 EROD Functional Assay start->Assay2 Assay3 Assay 3: Cell Viability (MTT/CCK-8) Assay start->Assay3 data_analysis Data Analysis: - Calculate IC50 - Normalize to Viability - Compare Results Assay1->data_analysis Assay2->data_analysis Assay3->data_analysis conclusion Conclusion: Determine Potency & Specificity of Antagonist data_analysis->conclusion

Figure 2. Overall Experimental Workflow.

Protocol 1: AhR-Responsive Luciferase Reporter Assay

Principle: This assay utilizes a cell line (e.g., human hepatoma HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of DREs.[12] When AhR is activated by an agonist, it binds to the DREs and drives the expression of luciferase. An antagonist will inhibit this process, leading to a quantifiable reduction in the luminescent signal.[9][13]

Materials:

  • HepG2-Lucia™ AhR reporter cell line (or similar)

  • DMEM with 10% FBS, 1% Pen-Strep

  • CH-223191 (or test compound), dissolved in DMSO

  • TCDD (or another AhR agonist like β-Naphthoflavone), dissolved in DMSO

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2-Lucia™ AhR cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 20,000 cells per well in a 96-well plate (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Check: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a uniform and healthy monolayer for consistent experimental results.

  • Compound Pre-treatment:

    • Prepare serial dilutions of CH-223191 in culture media. A typical concentration range is 1 nM to 30 µM.

    • Carefully remove the media from the wells and add 100 µL of the media containing the antagonist dilutions. Include a "vehicle control" (DMSO only) and an "agonist only" control.

    • Incubate for 1 hour at 37°C.

    • Causality Check: Pre-incubation allows the antagonist to enter the cells and occupy the AhR binding pocket before the agonist is introduced, ensuring a competitive inhibition scenario.

  • Agonist Stimulation:

    • Prepare a solution of TCDD in culture media at a concentration that elicits a sub-maximal (EC₈₀) response (e.g., 1 nM).

    • Add a small volume (e.g., 10 µL) of the TCDD solution to all wells except the "vehicle control" wells.

    • The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Incubate for 24 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Incubate for 10 minutes in the dark to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.[2]

Data Presentation:

Treatment GroupCH-223191 (nM)TCDD (1 nM)Relative Luminescence Units (RLU)% Inhibition
Vehicle Control0-1,500N/A
Agonist Control0+150,0000%
Test 11+125,00017%
Test 210+80,00047%
Test 330 +75,750 ~50% (IC₅₀)
Test 4100+20,00088%
Test 51000+5,00098%

Data shown are for illustrative purposes. The IC₅₀ value for CH-223191 is reported to be approximately 30 nM.[2][14]

Protocol 2: CYP1A1 Induction - EROD Functional Assay

Principle: This assay measures the enzymatic activity of CYP1A1, a direct downstream target of AhR activation. The assay uses 7-ethoxyresorufin, a non-fluorescent substrate that is converted by CYP1A1 into the highly fluorescent product resorufin. A reduction in fluorescence indicates inhibition of CYP1A1 induction.[15]

Materials:

  • Hepa1c1c7 (mouse hepatoma) or HepG2 (human hepatoma) cell line

  • 7-ethoxyresorufin

  • Dicumarol

  • Resorufin standard

  • Fluorescence plate reader (Ex: 530 nm, Em: 590 nm)

Step-by-Step Methodology:

  • Cell Treatment:

    • Follow steps 1-3 from the Luciferase Assay protocol to seed and treat cells with the antagonist and agonist. The incubation time for agonist stimulation is typically 24-48 hours for optimal enzyme expression.[16]

  • EROD Reaction:

    • After incubation, remove the culture medium.

    • Wash the cell monolayer gently with 100 µL of PBS.

    • Add 100 µL of reaction buffer containing 7-ethoxyresorufin (e.g., 2 µM) and dicumarol (to inhibit other reductases) to each well.

    • Incubate at 37°C for a set period (e.g., 15-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescence of the resorufin product using a plate reader.

    • Prepare a standard curve with known concentrations of resorufin to quantify the amount of product formed.

Data Interpretation: The results should correlate with the reporter assay. A potent antagonist will show a dose-dependent decrease in resorufin fluorescence, confirming that the inhibition of AhR transcription leads to a functional decrease in target enzyme activity.

Protocol 3: Cell Viability Counter-Screen (MTT/CCK-8 Assay)

Principle: This is a critical control to rule out false positives. A compound that is toxic to cells will naturally lead to a decrease in reporter gene expression and enzyme activity. This assay measures the metabolic activity of viable cells.[17][18]

Materials:

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT)

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Treatment:

    • Set up a separate 96-well plate identical to the primary assay plates. Seed and treat cells with the full concentration range of the antagonist for the same duration (e.g., 25 hours total: 1 hr pre-treatment + 24 hr co-incubation).

  • Reagent Incubation:

    • Add 10 µL of MTT or CCK-8 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Causality Check: During this incubation, mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT/WST-8) into a colored formazan product. The amount of color is directly proportional to the number of viable cells.[19]

  • Absorbance Measurement:

    • If using MTT, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals.

    • If using CCK-8, the product is already soluble.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

Data Interpretation: The viability data should be used to normalize the results from the primary assays. Significant inhibition of AhR signaling should only be considered valid at antagonist concentrations that show minimal cytotoxicity (e.g., >90% cell viability).

References

  • InvivoGen. CH-223191 - AhR Antagonist. [URL: https://www.invivogen.com/ch-223191]
  • Selleck Chemicals. CH-223191 AhR Antagonist. [URL: https://www.selleckchem.com/products/ch-223191.html]
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  • BenchChem. Discovery and history of quinoline-4-carboxylic acid derivatives. [URL: https://www.benchchem.
  • MedchemExpress. CH-223191 | AhR Antagonist. [URL: https://www.medchemexpress.com/ch-223191.html]
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  • PubMed Central (PMC). AhR signaling pathways and regulatory functions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6002520/]
  • Spandidos Publications. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). [URL: https://www.
  • PubMed Central (PMC). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7407513/]
  • BenchChem. An In-depth Efficacy Analysis of the Aryl Hydrocarbon Receptor Antagonist CH-223191. [URL: https://www.benchchem.com/blog/an-in-depth-efficacy-analysis-of-the-aryl-hydrocarbon-receptor-antagonist-ch-223191]
  • PubMed Central (PMC). Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4742055/]
  • PubMed Central (PMC). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319011/]
  • Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.868725/full]
  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/33922378/]
  • BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. [URL: https://www.benchchem.
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Application Notes and Protocols for Kinase Inhibition Assays: 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including the inhibition of protein kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the kinase inhibitory potential of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. We will delve into the rationale behind kinase inhibition assays, provide detailed, field-proven protocols for their execution, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, ensuring technical accuracy and robust, reproducible results.

Introduction: The Promise of Quinoline-4-Carboxylic Acids in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] This has made them one of the most important classes of drug targets. The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of pharmacologically active compounds.[3] Specifically, derivatives of quinoline-4-carboxylic acid have been explored for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[5][6][7]

The compound of interest, this compound, belongs to this promising class of molecules. Its structural features, particularly the 2-phenylquinoline-4-carboxylic acid core, suggest a potential for interaction with the ATP-binding pocket of various kinases.[8][9] This document will provide the necessary framework to rigorously test this hypothesis.

The Principle of In Vitro Kinase Inhibition Assays

The fundamental principle of most in vitro kinase inhibition assays is to measure the enzymatic activity of a specific kinase in the presence and absence of a test compound. The assay quantifies the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a substrate (a peptide or protein) by the kinase. The inhibitory effect of a compound like this compound is determined by its ability to reduce this phosphotransferase activity, usually by competing with ATP for binding to the kinase's active site.

cluster_0 Kinase Active Site cluster_1 Substrates & Inhibitor cluster_2 Products Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to Active Site Substrate Peptide Substrate Substrate->Kinase Inhibitor 2-(3-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid Inhibitor->Kinase Competitive Binding

Figure 1: Competitive Inhibition of a Kinase by a Test Compound.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide a detailed protocol for a widely used, non-radioactive, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Reagent Preparation
  • Kinase Buffer: Prepare a suitable kinase buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer composition may vary depending on the specific kinase being assayed.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer.

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO. Subsequently, create a dilution series in the kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the enzyme.

  • Kinase Enzyme: Dilute the kinase enzyme to the desired concentration in the kinase buffer just before use.

Assay Procedure

A 1. Add 2.5 µL of Test Compound or Vehicle (DMSO) to well B 2. Add 2.5 µL of Kinase + Substrate Mix A->B C 3. Add 5 µL of ATP Solution to initiate the reaction B->C D 4. Incubate at room temperature (e.g., 60 minutes) C->D E 5. Add 5 µL of ADP-Glo™ Reagent D->E F 6. Incubate at room temperature (40 minutes) E->F G 7. Add 10 µL of Kinase Detection Reagent F->G H 8. Incubate at room temperature (30-60 minutes) G->H I 9. Read luminescence on a plate reader H->I

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

  • Compound Addition: To the wells of a 384-well white plate, add 2.5 µL of the diluted this compound or the vehicle control (e.g., 1% DMSO in kinase buffer).

  • Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase and 2X substrate mixture in kinase buffer to each well.

  • Initiation of Reaction: Add 5 µL of a 2X ATP solution in kinase buffer to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce light.

  • Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence of the "no kinase" control wells from all other measurements.

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_vehicle))

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Interpretation and Hypothetical Results

The primary output of this assay is the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor. To understand the selectivity of this compound, it is crucial to screen it against a panel of kinases.

Hypothetical Kinase Selectivity Profile

The following table presents hypothetical IC₅₀ data for this compound against a panel of kinases, for illustrative purposes. This type of profiling is essential to understand the compound's specificity and potential off-target effects.[8]

Kinase TargetKinase FamilyHypothetical IC₅₀ (µM)
Aurora A Serine/Threonine0.8
CK2 Serine/Threonine1.2
EGFRTyrosine> 50
VEGFR2Tyrosine> 50
BTKTyrosine25
GAKSerine/Threonine15
PI3KαLipid> 50

This data is purely illustrative and not based on experimental results for this specific compound.

Based on this hypothetical data, this compound would be considered a potent and selective inhibitor of Aurora A and CK2 kinases.[1][10]

Relevance to Signaling Pathways

Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to various cancers.[4] An inhibitor of Aurora A could therefore have therapeutic potential by arresting the cell cycle and inducing apoptosis in cancer cells.

cluster_0 Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Spindle Spindle Assembly M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AuroraA Aurora A Kinase AuroraA->M Promotes Entry AuroraA->Spindle Regulates Inhibitor 2-(3-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid Inhibitor->AuroraA Inhibits

Figure 3: Potential Impact of Aurora A Inhibition on the Cell Cycle.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting, bubbles in wells, reagent instability.Use calibrated multichannel pipettes, visually inspect plates for bubbles, prepare fresh reagents daily.
Low Signal-to-Background Ratio Insufficient enzyme activity, suboptimal assay conditions.Increase enzyme concentration, optimize incubation times and buffer components (e.g., pH, salt concentration).
Compound Precipitation Poor solubility of the test compound.Decrease the highest concentration tested, check the solubility in the final assay buffer with a lower percentage of DMSO.
False Positives Compound interferes with the detection system (e.g., luciferase).Perform a counterscreen without the kinase to identify compounds that directly inhibit the detection reagents.

Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this and related compounds. By employing these methods, researchers can generate high-quality, reproducible data to guide their drug discovery efforts. Further characterization, including kinome-wide profiling and cell-based assays, will be essential to fully elucidate the therapeutic potential of promising lead compounds.

References

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  • Wang, S., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Eib, J., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. Available at: [Link]

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  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Saini, P., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Tumminello, S., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC - PubMed Central. Available at: [Link]

  • Iester, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]

  • Jain, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Jampilek, J., et al. (2005). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available at: [Link]

  • Li, W., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

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Application Notes and Protocols: A Framework for Evaluating the Anticancer Properties of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3][4] Quinoline-based compounds can exert their cytotoxic effects through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and disrupting cell migration.[1][2] Specifically, the quinoline-4-carboxylic acid backbone has been identified as a key pharmacophore in the development of novel anticancer agents.[4][5][6] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel derivative, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, outlining a logical progression of in vitro and in vivo assays to characterize its anticancer efficacy and elucidate its mechanism of action.

Part 1: Initial Assessment of Cytotoxicity and Proliferative Inhibition

The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, converting it into an insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7][9]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.[7]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7[Insert Value]
A549[Insert Value]
HCT116[Insert Value]
MCF-10A[Insert Value]
Table 1: Illustrative table for presenting IC50 values.

Part 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, the next critical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10]

Principle of Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15][16]

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Materials:

  • Cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells, then wash them with cold PBS.[16]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G cluster_0 Experimental Workflow: Apoptosis Assay start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1]

Principle of Cell Cycle Analysis by PI Staining

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[18]

Protocol 3: Cell Cycle Analysis

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.[19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to obtain a DNA content histogram.[17]

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Table 2: Example table for presenting cell cycle distribution data.

Part 4: Assessing Impact on Cancer Cell Migration and Invasion

A key hallmark of metastatic cancer is the ability of cancer cells to migrate and invade surrounding tissues. Evaluating the effect of a compound on these processes is crucial for determining its potential to inhibit metastasis.

Principle of the Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in vitro.[20] A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[21]

Protocol 4: Wound Healing Assay

Materials:

  • Cancer cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate to create a confluent monolayer.

  • Creating the Wound: Once confluent, create a straight scratch across the center of the monolayer using a sterile pipette tip.[21][22]

  • Treatment: Wash the wells with medium to remove detached cells and then add fresh medium containing this compound at a non-lethal concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[21]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Principle of the Transwell Invasion Assay

The Transwell invasion assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.[23][24] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with an ECM gel (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the ECM and migrate through the pores to the lower side of the membrane.[23]

Protocol 5: Transwell Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel or another ECM component

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Insert Preparation: Coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.[25]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium containing the test compound. Seed the cells into the upper chamber of the inserts.[25]

  • Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.[25]

  • Incubation: Incubate for 24-48 hours.

  • Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.[23]

  • Fixation and Staining: Fix the invaded cells on the lower surface with methanol and stain with crystal violet.[23][25]

  • Quantification: Count the number of stained, invaded cells in several microscopic fields.

G cluster_1 Signaling Pathway Hypothesis Compound 2-(3-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid Kinase Target Kinase (e.g., PI3K, Akt, MAPK) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Inhibition Apoptosis Apoptosis Kinase->Apoptosis Activation

Caption: Hypothesized signaling pathway targeted by the compound.

Part 5: Investigating Molecular Mechanisms with Western Blotting

To understand the molecular basis of the compound's anticancer effects, it is essential to investigate its impact on key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[26][27]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[28] Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[29] The use of phospho-specific antibodies allows for the assessment of the activation state of signaling proteins.[27]

Protocol 6: Western Blotting

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.[30]

  • Protein Transfer: Transfer the separated proteins to a membrane.[30]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[30]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Part 6: In Vivo Efficacy Assessment Using Xenograft Models

Promising results from in vitro studies should be validated in an in vivo setting to assess the compound's therapeutic efficacy in a more complex biological system.

Principle of Xenograft Models

Xenograft models involve the transplantation of human cancer cells into immunodeficient mice.[31] These models are widely used in preclinical cancer research to evaluate the in vivo activity of anticancer agents.[31][32] The most common approach is the subcutaneous xenograft model, where tumor growth can be easily measured.[31]

Protocol 7: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line that showed sensitivity in vitro

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[33]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle Control[Insert Value][Insert Value]
Compound (Dose 1)[Insert Value][Insert Value]
Compound (Dose 2)[Insert Value][Insert Value]
Table 3: Example table for summarizing in vivo efficacy data.

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of the anticancer properties of this compound. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a strong preclinical data package to support the further development of this promising compound as a potential cancer therapeutic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
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  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
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  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
  • Western blot protocol. (n.d.). Abcam.
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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). National Institutes of Health.
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). Benchchem.
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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem.
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  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube.

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Application Note & Protocol: Solubilization of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective solubilization of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, for use in a wide range of in vitro biological assays. Quinoline derivatives are of significant interest in medicinal chemistry and drug discovery, often exhibiting potent biological activities.[1][2][3][4] However, their typically hydrophobic nature and poor aqueous solubility present a significant challenge for experimental work. This guide elucidates the physicochemical properties of the target compound, provides a rationale for solvent selection, and offers detailed, step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous working solutions suitable for cell-based and biochemical assays.

Physicochemical Profile & Solubility Considerations

A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful solubilization strategy. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on closely related analogues.[5][6][7][8][9]

The structure contains a rigid, polycyclic aromatic quinoline core, a methoxyphenyl group, and a methyl group, all of which contribute to its hydrophobicity. The presence of the carboxylic acid moiety provides a handle for pH-dependent solubility manipulation.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₉H₁₅NO₃-
Molecular Weight ~293.33 g/mol Necessary for calculating molar concentrations.
Structure Aromatic, polycyclic quinoline coreInherently low aqueous solubility.
Key Functional Groups Carboxylic Acid (-COOH)Acidity allows for salt formation in basic pH, which can significantly increase aqueous solubility.[10]
Methoxy (-OCH₃), Methyl (-CH₃)Hydrophobic groups that decrease water solubility.
Predicted XLogP > 3.5Indicates high lipophilicity (hydrophobicity). A value >3 suggests poor aqueous solubility.

Rationale for Solvent Selection: A Methodical Approach

The primary goal is to prepare a concentrated stock solution that can be accurately and reproducibly diluted into an aqueous experimental medium (e.g., cell culture medium, assay buffer) without precipitation, while ensuring the final solvent concentration is non-toxic to the biological system.[11][12]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

For initial attempts, anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Expertise & Causality: DMSO is a polar aprotic solvent with exceptional solvating power for a wide range of poorly water-soluble organic compounds. Its miscibility with water allows for the preparation of working solutions by diluting the DMSO stock into aqueous buffers.[13] However, it is critical to maintain the final DMSO concentration in the assay at a very low level, typically ≤0.5% , and preferably ≤0.1% , to avoid solvent-induced artifacts or cytotoxicity.[11][12] A vehicle control (medium or buffer containing the same final concentration of DMSO) must be included in all experiments to validate the results.[11]

Alternative Approach: pH-Dependent Solubilization

If DMSO proves unsuitable or if a non-organic solvent system is required, leveraging the acidic nature of the carboxylic acid group is a viable strategy.

  • Expertise & Causality: By adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the carboxylic acid proton is removed, forming the corresponding carboxylate salt (R-COO⁻Na⁺). This ionic species is significantly more polar and thus more soluble in water than the neutral parent acid.[10] This method requires careful pH control, as returning the solution to a neutral or acidic pH will likely cause the compound to precipitate. This approach is often suitable for cell-free biochemical assays but may be less ideal for cell-based assays where precise pH balance is critical.

The following diagram outlines the decision-making process for solubilizing the compound.

G cluster_0 cluster_1 Solvent Selection cluster_2 cluster_3 Working Solution Preparation Compound Weigh Compound 2-(3-Methoxyphenyl)-8-methylquinoline- 4-carboxylic acid DMSO Primary Method: Add Anhydrous DMSO Compound->DMSO Recommended Base Alternative Method: Add 1N NaOH (aq) Compound->Base If DMSO is not suitable Solubilize Solubilize (Vortex, Sonicate, Gentle Warming) DMSO->Solubilize Base->Solubilize Store Store Stock Solution (Aliquoted, -20°C or -80°C) Solubilize->Store Dilute Dilute Stock into Aqueous Assay Medium Store->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Troubleshoot Troubleshoot: • Lower Concentration • Try Alternative Method • Add Surfactant (e.g., Tween® 80) Precipitate->Troubleshoot Yes Proceed Proceed with In Vitro Experiment (Include Vehicle Control) Precipitate->Proceed No Troubleshoot->Dilute

Caption: Workflow for solubilizing this compound.

Detailed Experimental Protocols

Safety Precaution: Always handle unknown compounds with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. If the compound's toxicity is unknown, perform weighing and handling within a chemical fume hood.[12]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard and most recommended starting point.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile amber glass vials or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Calculations for 10 mM Stock Solution:

  • Molecular Weight (MW): ~293.33 g/mol

  • Mass required for 1 mL of 10 mM stock:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 293.33 g/mol × (1000 mg / 1 g)

    • Mass = 2.93 mg

ParameterValue
Desired Stock Concentration10 mM
SolventAnhydrous DMSO
Molecular Weight (MW)~293.33 g/mol
Mass for 1 mL of Stock 2.93 mg
Mass for 5 mL of Stock 14.67 mg

Procedure:

  • Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully weigh 2.93 mg of the compound directly into the vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial securely and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 10-20 minutes.[12] Gentle warming to 37°C may also aid dissolution but should be done cautiously to avoid degradation.[12][14]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: For long-term storage (months to a year), dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[11] Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions (Example: 10 µM Final Concentration)

This protocol details the crucial step of diluting the high-concentration stock into your final assay medium.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Recommended): To ensure accuracy, perform a serial dilution.

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of your pre-warmed (37°C) cell culture medium or assay buffer. This creates a 100 µM intermediate solution in 1% DMSO.

    • Vortex the intermediate solution gently.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of your final assay medium.

    • This results in a final concentration of 10 µM of the compound.

    • The final DMSO concentration will be 0.1% , which is well-tolerated by most cell lines.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. For the example above, this would mean adding 1 µL of pure DMSO to 999 µL of medium to achieve a final 0.1% DMSO concentration.

  • Immediate Use: Use the prepared working solutions immediately to prevent potential precipitation or degradation in the aqueous environment.[11]

Troubleshooting & Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous medium, the solution has exceeded its solubility limit.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25%), but never exceed the toxicity limit for your specific assay. Always update your vehicle control accordingly.

    • Solution 3: Consider adding a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final medium at a low concentration (e.g., 0.01-0.1%) to act as a solubilizing agent. This must be tested for compatibility with your assay.

  • Compound Stability: Always prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing compounds in aqueous solutions for extended periods.

  • Light Sensitivity: As a general precaution for aromatic compounds, especially if they are colored, protect solutions from light by using amber vials and minimizing exposure.[10]

  • Solubility Testing: Before conducting a large-scale experiment, it is prudent to perform a small-scale solubility test by preparing the highest intended working concentration and visually inspecting for precipitation over the planned duration of the experiment.

References

  • BenchChem. (2025). Application Notes and Protocols: Preparing Stock Solutions of 3,5-di-tert-butylchalcone 4'-carboxylic acid.
  • PubChem. 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
  • Hayden, E. R., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, NIH.
  • PhytoTech Labs. Preparing Stock Solutions.
  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
  • UI Scholars Hub. (2023).
  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • ResearchGate. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions.
  • Emulate Bio.
  • PubMed. (2020).
  • Selleck Chemicals. Quinoline-4-carboxylic acid.
  • ResearchGate. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
  • ResearchGate. (2020).
  • Amerigo Scientific. 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. 2-(3-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. This compound.
  • BenchChem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
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Application Notes and Protocols for the Scalable Synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and bioactive molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The specific target molecule, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, is a designer scaffold with potential applications in drug discovery, leveraging the established bioactivity of the quinoline core and the specific physicochemical properties imparted by the 3-methoxyphenyl and 8-methyl substituents.

The development of robust and scalable synthetic routes to these complex molecules is a critical challenge for medicinal chemists and process development scientists. This document provides a detailed guide to the techniques for scaling up the synthesis of this compound, with a focus on practical, field-proven methodologies.

Strategic Approaches to Synthesis: A Comparative Analysis

Two primary named reactions are typically employed for the synthesis of 2-aryl-quinoline-4-carboxylic acids: the Doebner reaction and the Pfitzinger reaction. The choice of the optimal route for large-scale production depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification.

The Doebner Reaction: A Versatile Three-Component Assembly

The Doebner reaction is a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] For the synthesis of our target molecule, this would involve the reaction of 2-methylaniline, 3-methoxybenzaldehyde, and pyruvic acid.

A significant advantage of the Doebner reaction is the direct assembly from relatively simple and readily available starting materials. Recent advancements have led to the development of a modified Doebner hydrogen-transfer reaction that is particularly well-suited for large-scale synthesis and is compatible with a wide range of functional groups on the aniline and aldehyde, including both electron-donating and electron-withdrawing substituents.[2][3] This makes it an attractive option for the synthesis of this compound, where the 2-methylaniline possesses an electron-donating group.

The Pfitzinger Reaction: A Stepwise Approach from Isatin

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[4][5] To synthesize the target molecule via this route, the required starting materials would be 6-methylisatin and 1-(3-methoxyphenyl)ethan-1-one.

While the Pfitzinger reaction is a powerful tool, it may present challenges for scale-up in this specific case. The synthesis of the required substituted isatin (6-methylisatin) and ketone (1-(3-methoxyphenyl)ethan-1-one) adds extra steps to the overall process, potentially impacting the overall yield and cost-effectiveness. Furthermore, the strongly basic conditions of the Pfitzinger reaction can limit the compatibility with certain functional groups.[2]

Diagrammatic Overview of the Recommended Synthetic Strategy

Doebner_Reaction_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 2-Methylaniline D Modified Doebner Reaction (BF3.THF, Acetonitrile, 65°C) A->D B 3-Methoxybenzaldehyde B->D C Pyruvic Acid C->D Dropwise addition E Aqueous Workup (NaHCO3 extraction) D->E F Crude Product Isolation (Filtration/Evaporation) E->F G Recrystallization F->G H Final Product: 2-(3-Methoxyphenyl)-8-methyl- quinoline-4-carboxylic acid G->H

Caption: Workflow for the scalable synthesis of the target molecule via the modified Doebner reaction.

Detailed Protocols for Scalable Synthesis

The following protocols are based on the highly successful large-scale Doebner hydrogen-transfer reaction reported by Komatsu et al.[2], adapted for the specific synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-MethylanilineReagentPlus®, ≥99%Sigma-Aldrich
3-Methoxybenzaldehyde98%Alfa Aesar
Pyruvic Acid98%Sigma-Aldrich
Boron trifluoride tetrahydrofuran complex1.0 M in THFSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, 99.8%Various
Ethyl acetate (EtOAc)ACS gradeVarious
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionVarious
BrineSaturated aqueous solutionVarious
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVarious
Protocol 1: Large-Scale Synthesis of this compound (Doebner Reaction)

This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for different scales.

1. Reaction Setup:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet, add 2-methylaniline (107.15 g, 1.0 mol) and 3-methoxybenzaldehyde (136.15 g, 1.0 mol) to anhydrous acetonitrile (1.0 L).

  • Begin stirring to ensure a homogeneous solution.

2. Catalyst Addition and Initial Heating:

  • Carefully add boron trifluoride tetrahydrofuran complex (BF₃·THF, 1.0 M in THF, 500 mL, 0.5 mol) to the reaction mixture.

  • Heat the mixture to 65 °C with continuous stirring.

3. Controlled Addition of Pyruvic Acid:

  • In a separate flask, prepare a solution of pyruvic acid (88.06 g, 1.0 mol) in anhydrous acetonitrile (1.5 L).

  • Once the reaction mixture has reached 65 °C, add the pyruvic acid solution dropwise over a period of 3-4 hours using an addition funnel. This controlled addition is crucial to minimize the formation of byproducts.[2]

4. Reaction Monitoring:

  • After the addition of pyruvic acid is complete, maintain the reaction mixture at 65 °C for 20-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a larger vessel and add ethyl acetate (2 L) and a saturated aqueous solution of sodium bicarbonate (2 L).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 1 L).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Based on the polarity of the target molecule, suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.[6][7] A small-scale solvent screen is recommended to determine the optimal solvent system.

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, add hexanes dropwise until the solution becomes turbid, then gently warm until the solution is clear again and allow to cool slowly.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes, and dry under vacuum.

Data Presentation: Expected Outcomes and Optimization Parameters

While a specific yield for the target molecule is not available in the literature, based on the synthesis of analogous compounds via the modified Doebner reaction, a yield in the range of 70-85% can be reasonably expected on a large scale.[2]

Table 1: Key Reaction Parameters and Their Impact on Yield and Purity

ParameterRecommended RangeRationale and Potential Impact
Temperature 60-70 °CLower temperatures may lead to incomplete reaction, while higher temperatures can increase byproduct formation.[2]
Catalyst Loading 0.5-1.0 equivalents of BF₃·THFSufficient catalyst is required to drive the reaction to completion. Higher loadings may not significantly improve yield and increase cost.
Pyruvic Acid Addition Rate 3-4 hoursSlow, controlled addition minimizes the self-condensation of pyruvic acid and other side reactions, leading to higher purity and yield.[2]
Solvent AcetonitrileProvides good solubility for the reactants and is relatively inert under the reaction conditions.[2]

Mechanistic Insights: The Doebner Hydrogen-Transfer Reaction

The reaction proceeds through a series of well-established steps:

  • Imine Formation: 2-Methylaniline and 3-methoxybenzaldehyde condense to form an N-arylimine (Schiff base).

  • Reaction with Pyruvic Acid: The enol form of pyruvic acid adds to the imine.

  • Cyclization and Dehydration: Intramolecular electrophilic attack of the activated aromatic ring followed by dehydration leads to a dihydroquinoline intermediate.

  • Oxidation (Hydrogen Transfer): The dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. A key feature of the modified Doebner reaction is that a second molecule of the initially formed imine can act as the hydrogen acceptor in this oxidation step, regenerating the aniline and the corresponding amine, thus avoiding the need for an external oxidizing agent.[3]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aniline 2-Methylaniline schiff_base N-Arylimine (Schiff Base) aniline->schiff_base aldehyde 3-Methoxybenzaldehyde aldehyde->schiff_base pyruvic Pyruvic Acid enol_adduct Enol Adduct pyruvic->enol_adduct Enol form schiff_base->enol_adduct product 2-(3-Methoxyphenyl)-8-methyl- quinoline-4-carboxylic acid schiff_base->product Acts as H-acceptor dihydroquinoline Dihydroquinoline Intermediate enol_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->product Oxidation (Hydrogen Transfer)

Caption: Simplified mechanistic pathway of the Doebner hydrogen-transfer reaction.

References

  • Komatsu, H., Shigeyama, T., Yokoyama, N., Chiba, S., & Inuki, S. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12385–12395. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. BenchChem Technical Support.
  • BenchChem. (2025).
  • Wikipedia contributors. (2023). Doebner reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem Technical Support.
  • Komatsu, H., Shigeyama, T., Yokoyama, N., Chiba, S., & Inuki, S. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.

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Application Notes & Protocols: 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the potential applications of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in the field of organic light-emitting diodes (OLEDs). While specific literature on this exact molecule is not prevalent, this guide synthesizes information from the broader, well-established class of quinoline derivatives, which are versatile and crucial components in modern organic electronics.[1][2][3][4] We will explore its potential roles within the OLED architecture, provide detailed protocols for its synthesis and characterization, and outline the fabrication and testing of OLED devices incorporating this class of materials. The methodologies are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.

Introduction: The Versatility of Quinoline Derivatives in OLEDs

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in organic electronics.[2] Their inherent properties, such as high thermal stability, good film-forming capabilities, and excellent electron-transporting characteristics, make them prime candidates for various functions within an OLED device.[1][2] The rigid, planar structure of the quinoline core, combined with the ability to tune its optoelectronic properties through targeted functionalization, allows for its application in several key layers of an OLED stack.[1]

The specific molecule, this compound, possesses several structural features that suggest its utility in OLEDs:

  • Quinoline Core : The electron-deficient nature of the nitrogen-containing quinoline ring system inherently promotes electron transport, a critical function in balancing charge carriers within the device.[1][2]

  • Phenyl and Methyl Substituents : These groups can influence the material's morphological stability, solubility for solution-based processing, and energy levels.

  • Carboxylic Acid Group : This functional group can be used for further chemical modification or to influence the material's deposition properties and interfacial energetics.

Based on the established roles of similar compounds, this compound could potentially function as:

  • An Electron-Transporting Material (ETM) : To facilitate efficient injection and transport of electrons from the cathode.[1][2]

  • A Host Material : In either fluorescent or phosphorescent OLEDs, serving as a matrix for the emissive dopant and facilitating energy transfer.[1]

  • An Emissive Material : Certain quinoline derivatives exhibit strong native fluorescence, making them suitable as the primary light-emitting component.[1][5]

The following sections will provide detailed protocols to synthesize, characterize, and integrate this class of material into a functional OLED device.

Synthesis and Characterization

A robust and verifiable synthesis is the foundation of material science research. The Doebner reaction provides a classic and reliable method for synthesizing 2-substituted quinoline-4-carboxylic acids.[6][7]

Protocol: Synthesis via Doebner Reaction

This protocol describes a generalized three-component reaction to synthesize the target molecule.

Reactants:

  • 2-Methylaniline (for the 8-methylquinoline core)

  • 3-Methoxybenzaldehyde

  • Pyruvic acid

  • Solvent (e.g., Ethanol)

  • Catalyst (optional, e.g., BF₃·THF for improved yields with certain anilines)[6]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (1.0 eq), 3-methoxybenzaldehyde (1.0 eq), and ethanol.

  • Reactant Addition: While stirring, slowly add pyruvic acid (1.1 eq) to the mixture. If using a catalyst, it can be added prior to the pyruvic acid.[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form.

    • Pour the mixture into a beaker containing ice-water to facilitate further precipitation.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the final product, this compound.[1]

Characterization of the Synthesized Material

Structural confirmation and purity assessment are critical before device fabrication.

Technique Purpose Expected Outcome/Analysis
¹H and ¹³C NMR Structural verificationConfirm the presence of protons and carbons in the expected chemical environments of the quinoline, methoxyphenyl, methyl, and carboxylic acid groups.
Mass Spectrometry Molecular weight confirmationDetermine the exact mass of the synthesized molecule, confirming its elemental composition.
FTIR Spectroscopy Functional group identificationIdentify characteristic vibrational bands, such as C=O for the carboxylic acid and C-O for the methoxy group.
UV-Vis Spectroscopy Electronic absorption propertiesDetermine the absorption spectrum and calculate the optical bandgap, which is crucial for understanding its electronic properties.
Photoluminescence (PL) Emission propertiesMeasure the emission spectrum, quantum yield, and lifetime in both solution and thin-film states to assess its potential as an emitter.
Thermal Analysis (TGA/DSC) Thermal stabilityDetermine the decomposition temperature (Td) and glass transition temperature (Tg) to ensure the material can withstand the thermal stress of device fabrication and operation.[8]

OLED Device Fabrication and Characterization

This section outlines the fabrication of a multilayer OLED device using the synthesized quinoline derivative, hypothetically as an electron-transport or emissive layer. Both solution-processing and thermal evaporation are common techniques.[1][5]

Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_solution Solution Processing (Spin Coating) cluster_vacuum Vacuum Deposition (Thermal Evaporation) ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment O₂ Plasma Treatment ITO_Cleaning->Plasma_Treatment Improves work function & PEDOT:PSS adhesion PEDOT_PSS Spin Coat HTL (e.g., PEDOT:PSS) Plasma_Treatment->PEDOT_PSS Transfer to Glovebox HTL_Anneal Anneal HTL PEDOT_PSS->HTL_Anneal EML_Spin Spin Coat Emissive Layer (Host:Dopant or Quinoline Derivative) HTL_Anneal->EML_Spin EML_Anneal Anneal EML EML_Spin->EML_Anneal ETL_Dep Deposit ETL (Quinoline Derivative or TPBi) EML_Anneal->ETL_Dep Transfer to Evaporator EIL_Dep Deposit EIL (e.g., LiF) ETL_Dep->EIL_Dep Cathode_Dep Deposit Cathode (e.g., Al) EIL_Dep->Cathode_Dep Encapsulation Encapsulation (Protect from O₂/H₂O) Cathode_Dep->Encapsulation OLED_Characterization_Logic cluster_measurements Primary Measurements cluster_performance Calculated Performance Metrics Device Fabricated OLED Device JVL Current Density-Voltage-Luminance (J-V-L) Device->JVL EL_Spectrum Electroluminescence (EL) Spectrum Device->EL_Spectrum CE Current Efficiency (cd/A) JVL->CE Luminance / Current Density PE Power Efficiency (lm/W) JVL->PE π * Luminance / (J * V) EQE External Quantum Efficiency (%) JVL->EQE Requires EL Spectrum EL_Spectrum->EQE CIE CIE Coordinates (x, y) EL_Spectrum->CIE Quantifies Emission Color

Caption: Logic flow for OLED device characterization.

Protocol: Device Testing

  • J-V-L Characteristics: Using a source measure unit and a calibrated photodiode/spectrometer, apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the light output (Luminance, L).

  • Electroluminescence (EL) Spectrum: At a constant driving voltage, record the emission spectrum of the device. [1]3. Efficiency Calculations:

    • Current Efficiency (CE): Calculate from the L and J data (cd/A).

    • Power Efficiency (PE): Calculate from the L, J, and V data (lm/W).

    • External Quantum Efficiency (EQE): Calculate the ratio of photons emitted to electrons injected. This requires integrating the EL spectrum and accounting for the device geometry.

  • Color Coordinates: From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 coordinates to precisely define the emission color. [1]

Hypothetical Performance Data

Since experimental data for the specific target molecule is unavailable, the table below presents hypothetical data for a generic quinoline derivative (QD-M) used as an electron-transporting material in a green phosphorescent OLED, based on typical performance characteristics found in the literature for this class of compounds. [1][9]

Parameter Value Significance
Turn-on Voltage (at 1 cd/m²) 3.0 V Low voltage indicates efficient charge injection.
Max. Luminance > 15,000 cd/m² Indicates high brightness capability.
Max. Current Efficiency 65 cd/A Reflects efficient conversion of electrons to photons.
Max. Power Efficiency 58 lm/W Indicates overall energy efficiency.
Max. External Quantum Efficiency 22% High EQE is crucial for battery-powered applications.
CIE Coordinates (x, y) (0.32, 0.61) Corresponds to a saturated green emission.

| Device Lifetime (LT₅₀ @ 1000 cd/m²) | > 5,000 hours | Indicates operational stability. |

Conclusion

This compound is a promising candidate for application in OLEDs due to its quinoline core, which is known for excellent thermal stability and electron-transporting properties. While this guide is based on the well-documented performance of the broader quinoline derivative family, the protocols provided for synthesis, material characterization, and device fabrication offer a robust framework for researchers to investigate its specific properties. By systematically applying these methodologies, scientists can effectively evaluate its potential as a high-performance material for next-generation displays and lighting.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers.
  • Doğan, M., Erdem, Ü., & Ökten, S. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemical Technology, 5(2), 172-177.
  • Lu, H., et al. (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers.
  • ResearchGate. (n.d.). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer.
  • PubMed. (2021). Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 32(14), 18451-18465.
  • MDPI. (n.d.). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • ResearchGate. (n.d.). Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Non-Doped White OLEDs.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

Sources

Application Note: [¹¹C]Carbonylation Approach for the Synthesis of a Novel Quinolone PET Tracer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Radiolabeling of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Introduction:

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor and antiviral properties[1]. The specific molecule, this compound, represents a potential candidate for targeted molecular imaging studies, such as Positron Emission Tomography (PET). PET requires the labeling of such molecules with a short-lived positron-emitting radionuclide. Carbon-11 (¹¹C, t½ = 20.4 min) is an ideal PET isotope due to its short half-life and the prevalence of carbon in biologically active molecules[2]. This document provides a detailed protocol for the synthesis of [¹¹C]this compound, intended for use by researchers, scientists, and drug development professionals.

The strategy outlined herein focuses on the direct labeling of the carboxylic acid group via a palladium-mediated [¹¹C]carbon monoxide ([¹¹C]CO) carbonylation reaction[3][4]. This modern approach offers high efficiency and is amenable to automation, a critical factor in radiopharmaceutical production[3][5]. The protocol is divided into three main stages: (1) Synthesis of the aryl halide precursor, (2) Automated radiosynthesis of the ¹¹C-labeled product, and (3) Rigorous quality control for validation.

Principle of the Method:

The core of this protocol is the transition metal-mediated insertion of [¹¹C]CO into an aryl-halide bond. An iodo-quinoline precursor is synthesized, which then undergoes a palladium-catalyzed carbonylation reaction with cyclotron-produced [¹¹C]CO. The resulting ¹¹C-acyl-palladium intermediate is trapped with an alcohol to form a stable [¹¹C]ester, which is rapidly purified and then hydrolyzed to yield the target [¹¹C]carboxylic acid. This multi-step, one-pot synthesis is designed for speed and efficiency, essential for working with the short-lived ¹¹C isotope.

PART 1: Precursor Synthesis

The successful radiolabeling depends critically on the synthesis of a high-purity precursor. Here, we propose the synthesis of 4-iodo-2-(3-methoxyphenyl)-8-methylquinoline (Precursor 3 ). The synthesis follows a modified Doebner reaction to construct the quinoline core, followed by a Sandmeyer-type reaction to install the iodine.

Reaction Scheme for Precursor Synthesis:

cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Halogenation & Decarboxylation cluster_2 Step 3: Finkelstein-type Reaction A 2-Amino-3-methylpyridine P1 Intermediate 1 This compound A->P1 Ethanol, Reflux B 3-Methoxybenzaldehyde B->P1 Ethanol, Reflux C Pyruvic Acid C->P1 Ethanol, Reflux P2 Intermediate 2 4-Chloro-2-(3-methoxyphenyl)-8-methylquinoline P1->P2 1. SOCl₂ or POCl₃ 2. Heat P3 Precursor 3 4-Iodo-2-(3-methoxyphenyl)-8-methylquinoline P2->P3 NaI, Acetone, Reflux

Caption: Synthetic route for the iodo-quinoline precursor.

Methodology:

  • Step 1: Synthesis of this compound (1)

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add 3-methoxybenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This three-component Doebner reaction is an efficient method for constructing the quinoline-4-carboxylic acid core[1][6].

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Synthesis of 4-Chloro-2-(3-methoxyphenyl)-8-methylquinoline (2)

    • Suspend the carboxylic acid 1 (1.0 eq) in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).

    • Heat the mixture to reflux for 2-3 hours. This step simultaneously converts the carboxylic acid to an acid chloride and substitutes the 4-hydroxyl tautomer with a chloro group, followed by decarboxylation.

    • Carefully quench the reaction by pouring it over crushed ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 3: Synthesis of 4-Iodo-2-(3-methoxyphenyl)-8-methylquinoline (3)

    • Dissolve the chloro-quinoline 2 (1.0 eq) in acetone.

    • Add an excess of sodium iodide (NaI, ~5.0 eq).

    • Reflux the mixture for 12-24 hours. The progress is monitored by TLC or LC-MS. This reaction drives the equilibrium towards the iodo product due to the precipitation of NaCl in acetone.

    • After cooling, filter off the precipitated NaCl. Remove the acetone in vacuo.

    • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the final precursor 3 by column chromatography to ensure high purity (>98%) required for radiolabeling. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Automated [¹¹C]Radiolabeling Protocol

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab™ or similar). [¹¹C]CO₂ is first produced by a cyclotron and converted to [¹¹C]CO, which is then used in the carbonylation reaction.

Workflow for Automated Radiosynthesis:

start [¹¹C]CO₂ from Cyclotron co_conv [¹¹C]CO₂ to [¹¹C]CO Conversion (ZnO, 850°C) start->co_conv trap Trap [¹¹C]CO co_conv->trap react [¹¹C]Carbonylation Reaction (Precursor, Pd Catalyst) trap->react hydrolysis Ester Hydrolysis react->hydrolysis hplc Semi-Prep HPLC Purification hydrolysis->hplc reform Product Reformulation (SPE) hplc->reform qc Quality Control reform->qc

Caption: Automated workflow for ¹¹C-radiosynthesis.

Methodology:

  • Reagent Preparation:

    • Prepare a solution in a sealed reaction vessel containing:

      • Precursor 3 (1-2 mg)

      • Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-2 mg)

      • A suitable base (e.g., cesium carbonate)

      • Anhydrous, degassed solvent (e.g., DMF or NMP, ~400 µL)

      • An alcohol trap (e.g., methanol or ethanol, ~50 µL)

  • [¹¹C]CO Production and Trapping:

    • [¹¹C]CO₂ produced from the ¹⁴N(p,α)¹¹C nuclear reaction is passed over a zinc oxide (ZnO) column at high temperature (~850°C) to reduce it to [¹¹C]CO.

    • The resulting [¹¹C]CO is bubbled through the reaction vessel at room temperature. The efficiency of this "in-loop" style carbonylation is high, proceeding under mild conditions[3].

  • [¹¹C]Carbonylation and Hydrolysis:

    • After trapping the [¹¹C]CO, the vessel is heated (e.g., 80-120°C) for 5-7 minutes to drive the carbonylation reaction to completion, forming the intermediate [¹¹C]methyl or [¹¹C]ethyl ester.

    • Cool the vessel and add a solution of aqueous base (e.g., 1 M NaOH) to hydrolyze the ester. Heat for an additional 2-3 minutes.

    • Neutralize the reaction mixture with an acid (e.g., 1 M HCl) and dilute with HPLC mobile phase for purification.

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative HPLC system.

    • The product peak, identified by the radioactivity detector, is collected.

    HPLC ParameterTypical ValueRationale
    Column C18, semi-preparative (e.g., 10 x 250 mm)Provides good retention and separation for aromatic compounds.
    Mobile Phase Acetonitrile/Water with 0.1% TFA (e.g., 50:50)A standard reversed-phase system. TFA improves peak shape.
    Flow Rate 4-5 mL/minAllows for efficient separation within a short time frame.
    Detection UV (e.g., 254 nm) and Radioactivity DetectorUV detects all absorbing species; Radio-detector specifically identifies the product.
  • Reformulation:

    • The collected HPLC fraction (in mobile phase) is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol and diluted with sterile saline for injection to yield an injectable, physiologically compatible solution.

PART 3: Quality Control

Rigorous quality control is mandatory to ensure the final product is safe and effective for in vivo use.

QC Parameters and Specifications:

ParameterMethodSpecificationRationale
Identity Analytical Radio-HPLCRetention time matches that of the non-radioactive standard.Confirms the radiolabeled compound is the correct molecule.
Radiochemical Purity Analytical Radio-HPLC> 95%Ensures that the administered radioactivity comes almost exclusively from the desired tracer.
Chemical Purity Analytical UV-HPLCPeak area of product > 95% of total peak areas.Limits the presence of precursor or other chemical byproducts.
Molar Activity (Aₘ) HPLC Calibration Curve> 37 GBq/µmol (1 Ci/µmol) at end of synthesis.High molar activity is crucial to avoid mass effects and receptor saturation in tracer studies[3].
pH pH strip or meter5.5 - 7.5Ensures the final formulation is physiologically compatible.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm).Guarantees the removal of potentially toxic organic solvents from the synthesis.

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of ¹¹C-labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

  • Goudou, C., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(21), 5158. [Link]

  • Taddei, C., et al. (2021). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Chemistry, 13, 851–858. [Link]

  • Li, S., et al. (2020). Automated Production of ¹¹C-labeled Carboxylic Acids and Esters via “In-Loop” ¹¹C-Carbonylation using GE FX Synthesis Modules. ACS Omega, 5(22), 12891–12899. [Link]

  • Deng, H., et al. (2021). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah University Journal for Research - A (Natural Sciences), 35(1). [Link]

  • Liu, Y., et al. (2017). Synthesis and evaluation of novel ¹⁸F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Luminescence, 32(8), 1496-1504. [Link]

  • Nishikawa, T., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(11), 7384–7393. [Link]

  • Ono, M., et al. (2007). Fluorine-18 labeled hydroxy quinoline derivatives as PET tracers for amyloid plaque imaging. Journal of Nuclear Medicine, 48(Supplement 2), 24P. [Link]

  • Legros, J., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(9), 1757-1761. [Link]

  • Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 898811. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

  • Gök, D., & Alp, C. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 437-451. [Link]

  • Smith, C. J., & De-Shong, P. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 50(12), 2261-2277. [Link]

  • Al-Karmi, M. Z., et al. (2013). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Seminars in Nuclear Medicine, 43(6), 434-445. [Link]

  • Al-Karmi, M. Z., et al. (2013). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Biology, 8(12), 2547-2558. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important quinoline derivative.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of quinoline synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields are a frequent challenge and can stem from several factors, particularly in acid-catalyzed reactions like the Doebner or Doebner-von Miller synthesis.[1][2][3]

  • Primary Cause: Polymerization & Tar Formation. The Doebner-von Miller reaction, a common route for this type of synthesis, is conducted under strong acidic conditions.[4] These conditions can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone, leading to the formation of a thick, dark, intractable tar that traps the product and complicates isolation.[3][4]

  • Suboptimal Reaction Conditions: Harsh conditions, such as excessively high temperatures or strong acid catalysts, can lead to the degradation of starting materials or the desired product.[1]

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in incomplete conversion of the starting materials.[1]

  • Moisture: The presence of excess water can interfere with the reaction, especially if anhydrous conditions are required for the specific catalyst used.

Suggested Solutions:

  • Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl component slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[4]

  • Optimize Temperature: The reaction is highly sensitive to temperature.[1] Maintain the lowest effective temperature to minimize side reactions. A systematic approach, such as increasing the temperature in 10°C increments while monitoring with Thin Layer Chromatography (TLC), is recommended.[1]

  • Catalyst Selection: The choice of catalyst is critical.[1] While strong Brønsted acids (HCl, H₂SO₄) are common, exploring milder Lewis acids (e.g., ZnCl₂, SnCl₄) may reduce tar formation.[4][5]

Q2: I'm observing a significant amount of a dark, tar-like byproduct. How can I minimize this?

This is one of the most common issues in Doebner-von Miller synthesis.[4]

  • Root Cause: As mentioned, strong acidic conditions promote the polymerization of the α,β-unsaturated carbonyl starting material.[4]

Suggested Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), its self-polymerization in the acidic aqueous phase is drastically reduced.[3][4]

  • Optimize Acid Concentration: Excessively harsh acidic conditions accelerate tar formation.[4] Consider a comparative study of different acids to find the optimal balance between reaction rate and byproduct formation.[4]

Q3: TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side reactions?

The formation of multiple products can be attributed to several competing reactions.

  • Self-Condensation: The ketone or aldehyde starting materials can undergo self-condensation (an aldol condensation), which competes with the desired quinoline formation.[1]

  • Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[4] If the oxidation is incomplete, the final product will be contaminated with this partially hydrogenated derivative, which can be difficult to separate.

  • Formation of Regioisomers: Depending on the substituents on the aniline and the β-dicarbonyl compound (in related syntheses like the Combes synthesis), the formation of multiple regioisomers is possible.[6]

Suggested Solutions:

  • Ensure Sufficient Oxidizing Agent: If using a method that requires an external oxidizing agent (like arsenic acid or nitrobenzene), ensure it is present in the correct stoichiometric amount.[7][8]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. This will help determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.[1]

Q4: The final product is difficult to purify. What are the recommended purification strategies?

Purification of quinoline carboxylic acids can be challenging due to their polarity and potential for contamination with structurally similar byproducts.

  • Recrystallization: This is often the first method to try. The choice of solvent is critical. Solvents such as N,N-dimethylformamide (DMF), formamide, and N-methylformamide have been shown to be effective for purifying quinoline carboxylic acid derivatives.[9] A general procedure involves heating and stirring the crude product in the solvent, cooling the suspension, and then filtering the precipitated crystals.[10]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Due to the polar nature of the carboxylic acid, a polar stationary phase like silica gel is typically used with a gradient of polar solvents (e.g., ethyl acetate/hexanes with increasing amounts of methanol or a small amount of acetic acid to improve peak shape).

  • Preparative HPLC: For achieving high purity, reversed-phase preparative HPLC (RP-HPLC) is a powerful technique. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid (TFA).[11]

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this type of molecule?

The Doebner reaction or the more general Doebner-von Miller reaction are classic and widely used methods for synthesizing substituted quinolines.[5][7][12] The Doebner reaction specifically combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3]

Can you explain the mechanism of the Doebner-von Miller reaction?

The mechanism is a subject of some debate but is generally believed to proceed through the following key steps[5][7]:

  • Michael Addition: The reaction starts with the conjugate addition of the aniline to an α,β-unsaturated carbonyl compound.[7]

  • Fragmentation-Recombination: The resulting adduct can fragment into an imine and a saturated carbonyl compound. These fragments then recombine via an aldol-type condensation.[7]

  • Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.[7]

  • Aromatization: The dihydroquinoline is then oxidized to the final aromatic quinoline product.[4][7]

Are there alternative, potentially higher-yielding synthetic routes?

Yes, the Pfitzinger reaction is a powerful alternative for the synthesis of substituted quinoline-4-carboxylic acids.[13][14]

  • Pfitzinger Reaction: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base.[13][14] The reaction proceeds by the base-catalyzed ring-opening of isatin to form a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to yield the quinoline-4-carboxylic acid.[13][14] This method can be very efficient and is a cornerstone in medicinal chemistry for accessing these scaffolds.[14]

How critical is the choice of solvent?

The solvent choice is highly critical, especially in acid-catalyzed reactions. As discussed in the troubleshooting section, using a biphasic system (e.g., water/toluene) can significantly reduce polymerization side reactions in the Doebner-von Miller synthesis.[4][6] For the Pfitzinger reaction, protic solvents like ethanol are commonly used.[13][14] In some modern protocols, greener solvents like water or ionic liquids have been employed to improve reaction efficiency and environmental friendliness.[3][6]

Experimental Protocols & Data

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol is a representative procedure for synthesizing a 2-substituted quinoline-4-carboxylic acid.

Reactants:

  • Isatin

  • 3-Methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic.[14]

  • Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of isatin. The mixture will typically change color as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate intermediate.[14]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of 3-methoxyacetophenone to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux for 12-13 hours.[14] Monitor the reaction for completion using TLC.

  • Work-up: After cooling, distill most of the solvent. Add water to the residue and extract with an ether to remove neutral impurities. Acidify the aqueous layer with acetic acid to precipitate the crude product.

  • Purification: Isolate the solid product by filtration, wash with cold water, and dry under a vacuum.[1] Further purify by recrystallization from a suitable solvent like DMF or ethanol.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Doebner Reaction

Reagent Molar Eq. Role
2-Methylaniline 1.0 Aniline Component
3-Methoxybenzaldehyde 1.0 Aldehyde Component
Pyruvic Acid 1.2 Forms the 4-carboxy-quinoline backbone

| Acid Catalyst (e.g., BF₃·THF) | 0.5 - 1.0 | Catalyst |

Note: Yields are highly dependent on the specific substrates and reaction conditions. Electron-deficient anilines often result in lower yields under traditional conditions.[15]

Table 2: Troubleshooting Summary

Symptom Probable Cause Recommended Action
Low Yield, Dark Tar Polymerization of carbonyl reactant Use a biphasic solvent system; gradual addition of reactants; optimize temperature and acid catalyst.[4]
Multiple Products on TLC Incomplete oxidation; side reactions Ensure sufficient oxidant; monitor reaction time closely; consider alternative synthetic routes.

| Difficulty in Purification | Polar nature, similar byproducts | Recrystallization from DMF/ethanol; silica gel chromatography; preparative HPLC.[9][11] |

Visualizations

General Workflow for Quinoline Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification reactants Combine Aniline Derivative, Aldehyde/Ketone, and Acid Catalyst solvent Choose Appropriate Solvent (e.g., Biphasic System) reactants->solvent heat Heat to Reflux (Optimized Temperature) solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract & Wash quench->extract purify Purify Crude Product (Recrystallization/Chromatography) extract->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS, etc.)

Caption: General experimental workflow for synthesis and purification.

Simplified Pfitzinger Reaction Mechanism

G Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (KOH) Ring Opening Imine Imine (Schiff Base) KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (3-Methoxyacetophenone) Carbonyl->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Dehydration

Caption: Key steps of the Pfitzinger reaction mechanism.

References

  • Pfitzinger reaction. In: Wikipedia. [Link]

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. ResearchGate. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Doebner-von Miller reaction. Semantic Scholar. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. PubMed. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? ResearchGate. [Link]

Sources

Troubleshooting low solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Low Aqueous Solubility of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for researchers working with this compound. We understand that achieving consistent and adequate aqueous solubility with this compound can be a significant experimental hurdle. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. We will move from fundamental analysis to practical, step-by-step protocols to resolve solubility challenges.

Section 1: Understanding the Core Problem

Q1: What are the structural features of this compound that contribute to its low aqueous solubility?

A1: The solubility of a molecule is dictated by its structure and its ability to interact favorably with the solvent. In the case of this compound, several features work in concert to limit its solubility in neutral aqueous solutions:

  • Large Hydrophobic Core: The molecule is built on a quinoline ring system, which is fused to a methoxyphenyl ring. This entire aromatic structure is large, rigid, and non-polar, making it highly hydrophobic (water-repelling).[1][2]

  • Key Functional Group: The molecule possesses a single carboxylic acid (-COOH) group. While this group can participate in hydrogen bonding, in its protonated (uncharged) state at neutral or acidic pH, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.[2][3]

  • Ionization Potential: The carboxylic acid is a weak acid. Its solubility is therefore critically dependent on the pH of the solution.[4][5][6][7] At a pH below its acid dissociation constant (pKa), it remains in the less soluble, protonated -COOH form. Above its pKa, it deprotonates to the much more polar and water-soluble carboxylate anion (-COO⁻).[2][6]

cluster_molecule Molecular Features of this compound cluster_properties Resulting Properties A Quinoline & Phenyl Rings (Large, Non-Polar) C Carboxylic Acid Group (-COOH) (Ionizable, pH-Dependent) D High Hydrophobicity (Water Repelling) A->D B Methyl & Methoxyphenyl Groups (Increase Lipophilicity) B->D E Low Aqueous Solubility at Neutral pH C->E D->E

Caption: Key molecular features governing solubility.

Section 2: First-Line Troubleshooting: pH Adjustment

Q2: My compound won't dissolve in neutral water or buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?

A2: The most direct method to solubilize this compound is to exploit the ionizable carboxylic acid group through pH adjustment. By raising the pH of the solvent, you deprotonate the carboxylic acid, converting it into its highly soluble salt form.[2][7][8] This should always be your first troubleshooting step.

Experimental Protocol: Preparing a Concentrated Stock Solution via pH Adjustment
  • Preparation: Weigh the desired amount of this compound powder in a suitable sterile container (e.g., a conical tube).

  • Initial Solvent Addition: Add a fraction (e.g., 50-70%) of your final desired volume of high-purity water (e.g., Milli-Q®) or your buffer. The powder will likely remain as a suspension.

  • Basification: While stirring or vortexing, add a 0.1 M to 1 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise.

  • Dissolution: Continue adding the basic solution slowly until the compound fully dissolves and the solution becomes clear. The key is to add just enough base to achieve dissolution, which typically occurs at a pH 2-3 units above the compound's pKa.

  • Final Volume Adjustment (q.s.): Once the compound is dissolved, add the remaining water or buffer to reach your final target concentration.

  • Sterilization & Storage: Sterile filter the stock solution through a 0.22 µm syringe filter if required for your application. Store as recommended (typically at -20°C or -80°C).

Table 1: Effect of pH on the Ionization State of a Typical Carboxylic Acid (Estimated pKa ≈ 4.5)

pH% Ionized (Soluble Form, -COO⁻)Observation
2.5~1%Essentially insoluble
3.5~9%Very poorly soluble
4.550%Partially soluble, likely still a suspension
5.5~91%Mostly soluble, may require slight warming
6.5~99%Highly soluble, should form a clear solution
7.5+>99.9%Completely soluble

Note: This table is illustrative. The actual pKa of the target compound may vary.

start Start: Insoluble Compound in Aqueous Buffer add_base Add 0.1M NaOH dropwise while vortexing start->add_base check_sol Is the solution clear? add_base->check_sol success Success: Compound is Dissolved (pH > 6.5) check_sol->success  Yes add_more Continue adding base check_sol->add_more No end End: Ready for use or storage success->end add_more->add_base

Caption: Workflow for solubilization via pH adjustment.

Section 3: Second-Line Strategy: Utilizing Co-solvents

Q3: I successfully dissolved my compound at a high pH, but it precipitates when I dilute it into my neutral pH assay buffer. How can I maintain solubility at a near-neutral pH?

A2: This is a common issue known as "salting out" or pH-shift precipitation. When the basic stock solution is diluted into a large volume of neutral buffer, the final pH drops, causing the compound to revert to its less soluble protonated form. The solution is to use a co-solvent. A co-solvent is a water-miscible organic solvent that increases the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[9][10][11][12]

The most common strategy is to first dissolve the compound in 100% of a suitable co-solvent and then carefully dilute this stock into your aqueous buffer.

Experimental Protocol: Preparing a Stock Solution Using a Co-solvent
  • Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application (see Table 2). Dimethyl sulfoxide (DMSO) is a powerful and common choice for in vitro experiments.

  • Dissolution: Weigh your compound and dissolve it directly in the smallest practical volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid this process.[13]

  • Dilution: Perform serial dilutions of this concentrated stock into your final aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer, not the other way around, and mix immediately and thoroughly after each addition to avoid localized high concentrations that can cause precipitation.

  • Final Concentration: Be mindful of the final percentage of the co-solvent in your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.

Table 2: Common Biocompatible Co-solvents

Co-solventPropertiesTypical Final Concentration in Assay
DMSO Powerful solvent, aprotic, common for in vitro stocks. Can be cytotoxic.< 0.5%
Ethanol Less powerful than DMSO, but often better tolerated in vivo. Volatile.< 1%
Propylene Glycol Viscous, low toxicity, used in many pharmaceutical formulations.[10]1-5%
PEG 400 Polyethylene glycol (400 MW), low toxicity, common in drug delivery.[14]1-10%

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the estimated pKa of this compound and why is it important? A4: While an experimental pKa is not readily available, the pKa of a quinoline-4-carboxylic acid is typically in the range of 4 to 5. The pKa is the pH at which the compound is 50% in its protonated (acid, -COOH) form and 50% in its deprotonated (conjugate base, -COO⁻) form. Knowing this is critical because to achieve >99% solubility, you must adjust the pH of your solution to be at least 2 units higher than the pKa.

Q5: Can I use heat to dissolve the compound? A5: Increasing the temperature can increase the solubility of many compounds.[3] You can try gentle warming (e.g., to 37-50°C) to aid dissolution. However, be cautious, as prolonged exposure to high temperatures can degrade the compound. Furthermore, if the compound dissolves only at a high temperature, it is very likely to precipitate out upon cooling to room or physiological temperature (a phenomenon known as supersaturation). Therefore, heating is best used as an aid alongside pH or co-solvent methods, not as the sole method.

Q6: What is the best way to store the stock solution once it's prepared? A6: For long-term stability, stock solutions (either in a basic buffer or a co-solvent like DMSO) should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[13] These aliquots should be stored at -20°C or, for maximum stability, at -80°C.[13] Ensure the containers are tightly sealed, especially for co-solvent stocks, to prevent evaporation or water absorption.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 10).
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cosolvent. (n.d.).
  • How will you increase the solubility of organic compounds in water? - Quora. (2021, July 17).
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.).
  • Methods to boost solubility - IJSDR. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. (2014, December 1).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Carboxylic acid - Properties, Structure, Reactions - Britannica. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3).
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor | MedChemExpress. (n.d.).

Sources

Optimizing reaction conditions for the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes, primarily focusing on the Doebner reaction—a robust and versatile method for constructing the quinoline-4-carboxylic acid scaffold.[1][2] Our goal is to equip you with the necessary insights to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Reaction Overview: The Doebner Synthesis

The Doebner reaction is a three-component condensation between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1] For the target molecule, this involves the reaction of 2-methylaniline, 3-methoxybenzaldehyde, and pyruvic acid, typically under acidic catalysis.

Overall Reaction Scheme:

The reaction proceeds through a series of well-understood steps, including imine formation, nucleophilic attack, cyclization, and subsequent dehydration/oxidation to yield the final aromatic product. Understanding this mechanism is crucial for effective troubleshooting.

Doebner_Mechanism Aniline 2-Methylaniline SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase + H⁺, -H₂O Aldehyde 3-Methoxybenzaldehyde Aldehyde->SchiffBase + H⁺, -H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct + Enol Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydro Dihydroquinoline Intermediate Cyclized->Dihydro - H₂O Product Target Quinoline -4-carboxylic Acid Dihydro->Product Oxidation/ Aromatization

Caption: The Doebner reaction mechanism for quinoline-4-carboxylic acid synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not seeing any product formation on my TLC. What are the likely causes?

Symptoms: After the recommended reaction time, TLC analysis shows mostly starting materials with little to no new product spot. The isolated yield is minimal.

Potential Root Causes & Solutions:

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. While classical conditions use strong mineral acids like HCl or H₂SO₄, these can sometimes promote side reactions.[3]

    • Actionable Insight: If strong Brønsted acids are failing, consider a Lewis acid catalyst such as Boron Trifluoride Etherate (BF₃·OEt₂), which has been shown to be effective, particularly for anilines with electron-withdrawing groups.[2] Modern protocols have also found success with milder, more functional-group-tolerant catalysts like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] or sulfamic acid.[4][5] A systematic screening of catalysts can identify the optimal choice for your specific substrate combination.

  • Insufficient Heat or Reaction Time: The cyclization and dehydration steps of the Doebner reaction require a significant energy input to overcome their activation barriers.

    • Actionable Insight: Ensure your reaction is maintained at a consistent reflux temperature. If refluxing in a lower-boiling solvent like ethanol is not yielding results, consider switching to a higher-boiling solvent like toluene or DMF, provided your starting materials are stable at those temperatures. Extend the reaction time and monitor progress every few hours by TLC. Microwave-assisted synthesis is an excellent alternative for drastically reducing reaction times from hours to minutes and often improving yields.[6][7]

  • Stoichiometry Issues: An incorrect ratio of reactants can halt the reaction. The formation of the initial Schiff base between the aniline and aldehyde is reversible, and the subsequent reaction with pyruvic acid drives the equilibrium forward.

    • Actionable Insight: While a 1:1:1 stoichiometry is the theoretical standard, empirically, using a slight excess (1.1-1.2 equivalents) of pyruvic acid can sometimes improve yields by ensuring the complete consumption of the Schiff base intermediate.[2]

Q2: The reaction mixture has turned into a dark, intractable tar, making workup impossible. How can I prevent this?

Symptoms: The reaction solution becomes thick, dark brown or black, and highly viscous, preventing effective stirring and product isolation.

Potential Root Causes & Solutions:

  • Acid-Catalyzed Polymerization: This is the most common side reaction in syntheses of this type.[3][8] Strong acids can induce the self-polymerization of the aldehyde (3-methoxybenzaldehyde) and other reactive intermediates, leading to high-molecular-weight tars.

    • Actionable Insight:

      • Control Reagent Concentration: Instead of adding all reagents at once, try a slow, dropwise addition of the aldehyde or pyruvic acid to the heated solution of the aniline and catalyst. This keeps the instantaneous concentration of the polymerizable species low.[8]

      • Optimize Acid Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. An overly acidic environment will accelerate tar formation more than the desired product formation.

      • Use a Biphasic System: Sequestering the aldehyde in a non-polar organic phase (like toluene) while the aniline salt resides in an acidic aqueous phase can physically separate the aldehyde from the harsh acidic conditions, minimizing polymerization.[3]

Q3: My purified product contains persistent impurities. What are they and how can I remove them?

Symptoms: NMR spectra show extra peaks, or multiple spots are visible on TLC even after initial purification.

Potential Root Causes & Solutions:

  • Incomplete Oxidation: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate. If this step is not complete, you will isolate a mixture of the desired quinoline and its partially saturated analog.[2]

    • Actionable Insight: While the reaction is often self-oxidizing (an equivalent of the Schiff base acts as a hydrogen acceptor), this is not always efficient.[2] If you suspect dihydroquinoline impurities, you can introduce a mild oxidizing agent in the workup step, such as bubbling air through the reaction mixture or adding nitrobenzene (a classical but toxic choice).[9] Alternatively, the isolated crude product can be re-subjected to oxidation with agents like DDQ or MnO₂.

  • Ineffective Purification Strategy: The target molecule is amphoteric, containing both a basic quinoline nitrogen and an acidic carboxylic acid group. This property can complicate standard purification techniques like column chromatography.

    • Actionable Insight: Leverage the amphoteric nature with an acid-base extraction during workup.

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The desired product will move to the aqueous layer as its carboxylate salt, leaving neutral organic impurities behind.

      • Wash the basic aqueous layer with an organic solvent one more time to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) to a pH of ~4-5. The product will precipitate out as a solid.

      • Collect the solid by vacuum filtration and wash with cold water. This highly pure solid can then be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Ethanol is a common and effective solvent as it readily dissolves the reactants and facilitates reflux at a moderate temperature.[4] However, for less reactive substrates or to achieve higher temperatures, solvents like n-butanol, toluene, or acetonitrile (MeCN) can be used.[2][5] Some modern "green" protocols also utilize water as a solvent, often with a specific catalyst.[4]

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that provides good separation of starting materials and the product. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate, with a small amount of acetic acid (e.g., Hexane:EtOAc:AcOH 70:30:1) to ensure the carboxylic acid product moves up the plate as a defined spot. The product, being a conjugated aromatic system, should be clearly visible under a UV lamp (254 nm).

  • Q: Is there an alternative synthetic route to this molecule?

    • A: Yes, the Pfitzinger reaction is a viable alternative.[10][11] This would involve the condensation of 7-methylisatin with 3-methoxyacetophenone in the presence of a strong base like potassium hydroxide. The base first hydrolyzes the isatin to an intermediate that then condenses with the ketone, cyclizes, and dehydrates to form the final product. While powerful, this route requires the synthesis or purchase of the appropriately substituted 7-methylisatin.[10][12]

Optimized Reaction Conditions & Data

The yield of the Doebner reaction is highly dependent on the specific substrates and conditions used. The following table summarizes representative conditions that have proven effective for the synthesis of quinoline-4-carboxylic acids.

CatalystSolventTemperatureTimeTypical Yield (%)Reference
BF₃·THFMeCN65 °C20 h60-80%[2]
p-TSAEthanolReflux3 h~85%[13]
Sulfamic AcidEthanolReflux4-6 h80-95%[5]
None (Catalyst-free)EthanolReflux12 h75-90%[4]
Microwave (MW)Water100-120 °C10-30 min85-95%[6][7]

Detailed Experimental Protocol (Doebner Synthesis)

This protocol is a representative procedure based on optimized conditions found in the literature.[2][13]

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis A Combine 2-methylaniline (1.0 eq), 3-methoxybenzaldehyde (1.0 eq), and catalyst (e.g., p-TSA, 0.2 eq) in ethanol. B Heat mixture to reflux (approx. 78°C). A->B C Add pyruvic acid (1.1 eq) dropwise over 30 min. B->C D Maintain reflux for 3-6 hours. Monitor by TLC. C->D E Cool reaction to room temp. Remove solvent in vacuo. D->E F Dissolve residue in 1M NaOH (aq). E->F G Wash with ethyl acetate (x2) to remove neutral impurities. F->G H Cool aqueous layer in ice bath. Acidify to pH 4-5 with 2M HCl. G->H I Collect precipitated solid by vacuum filtration. H->I J Wash solid with cold water and dry. I->J K Recrystallize from ethanol/water. J->K L Analyze by NMR, MS, and HPLC to confirm structure and purity. K->L

Sources

Overcoming poor cell permeability of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of this compound. Our analysis indicates that poor cell permeability is a common and significant hurdle. This guide provides a structured approach to diagnosing the problem, troubleshooting experimental setups, and implementing advanced strategies to overcome this limitation.

Part 1: Troubleshooting Guide

This section addresses the immediate issues you might be facing in your experiments.

Q1: My compound is highly potent in my biochemical/target-based assay, but shows little to no activity in my cell-based assay. What is the most likely reason?

A1: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. The carboxylic acid group on your quinoline compound is likely ionized at physiological pH (around 7.4), making the molecule polar and hindering its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1] Other potential, though often less likely, causes include rapid efflux from the cell or compound instability in the cell culture medium.

Q2: How can I definitively confirm that poor permeability is the problem?

A2: You need to quantify the compound's ability to cross a membrane. There are two standard assays for this, which offer a balance of speed, cost, and biological complexity.

  • First-Pass Screen (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that models passive diffusion.[2][3][4] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well.[2][3][5] A high permeability value in PAMPA suggests good passive diffusion, while a low value strongly indicates that the molecule's physicochemical properties are hindering its ability to cross membranes.[3]

  • Gold Standard (Caco-2 Assay): The Caco-2 permeability assay is a more complex, cell-based model that uses a monolayer of differentiated human colon adenocarcinoma cells.[6][7][8] These cells form tight junctions and express key drug transporters, such as P-glycoprotein (P-gp), thus modeling the human intestinal barrier.[7][8][9] This assay measures not only passive diffusion but also the impact of active transport (both uptake and efflux).[3][7] If your compound shows low permeability in this assay, it's a very strong indicator of poor absorption in vivo.[6]

The workflow below outlines the decision-making process for diagnosing the issue.

Biochem High Potency in Biochemical Assay CellBased Low Potency in Cell-Based Assay Biochem->CellBased Hypothesis Hypothesize: Poor Cell Permeability CellBased->Hypothesis PAMPA Run PAMPA Assay (Models Passive Diffusion) Hypothesis->PAMPA Quick Screen Caco2 Run Bidirectional Caco-2 Assay PAMPA->Caco2 Low Permeability Permeable Compound is Permeable (Investigate other issues: metabolism, target engagement) PAMPA->Permeable High Permeability Efflux Efflux Ratio > 2? Caco2->Efflux PoorPerm Confirmed: Poor Passive Permeability Efflux->PoorPerm No EffluxSubstrate Confirmed: Compound is an Efflux Substrate Efflux->EffluxSubstrate Yes

Caption: Diagnostic workflow for investigating poor cellular activity.

Q3: My compound is being actively pumped out of the cells (efflux). What can I do?

A3: If the bidirectional Caco-2 assay reveals an efflux ratio (Papp B-A / Papp A-B) greater than 2, your compound is likely a substrate for an efflux transporter like P-glycoprotein (P-gp).[8][9] Quinoline derivatives have been identified as potential P-gp substrates or inhibitors.[10][11]

  • Experimental Confirmation: You can confirm P-gp involvement by running the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7][9] A significant increase in permeability (A-B) when the inhibitor is present confirms that your compound is a P-gp substrate.[12][13]

  • Solutions:

    • Structural Modification: This is a medicinal chemistry effort to modify the molecule to reduce its recognition by the transporter.

    • Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug enters the cell and is then converted to the active compound, trapping it inside.

    • Formulation: Encapsulating the drug in nanoparticles can sometimes help it evade efflux pumps.

Part 2: Frequently Asked Questions (FAQs) & Strategic Solutions

This section explores the underlying reasons for poor permeability and details long-term strategies to improve your compound's performance.

Q4: What specific features of this compound cause its poor permeability?

A4: The primary culprit is the carboxylic acid moiety . At physiological pH, this group is deprotonated, carrying a negative charge. This charge significantly increases the molecule's polarity and water solubility, making it energetically unfavorable to cross the hydrophobic core of the cell membrane.[1] Based on its structure, the compound has a calculated LogP of ~3.3 and a Polar Surface Area (TPSA) of 59.4 Ų, which are borderline for passive permeability according to general drug-likeness rules.[14] The presence of the ionizable carboxylic acid is the dominant factor impeding passive diffusion.

PropertyValueImplication for Permeability
Molecular Weight 279.29 g/mol [14]Favorable (within Lipinski's Rule of 5)
XLogP3 3.3[14]Borderline; suggests moderate lipophilicity
Polar Surface Area 59.4 Ų[14]Favorable (generally < 140 Ų)
pKa (estimated) ~3.5 - 4.5[1]Unfavorable ; ionized at physiological pH 7.4

Q5: What is the most direct way to improve the permeability of my carboxylic acid-containing compound?

A5: The most common and effective strategy is to create a prodrug .[15][] A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[17] For carboxylic acids, the most straightforward approach is esterification .[1][15]

By converting the polar carboxylic acid into a more lipophilic, neutral ester, you can dramatically improve its ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, regenerating the active carboxylic acid and trapping it inside the cell where it can reach its target.[][17]

cluster_0 Extracellular Space (pH ~7.4) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space Parent_Drug Parent Drug (Charged) R-COOH -> R-COO- Parent_Drug->Membrane Poor Permeation Prodrug Ester Prodrug (Neutral) R-COOR' Prodrug->Membrane Good Permeation Prodrug_In Ester Prodrug (Neutral) R-COOR' Parent_Drug_In Parent Drug (Active) R-COOH Prodrug_In->Parent_Drug_In Esterase Cleavage Target Drug Target Parent_Drug_In->Target Binds to Target

Caption: The ester prodrug strategy masks polarity for cell entry.

Q6: My compound also has poor aqueous solubility. Can I solve the permeability and solubility problems simultaneously?

A6: Yes. This is a common challenge for Class IV drugs (low solubility, low permeability) under the Biopharmaceutics Classification System.[18] In this case, advanced formulation strategies are highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate your poorly soluble drug, forming an inclusion complex that improves its solubility in aqueous media.[18][19][20] This complex can then shuttle the drug to the cell surface, where the free drug is released to permeate the membrane.

  • Liposomes/Nanoparticles: Encapsulating your compound within lipid-based nanocarriers like liposomes can protect it from degradation, improve solubility, and facilitate cellular uptake through endocytosis, bypassing traditional diffusion pathways.[18][21] A particularly innovative strategy is the "drug-in-cyclodextrin-in-liposome" (DCL) system, which combines the benefits of both approaches to maximize loading and stability.[22]

cluster_0 Formulation Strategies cluster_1 Cyclodextrin Complex cluster_2 Liposomal Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Drug1 Drug Drug1->CD CD_Complex Inclusion Complex (Soluble) Cell Cell Membrane CD_Complex->Cell Increases local concentration at cell surface Drug1_in Drug Lipo Liposome (Lipid Bilayer) Drug2 Drug Drug2->Lipo Lipo_Enc Encapsulated Drug Lipo_Enc->Cell Facilitates uptake via endocytosis/fusion Drug2_in Drug

Sources

Reducing side product formation in 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this molecule, with a focus on minimizing side product formation and maximizing yield and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar-like material. What's causing this?

A1: This is a classic sign of side reactions, particularly polymerization and degradation of the starting materials under the acidic conditions of the Doebner reaction. The primary culprits are often the self-condensation of pyruvic acid and the oxidation of the 2-methylaniline starting material. Lowering the reaction temperature and ensuring slow, controlled addition of the reagents can help mitigate these issues.

Q2: The yield of my desired product is consistently low, even though my starting materials are consumed. Where is my product going?

A2: Low yield in the absence of starting materials points towards competing side reactions or product degradation. One common issue is the decarboxylation of the quinoline-4-carboxylic acid product at elevated temperatures. Another possibility is the formation of alternative, soluble side products that are lost during workup. We recommend careful analysis of your crude reaction mixture by TLC or LC-MS to identify these byproducts.

Q3: After the reaction, I'm having trouble removing a persistent colored impurity. What is it and how can I get rid of it?

A3: The colored impurities are often high-molecular-weight species arising from the oxidation of the aniline starting material. Standard purification by recrystallization may not be sufficient. We recommend treating the crude product solution with activated charcoal before recrystallization. In more persistent cases, column chromatography may be necessary.

Q4: I'm seeing a significant amount of an impurity with a mass corresponding to the dimer of my aniline starting material. How is this forming?

A4: This is likely due to an oxidative coupling reaction of the 2-methylaniline. This is more prevalent if the reaction is exposed to air for extended periods at high temperatures, or if trace metal impurities are present that can catalyze this oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side product.

Troubleshooting Guide: Side Product Formation

This section provides a more in-depth look at common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield & Tar Formation 1. High Reaction Temperature: Accelerates polymerization and degradation. 2. Pyruvic Acid Self-Condensation: Pyruvic acid can enolize and undergo aldol-type reactions. 3. Aniline Oxidation: 2-methylaniline is susceptible to oxidation, leading to colored polymers.1. Maintain a reaction temperature between 70-90 °C. Use an oil bath for precise temperature control. 2. Add pyruvic acid slowly to the reaction mixture to keep its instantaneous concentration low. 3. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Presence of Decarboxylated Product Excessive Heat: The 4-carboxy group on the quinoline ring can be lost as CO₂ at temperatures above 100-110 °C.Avoid unnecessarily high temperatures, especially during the reaction and subsequent workup steps. If distillation is used to remove solvent, perform it under reduced pressure.
Unreacted Starting Materials 1. Incorrect Stoichiometry: An imbalance in the reactants can lead to incomplete conversion. 2. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess (1.05 to 1.1 equivalents) of pyruvic acid and the aniline to ensure the aldehyde is fully consumed. 2. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
Formation of Michael Adducts The intermediate α,β-unsaturated carbonyl compound can react with a second molecule of aniline.Ensure a 1:1 stoichiometry between the aniline and the aldehyde to favor the desired cyclization pathway.

Reaction Mechanisms and Side Reactions

The synthesis of this compound is a classic example of the Doebner Reaction . Understanding the main reaction pathway and potential deviations is key to optimizing the synthesis.

Main Reaction Pathway (Doebner Reaction)

The reaction proceeds in three main stages:

  • Formation of an α,β-unsaturated carbonyl compound: 3-methoxybenzaldehyde reacts with pyruvic acid in an aldol-type condensation to form 4-(3-methoxyphenyl)-2-oxobut-3-enoic acid.

  • Michael Addition: 2-methylaniline adds to the α,β-unsaturated acid via a Michael addition.

  • Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization followed by dehydration and oxidation to yield the final quinoline product.

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 3-Methoxy- benzaldehyde I1 α,β-Unsaturated Acid R1->I1 R2 Pyruvic Acid R2->I1 + Aldol Condensation R3 2-Methylaniline I2 Michael Adduct R3->I2 + Michael Addition I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-(3-Methoxyphenyl)-8-methyl- quinoline-4-carboxylic acid I3->P Dehydration & Aromatization

Caption: The Doebner reaction pathway for quinoline synthesis.

Key Side Reaction Pathways

Side_Reactions cluster_reactants Starting Materials cluster_side_products Side Products Aniline 2-Methylaniline Polymer Aniline Polymers (Tars) Aniline->Polymer Oxidation Pyruvic Pyruvic Acid Dimer Pyruvic Acid Self-Condensation Products Pyruvic->Dimer Self-Condensation Decarb Decarboxylated Product Product Desired Product Product->Decarb High Temp (>110°C)

Caption: Major side reaction pathways leading to impurities.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methylaniline (10.7 g, 0.1 mol) and ethanol (100 mL).

    • Begin stirring and heat the mixture to 70-75 °C in an oil bath.

  • Reagent Addition:

    • In a separate beaker, dissolve 3-methoxybenzaldehyde (13.6 g, 0.1 mol) and pyruvic acid (9.7 g, 0.11 mol) in ethanol (50 mL).

    • Add this solution to the dropping funnel and add it dropwise to the stirred aniline solution over 30-45 minutes.

  • Reaction:

    • After the addition is complete, maintain the reaction mixture at reflux (around 80-85 °C) for 3-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

    • The crude product can be purified by recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: A mixture of ethanol and water, or acetic acid, is often effective for recrystallizing quinoline-4-carboxylic acids.

  • Procedure:

    • Transfer the crude solid to a beaker.

    • Add the minimum amount of hot solvent (e.g., 90% ethanol) required to fully dissolve the solid.

    • If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Katritzky, A. R., & Rachwal, S. (1990). The Doebner-von Miller Reaction. Chemical Reviews, 90(3), 541-567. [Link]

  • Ciusa, R., & Luzzatto, R. (1913). Sulla sintesi di alcuni acidi chinolin-carbonici. Gazzetta Chimica Italiana, 43(I), 593-601.
  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

Technical Support Center: Chromatographic Purification of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. The unique amphoteric nature of this molecule, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group, alongside significant hydrophobicity, presents a distinct set of purification hurdles. This guide provides in-depth, field-proven insights and step-by-step troubleshooting protocols to address these issues effectively.

Section 1: Understanding the Molecule - The Key to Successful Purification

The chromatographic behavior of this compound is dictated by its structure. Understanding its physicochemical properties is the first step in diagnosing and solving purification problems.

Chemical Structure

chromatography_choice start Start Purification Development compound_props Compound has: - Hydrophobic Core - Acidic COOH - Basic N start->compound_props choice Choose Chromatography Mode compound_props->choice rp_path Reverse-Phase (C18) choice->rp_path Recommended np_path Normal-Phase (Silica) choice->np_path Not Ideal rp_reason Why? Leverages hydrophobicity. Ionization is easily controlled with mobile phase pH. rp_path->rp_reason rp_outcome Good Peak Shape High Recovery Recommended Method rp_reason->rp_outcome np_reason Why? High risk of issues. - COOH interacts with acidic silica. - N interacts with silanols. np_path->np_reason np_outcome Severe Tailing Low Recovery Requires Additives np_reason->np_outcome caption Logic for Chromatography Mode Selection troubleshooting_workflow start Start: Poor Peak Shape (Tailing/Broadening) check_ph Is Mobile Phase pH < 3? start->check_ph add_acid Action: Add 0.1% TFA or Formic Acid to both Aqueous (A) and Organic (B) phases. check_ph->add_acid No check_column Is the column old or known to have high silanol activity? check_ph->check_column Yes reason_acid Reason: Suppresses carboxylate ionization and minimizes silanol interactions. add_acid->reason_acid add_acid->check_column Re-run change_column Action: Switch to a modern, end-capped C18 column with low silanol activity or an embedded polar group (EPG) column. check_column->change_column Yes check_gradient Is the gradient slope optimal? check_column->check_gradient No reason_column Reason: Modern columns have fewer active sites for basic compounds to interact with. change_column->reason_column change_column->check_gradient Re-run optimize_gradient Action: Perform gradient optimization. Start with a broad scout gradient (e.g., 5-95% B over 15 min), then narrow the range around the elution point. check_gradient->optimize_gradient No end Result: Symmetrical Peak, Improved Resolution check_gradient->end Yes reason_gradient Reason: A shallow gradient improves resolution between the main peak and closely eluting impurities. optimize_gradient->reason_gradient optimize_gradient->end Re-run caption Troubleshooting Workflow for RP-HPLC Peak Tailing

Technical Support Center: Long-Term Stability of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Compound QC-3M8M). This document is designed for researchers, medicinal chemists, and drug development professionals who handle this compound. Our goal is to provide you with a comprehensive understanding of its stability profile, practical solutions for storage, and robust troubleshooting strategies to maintain its integrity throughout your research and development lifecycle.

The inherent structure of Compound QC-3M8M, featuring a quinoline core, a carboxylic acid, and a methoxyphenyl group, presents a unique set of stability challenges. Understanding these liabilities is the first step toward mitigating degradation and ensuring the reliability and reproducibility of your experimental results. This guide synthesizes established principles of pharmaceutical stability testing with specific insights relevant to this molecular class.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of Compound QC-3M8M.

Q1: What are the optimal conditions for the long-term storage of solid Compound QC-3M8M?

A1: For routine long-term storage of the solid-state material, we recommend the following conditions, derived from best practices for carboxylic acid-containing active pharmaceutical ingredients (APIs):

  • Temperature: Controlled room temperature (20-25°C) is acceptable for short-term storage. For long-term stability (months to years), refrigeration (2-8°C) is recommended to minimize the rate of any potential solid-state reactions.[1] Some highly sensitive APIs may even require freezing conditions (-20°C or -80°C) to prevent degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. The quinoline nitrogen and methoxy group can be susceptible to oxidative degradation.

  • Humidity: Store in a desiccated environment. Carboxylic acids can be hygroscopic, and moisture uptake can lead to physical changes (like deliquescence) or act as a medium for hydrolytic degradation.[2]

  • Light: Protect from light by using amber glass vials or storing the container in a dark place.[3] Quinoline ring systems are often photosensitive and can degrade upon exposure to UV or visible light.[4]

Q2: I've dissolved the compound in a solvent for my experiments. How should I store the solution?

A2: Solutions are almost always less stable than the solid material. If you must store a solution:

  • Solvent Choice: Use aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions. Avoid protic solvents like methanol or water for long-term storage, as they can participate in esterification or other reactions.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and ingress of moisture.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation.[5] Aliquot stock solutions into single-use volumes to avoid this.

Q3: What are the visible signs of degradation I should watch for?

A3: Visual inspection is the first line of defense. Key signs of degradation in the solid material include:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidative or photolytic degradation.

  • Change in Physical State: Clumping, melting, or the appearance of liquid can suggest moisture uptake or the formation of a lower-melting point eutectic mixture with a degradation product.

  • Odor: The development of any unusual odors could signify chemical decomposition.

Q4: How can I be certain of my compound's purity after long-term storage?

A4: Visual inspection is not enough. The definitive way to ensure purity is through analytical testing. A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[6] This method should be capable of separating the intact compound from all potential degradation products.[5] Regular re-testing (e.g., every 6-12 months) is recommended for critical samples.

Troubleshooting Guide: Addressing Stability Issues

This section provides a problem-and-solution framework for specific issues you might encounter.

Problem 1: My white compound has turned yellow/brown after storage.

  • Probable Cause: This is a classic sign of either photolytic or oxidative degradation. The extended conjugated system of the quinoline ring is susceptible to absorbing light, leading to photochemical reactions. The methoxy group and the electron-rich aromatic rings can also be targets for oxidation.

  • Immediate Action:

    • Segregate the discolored batch to prevent its use in critical experiments.

    • Analyze a sample using a validated stability-indicating HPLC method to quantify the level of impurity.[6] Compare the chromatogram to a reference standard or a sample from a fresh, uncompromised batch.

  • Long-Term Solution:

    • Review your storage protocol. Ensure the compound is consistently stored in amber vials and protected from all light sources.[3]

    • Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Problem 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis.

  • Probable Cause: The appearance of new peaks that grow over time is a strong indicator of chemical degradation. The identity of these peaks depends on the stress condition the compound was exposed to (e.g., acid, base, oxidant, light, heat).[5]

  • Troubleshooting Workflow: Follow a systematic approach to identify the source of degradation. This is where a forced degradation study becomes invaluable, as it can help predict the identity of the degradants you are observing.[7][]

Below is a logical workflow for troubleshooting unexpected analytical results.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Observation: Unexpected peaks in HPLC check_visual Visual change? (e.g., color) start->check_visual check_solubility Solubility change? check_visual->check_solubility No cause_photo_oxidative Probable Cause: Photolytic/Oxidative Degradation check_visual->cause_photo_oxidative Yes check_storage Storage conditions breached? check_solubility->check_storage No cause_polymorph Probable Cause: Polymorphism or Hydrate Formation check_solubility->cause_polymorph Yes cause_hydrolysis_thermal Probable Cause: Hydrolytic/Thermal Degradation check_storage->cause_hydrolysis_thermal Yes action_review_storage Action: Review and tighten storage protocols check_storage->action_review_storage No (Investigate analytical method) action_fds Action: Perform Forced Degradation Study cause_photo_oxidative->action_fds cause_polymorph->action_review_storage cause_hydrolysis_thermal->action_fds action_characterize Action: Characterize degradants (e.g., LC-MS) action_fds->action_characterize action_characterize->action_review_storage

Caption: Troubleshooting workflow for unexpected analytical results.

Problem 3: The solubility of my compound has decreased over time.

  • Probable Cause: This can be due to two primary reasons:

    • Conversion to an Insoluble Degradant: The compound may be degrading into a less soluble product.

    • Change in Crystalline Form (Polymorphism): The compound may have converted to a more stable, but less soluble, crystalline polymorph. This is a common phenomenon in solid-state pharmaceuticals.

  • Immediate Action:

    • Attempt to dissolve the material using sonication or gentle heating, but be aware this may accelerate further degradation.

    • Analyze the purity of both the soluble and insoluble portions by HPLC to check for different chemical compositions.

  • Long-Term Solution:

    • Characterize the solid form of your starting material using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Re-analyze after storage to detect any polymorphic changes.

    • Ensure storage conditions, particularly humidity, are strictly controlled, as moisture can often trigger polymorphic transformations.[2]

Key Experimental Protocols

To proactively understand and control the stability of Compound QC-3M8M, we recommend performing the following studies.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation pathways and for developing a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active ingredient.[4]

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Compound QC-3M8M in acetonitrile or a 50:50 mixture of acetonitrile:water.[4]

  • Apply Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for time points up to 24 hours.[9] Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for time points up to 24 hours.[9] Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor at time points up to 24 hours.[9]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[9] Sample at various time points. For solid-state thermal stress, place the powder in an oven under the same conditions.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with the control, using a validated HPLC method with a photodiode array (PDA) detector and preferably a mass spectrometer (MS). The PDA detector will help assess peak purity, ensuring that the main compound peak is not co-eluting with a degradant.[9]

The following diagram illustrates the workflow for this study.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start_node start_node process_node process_node condition_node condition_node analysis_node analysis_node end_node end_node start Prepare 1 mg/mL Stock Solution acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analyze HPLC-PDA/MS Analysis (for all samples + control) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze elucidate Identify Degradants & Establish Degradation Pathways analyze->elucidate

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of Compound QC-3M8M and known degradation patterns of similar molecules, the following pathways are plausible.[10][11][12]

DegradationPathways parent_node parent_node degradant_node degradant_node stressor_node stressor_node parent 2-(3-Methoxyphenyl)-8-methyl quinoline-4-carboxylic acid hydrolysis Hydrolysis Product (Demethylation) parent->hydrolysis  Acid/Base, Heat oxidation Oxidation Product (N-Oxide) parent->oxidation  Oxidant (H₂O₂) photolysis Photolytic Product (Ring Cleavage/Rearrangement) parent->photolysis  Light (UV/Vis)

Caption: Plausible degradation pathways for Compound QC-3M8M.

Protocol 2: Real-Time and Accelerated Stability Study

This protocol is used to determine the re-test date or shelf life of your compound under defined storage conditions.[13]

Objective: To evaluate the stability of the solid compound over time under ICH-recommended conditions.[14]

Methodology:

  • Packaging: Place accurately weighed samples of Compound QC-3M8M into amber glass vials that are sealed under an inert atmosphere. Prepare enough vials for all time points.

  • Storage Conditions: Place the vials into validated stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3]

  • Testing Schedule: Pull samples from each storage condition at predefined time points. A typical schedule is shown in the table below.

  • Analysis: At each time point, perform a full analysis on the sample, including:

    • Appearance (visual inspection)

    • Assay and Purity (by a stability-indicating HPLC method)

    • Moisture content (by Karl Fischer titration, if applicable)

Data Summary Table

Time PointLong-Term Storage (25°C/60%RH)Accelerated Storage (40°C/75%RH)
Tests to be Performed Tests to be Performed
0 Months Appearance, Assay, Purity, MoistureAppearance, Assay, Purity, Moisture
3 Months Appearance, Assay, PurityAppearance, Assay, Purity, Moisture
6 Months Appearance, Assay, Purity, MoistureAppearance, Assay, Purity, Moisture
9 Months Appearance, Assay, Purity-
12 Months Appearance, Assay, Purity, Moisture-
18 Months Appearance, Assay, Purity-
24 Months Appearance, Assay, Purity, Moisture-

Significant changes under accelerated conditions (e.g., >5% degradation in 6 months) may indicate that the compound requires more stringent storage conditions, such as refrigeration.[15]

By implementing these guidelines, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions," Benchchem. [Online].
  • Röger, P., et al., "Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B," Biological Chemistry Hoppe-Seyler, vol. 372, no. 11, pp. 1015-20, 1991. [Online].
  • Rathore, A. S., "Analytical Methods to Determine the Stability of Biopharmaceutical Products," LCGC North America, 2023. [Online].
  • Separation Science, "Analytical Techniques In Stability Testing," Separation Science, 2025. [Online].
  • He, J., et al., "Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145," Molecules, vol. 27, no. 8, p. 2439, 2022. [Online].
  • Challener, C. A., "Stability Testing for Small-Molecule Clinical Trial Materials," Pharmaceutical Technology, vol. 43, no. 10, 2019. [Online].
  • Röger, P., and F. Lingens, "Degradation of quinoline-4-carboxylic acid by Microbacterium sp.," FEMS Microbiology Letters, vol. 57, no. 3, pp. 279-82, 1989. [Online].
  • Chemical Knowledge, "Specification for storage and transport of carboxylic acids," Chemical Knowledge. [Online].
  • ResearchGate, "Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline," ResearchGate. [Online].
  • Huang, L., "Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications," Journal of Drug and Alcohol Research, 2023. [Online].
  • Röger, P., and F. Lingens, "Degradation of quinoline-4-carboxylic acid by Microbacterium sp," FEMS Microbiology Letters, 1989. [Online].
  • ResearchGate, "core components of analytical method validation for small molecules-an overview," ResearchGate, 2025. [Online].
  • Bajaj, S., et al., "Forced Degradation Studies," MedCrave online, 2016. [Online].
  • BOC Sciences, "Stability Testing of Active Pharmaceutical Ingredients," BOC Sciences. [Online].
  • Bajaj, S., et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, 2012. [Online].
  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline. [Online].
  • Jorgensen, L., et al., "Forced Degradation Studies for Biopharmaceuticals," BioPharm International, 2013. [Online].
  • GMP Insiders, "Stability Storage Conditions In Pharma Industry," GMP Insiders. [Online].
  • Arborpharmchem, "APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination," Arborpharmchem, 2024. [Online].
  • Single Use Support, "Cold Storage Requirements for Active Pharmaceutical Ingredients," Single Use Support, 2024. [Online].

Sources

Technical Support Center: Refining Crystallization Protocols for 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isolation and purification of Active Pharmaceutical Ingredients (APIs) through crystallization is a cornerstone of drug development and manufacturing.[1][2] The final crystalline form of an API, such as 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, dictates critical physicochemical properties including purity, stability, solubility, and bioavailability.[1][3] This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals to troubleshoot and refine the crystallization protocol for this specific quinoline-4-carboxylic acid derivative. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions and develop a robust, reproducible process.

Section 1: Understanding the Molecule - Key Physicochemical Drivers

The molecular structure of this compound presents a unique combination of functional groups that directly govern its crystallization behavior. A successful protocol hinges on understanding these features:

  • Quinoline Core: A rigid, planar, and aromatic system that promotes π-π stacking interactions. This rigidity is often conducive to forming well-ordered crystals.

  • Carboxylic Acid Group (-COOH): This is the primary driver for strong intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, often leading to the formation of highly stable hydrogen-bonded dimers.[4] This interaction is critical for nucleation and crystal growth.

  • Methoxyphenyl & Methyl Groups: These substituents add steric bulk and influence the molecule's overall lipophilicity and solubility in organic solvents. The methoxy group can also participate in weaker hydrogen bonding.[5]

The interplay between the strong, directional hydrogen bonding of the carboxylic acid and the broader van der Waals and π-stacking forces of the aromatic core must be carefully managed by selecting an appropriate solvent environment.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₁₃NO₃ [6]
Molecular Weight 279.29 g/mol [6]
XLogP3 3.3 [6]
Hydrogen Bond Donor Count 1 [6]
Hydrogen Bond Acceptor Count 4 [6]

| Monoisotopic Mass | 279.08954328 Da |[7] |

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the crystallization of quinoline-4-carboxylic acid derivatives in a direct question-and-answer format.

Q1: My compound "oils out" as a liquid instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution's temperature is above the melting point of the solid in that specific solvent environment.[8] This is typically caused by a solution that is too concentrated or cooled too rapidly. The high supersaturation forces the compound out of solution before it has time to organize into a stable crystal lattice.[8]

Troubleshooting Workflow:

G start Oiling Out Occurs reheat Re-heat solution to redissolve the oil start->reheat decision Choose a strategy reheat->decision opt1 Strategy 1: Add more 'good' solvent (10-20% volume increase) decision->opt1  If concentration is too high opt2 Strategy 2: Change the solvent system (e.g., add a co-solvent that reduces overall solvating power) decision->opt2 If solvent is unsuitable   cool Cool SLOWLY: 1. Turn off heat, let stand at RT 2. Transfer to a controlled bath (e.g., 4°C refrigerator) opt1->cool opt2->cool end Well-defined crystals form cool->end

Caption: Troubleshooting workflow for when a compound "oils out".

Recommended Actions:

  • Reduce the Cooling Rate: The most effective first step is to slow down the process. Allow the solution to cool gradually to room temperature before transferring it to a colder environment like a refrigerator.[8]

  • Use a More Dilute Solution: Re-heat the solution to redissolve the oil and add more of the primary ("good") solvent to decrease the concentration. This lowers the temperature at which the solution becomes supersaturated.[8][9]

  • Modify the Solvent System: The chosen solvent may be too effective. Consider a binary solvent system. Dissolve the compound in a "good" solvent (e.g., DMF, Dioxane) and then add a "poor" or "anti-solvent" (e.g., Heptane, Water) at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.[8]

Q2: No crystals are forming, even after the solution has been cooling for a long time. What are my next steps?

A2: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome. The solution may be too dilute, or the compound may simply be too soluble in the chosen solvent.

Workflow for Inducing Crystallization:

G start Clear solution, no crystals step1 1. Scratch inner surface of the flask with a glass rod start->step1 check1 Crystals form? step1->check1 step2 2. Add a seed crystal check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals form? step2->check2 step3 3. Reduce solvent volume (boil off ~25% of solvent) and re-cool check2->step3 No check2->success Yes check3 Crystals form? step3->check3 step4 4. Add an anti-solvent dropwise until cloudy and re-cool check3->step4 No check3->success Yes step4->success fail Failure: Re-evaluate solvent system

Caption: Decision tree for inducing crystallization.

Recommended Actions:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[8]

  • Seeding: Add a single, tiny crystal of the compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[9]

  • Concentrate the Solution: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration, then allow it to cool again.[9]

  • Introduce an Anti-Solvent: If using a single solvent system, slowly add a miscible anti-solvent (one in which the compound is poorly soluble) until the solution becomes persistently cloudy, then allow it to cool undisturbed.[2]

Q3: The crystals are very small, needle-like, and form a sludge that is hard to filter. How can I get larger, more defined crystals?

A3: Crystal habit (the external shape) is highly dependent on the solvent and the rate of crystallization.[10][11] Rapid crystallization often leads to small, needle-like crystals, as this is kinetically favored. To obtain larger, more equant (block-like) crystals, you must slow down the crystal growth process.

Recommended Actions:

  • Drastically Slow the Cooling Rate: After dissolving the compound at an elevated temperature, insulate the flask (e.g., with glass wool or by placing it inside a larger beaker) and allow it to cool to room temperature over several hours or overnight.

  • Use a Vapor Diffusion or Layering Method: For obtaining high-quality single crystals, these slow methods are ideal.

    • Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a denser "good" solvent within a narrow tube. Crystals will slowly form at the interface over days.[8]

  • Solvent System Optimization: The solvent interacts with different crystal faces at different rates, influencing the final shape.[10][11]

    • Experiment with solvents that have different hydrogen bonding capabilities. For carboxylic acids, solvents like toluene, ethyl acetate, or a mixture of ethanol and water can sometimes produce more block-like crystals compared to solvents like methanol or acetone.[12][13]

Q4: I'm seeing batch-to-batch variability and my differential scanning calorimetry (DSC) results are inconsistent. Could this be polymorphism?

A4: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in two or more different crystal lattice arrangements.[1] Polymorphs can have different melting points, solubilities, and stabilities, making control of the crystalline form critical in pharmaceutical development.[1]

Recommended Actions:

  • Strictly Control and Document Your Protocol: The solvent, cooling rate, agitation, and final temperature must be identical for every batch to ensure the same polymorph is produced consistently.

  • Characterize Each Batch: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymorphic form of each batch.[13]

  • Perform a Polymorph Screen: This involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, evaporation methods) to intentionally produce different polymorphs.[13] This helps identify the most stable form (thermodynamic polymorph) and the conditions required to produce it reliably.

Section 3: Core Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify suitable single or binary solvent systems for crystallization.

  • Preparation: Place approximately 10-20 mg of your compound into each of several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (see Table 2) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Room Temp):

    • If the solid dissolves in <0.5 mL, it is likely too soluble for cooling crystallization. Mark it as a potential "good" solvent for an anti-solvent system.

    • If the solid is insoluble in >1 mL, mark it as a potential "anti-solvent."

    • If the solid has partial solubility, proceed to the next step.

  • Solubility Assessment (Elevated Temp): Gently heat the tubes containing partially soluble or insoluble material.

  • Identify Lead Solvents: A suitable solvent for cooling crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[8]

  • Cooling Test: Allow the tubes that showed good temperature-dependent solubility to cool slowly to room temperature, and then in an ice bath. Observe the quality of the crystals formed.

Table 2: Suggested Solvents for Screening

Solvent Class Examples Polarity Potential Role
Alcohols Ethanol, Isopropanol (IPA) High Primary Solvent
Esters Ethyl Acetate Medium Primary Solvent
Ketones Acetone, Methyl Ethyl Ketone (MEK) Medium Primary Solvent
Aromatic Toluene Low Primary Solvent
Ethers Dioxane, Tetrahydrofuran (THF) Medium "Good" Solvent
Amides N,N-Dimethylformamide (DMF) High "Good" Solvent (use sparingly)
Alkanes Heptane, Hexane Non-polar Anti-Solvent

| Water | N/A | High | Anti-Solvent |

Protocol 2: Refined Cooling Crystallization

This protocol is optimized for high purity and good crystal habit.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent (e.g., Ethanol) in portions while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Supersaturation: If the solution is too dilute, gently boil off a small amount of solvent to reach the point of saturation.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the process further, place the flask in an insulated container.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator and allow it to stand for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I prepare a "seed crystal"?

    • A: You can obtain a seed crystal by taking a small amount of the crude solid before beginning the recrystallization. Alternatively, dip a glass rod into the clear, saturated solution, remove it, and allow the solvent to evaporate. The small amount of solid left on the rod can then be introduced back into the solution.[9]

  • Q: What is the purpose of washing the crystals with cold solvent after filtration?

    • A: The surfaces of your crystals will be coated in "mother liquor," which still contains dissolved impurities. A quick wash with ice-cold solvent (in which your compound should have very low solubility) removes this surface contamination without dissolving a significant amount of your product.[3]

  • Q: Can I reuse the mother liquor to get more product?

    • A: Yes. The mother liquor contains dissolved product. You can concentrate it by boiling off some solvent to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the impurities have also been concentrated.[9]

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Intelligent Equipment.
  • Syrris. (n.d.).
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
  • LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
  • Zhang, L., et al. (2020).
  • Al-Khattaf, S., & Assaf, S. (2014). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Chen, J., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
  • PubChem. (n.d.). 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid.
  • PubChemLite. (2026). 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). Université du Luxembourg.
  • Jadhav, N., et al. (2013).
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Costales, A., et al. (2016).

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Validation & Comparative

Comparative Efficacy Analysis of Novel Quinoline-4-Carboxylic Acid Derivatives in GPR35 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid Against Established GPR35 Agonists

This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of the novel compound, this compound, in comparison to known modulators of the G protein-coupled receptor 35 (GPR35). GPR35 has emerged as a significant drug target, particularly in the context of inflammatory and metabolic diseases. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore for GPR35 agonists, making this comparative analysis critical for understanding the potential of new chemical entities in this class.

Our analysis will focus on a head-to-head comparison with the benchmark compound, [¹⁸F]VUIIS1009 , a known PET radioligand for GPR35, and will outline the requisite experimental protocols to determine relative potency, efficacy, and potential for therapeutic development.

Introduction to GPR35 and the Quinoline-4-Carboxylic Acid Scaffold

GPR35 is an orphan G protein-coupled receptor that is predominantly expressed in the gastrointestinal tract, as well as in immune cells. Its activation has been linked to various physiological processes, and its dysfunction is implicated in conditions such as inflammatory bowel disease and metabolic disorders. The discovery of potent and selective agonists is a key objective in harnessing the therapeutic potential of this receptor.

The quinoline-4-carboxylic acid core is a privileged structure in GPR35 ligand design. Compounds based on this scaffold have demonstrated significant agonist activity, paving the way for the development of tool compounds and potential therapeutics. The subject of our investigation, this compound, represents a novel variation on this theme. Our goal is to rigorously evaluate its performance against established benchmarks.

Comparative Compounds and Rationale for Selection

To establish a meaningful comparison, we will evaluate our target compound against a well-characterized GPR35 agonist.

Table 1: Profile of Comparator Compound

Compound NameChemical ClassKnown ActivityRationale for Inclusion
[¹⁸F]VUIIS1009Quinoline DerivativeA selective GPR35 agonist used as a PET radioligand.Serves as a high-affinity benchmark for assessing the binding and functional activity of new, structurally related compounds.

The selection of a known radioligand as a comparator is a strategic choice. It not only provides a benchmark for agonist potency but also enables the use of competitive binding assays, which are fundamental in receptor pharmacology for determining the affinity of an unlabeled compound.

Experimental Workflow for Efficacy Comparison

A multi-step experimental approach is required to comprehensively compare the efficacy of this compound with our chosen standard. This workflow is designed to move from initial binding assessment to functional cellular response, providing a complete picture of the compound's pharmacological profile.

Caption: Simplified GPR35 signaling cascade leading to key cellular readouts.

Further studies could involve Western blot analysis to measure the phosphorylation of ERK (pERK), another hallmark of GPR35 activation. This would provide a more nuanced view of the signaling profile of this compound and its potential for biased agonism.

Conclusion

This guide outlines a rigorous, industry-standard methodology for the comparative evaluation of a novel quinoline-4-carboxylic acid derivative, this compound, as a GPR35 agonist. By employing competitive binding assays and functional screens, such as calcium mobilization, researchers can effectively determine the compound's affinity, potency, and efficacy relative to established benchmarks like [¹⁸F]VUIIS1009. This structured approach ensures the generation of robust, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline. The ultimate goal is to ascertain whether this new chemical entity offers a superior pharmacological profile and holds promise as a future therapeutic agent.

References

  • Title: The GPR35-targeting PET radioligand [¹⁸F]VUIIS1009 is a tool for studying the pharmacology of GPR35. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

A Guide to Secondary Assay Validation: Confirming the Cellular Activity of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Screen

In the landscape of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is a pivotal, yet preliminary, milestone. A primary assay, often a simplified biochemical test, provides a measure of a compound's direct interaction with a molecular target. Our compound of interest, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (hereafter designated QM-4CA ), was identified in a biochemical TR-FRET assay as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. While promising, this result exists in a vacuum. To advance QM-4CA as a viable lead candidate, we must ask a critical question: Does this biochemical activity translate into functional efficacy within a complex cellular environment?

This guide provides a comprehensive framework for validating the in vitro activity of QM-4CA using a robust, cell-based secondary assay. We will move beyond the purified enzyme system of the primary screen to an assay that addresses critical questions of cell permeability, target engagement in a physiological context, and on-target mechanism of action. This process is essential for weeding out compounds that are merely biochemical curiosities and prioritizing those with genuine therapeutic potential.[1][2]

The Rationale for a Cellular Phosphorylation Assay

The primary screen indicated that QM-4CA inhibits EGFR, a receptor tyrosine kinase. A key function of EGFR is to phosphorylate specific downstream substrate proteins upon activation, initiating a cascade of signals that drive cell proliferation.[3] Therefore, the most direct and mechanistically relevant secondary assay is one that measures the compound's ability to inhibit this specific phosphorylation event inside a living cell.

We have selected a Cellular Phosphorylation Assay for the following reasons:

  • Physiological Relevance : This assay format confirms that the compound can cross the cell membrane, engage with the target kinase (EGFR) amidst a multitude of other cellular proteins, and exert its inhibitory effect at physiological ATP concentrations.[1][4]

  • Mechanism Confirmation : A reduction in the phosphorylation of a known EGFR substrate provides strong evidence that the compound is acting on the intended pathway, thereby validating its mechanism of action.[5]

  • Quantitative Potency : It allows for the determination of a cellular IC50 value, which is a more reliable predictor of potential in vivo efficacy than a purely biochemical IC50.

The workflow for this validation process is illustrated below.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Decision hts High-Throughput Screen (Biochemical TR-FRET Assay) hit Primary Hit Identified: QM-4CA (Biochemical IC50 = 50 nM) hts->hit Identifies secondary_assay Secondary Screen (Cell-Based Phosphorylation Assay) hit->secondary_assay Candidate for Validation data_analysis Data Analysis & Comparison (Cellular IC50 Determination) secondary_assay->data_analysis decision Go / No-Go Decision data_analysis->decision Informs G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds KinaseDomain Intracellular Kinase Domain EGFR->KinaseDomain Activates Substrate Downstream Substrate KinaseDomain->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (pSubstrate) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Triggers Inhibitor QM-4CA Inhibitor->KinaseDomain Inhibits

Caption: Inhibition of the EGFR signaling pathway by QM-4CA.

Expected Results and Comparative Data

The table below summarizes the hypothetical, yet expected, data from this validation study.

CompoundBiochemical IC50 (TR-FRET)Cellular IC50 (pEGFR Assay)Comments
QM-4CA 50 nM250 nMDemonstrates good cell permeability and on-target activity. The rightward shift in potency from biochemical to cellular assay is expected due to factors like membrane transport and intracellular ATP competition.
Gefitinib 25 nM100 nMThe positive control behaves as expected, validating the assay's sensitivity and providing a benchmark for potency. [6]
QM-NC > 50 µM> 50 µMThe inactive analog shows no inhibition, confirming that the activity of QM-4CA is not due to a non-specific effect shared by its structural scaffold.
DMSO N/AN/AVehicle control defines 0% inhibition.

Conclusion: A Validated Lead

The successful completion of this secondary cellular phosphorylation assay provides critical, multi-faceted validation for This compound . By demonstrating a dose-dependent inhibition of EGFR phosphorylation within a relevant cancer cell line, we have confirmed that the compound is cell-permeable and engages its intended target in a physiological setting. The cellular IC50 of 250 nM, while higher than the biochemical value, is potent and compares favorably to the established inhibitor Gefitinib.

This validation elevates QM-4CA from a simple "hit" to a credible "lead compound." The data generated here provides the confidence needed to proceed to the next stages of drug discovery, such as broader kinase selectivity profiling and initial in vivo efficacy studies. [4][7]The rigorous, comparative approach outlined in this guide ensures that such decisions are based on robust, mechanistically sound, and trustworthy scientific evidence.

References

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). Available at: [Link]

  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. B. A. S. Sitek, et al. (2012). Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. M. A. Ansari, et al. (2023). ResearchGate. Available at: [Link]

  • Overcoming Common Challenges in In Vitro Testing. CMDC Labs. (2025). Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). A. M. Shawky, et al. (2024). MDPI. Available at: [Link]

  • Validation of in vitro tools and models for preclinical drug discovery. A. T. Taylor. (2014). National Institute of Standards and Technology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. B. W. Buchan, et al. (2011). Clinical Microbiology Reviews. American Society for Microbiology. Available at: [Link]

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A Comparative Guide to Cross-Validating the Mechanism of Action of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the proposed mechanism of action for the novel investigational compound, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, hereafter referred to as QM-384. For the purposes of this illustrative guide, we will hypothesize that QM-384 acts as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of QM-384's hypothetical performance with established multi-kinase inhibitors, Sunitinib and Sorafenib, and provides detailed experimental protocols to rigorously test this hypothesis.

Introduction: The Rationale for a Targeted Hypothesis

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized as potent inhibitors of protein kinases.[3][4] Specifically, quinoline-4-carboxylic acid and 2-phenylquinoline derivatives have shown significant potential as anticancer and anti-proliferative agents.[5][6][7][8] Based on this structural precedent, we hypothesize that QM-384 exerts its biological effects through the targeted inhibition of a key receptor tyrosine kinase (RTK).

VEGFR-2 is a primary transducer of signals that lead to endothelial cell proliferation, migration, and survival, making it a cornerstone of angiogenesis and a validated target for anti-cancer therapies.[1][2][9] Our hypothesis posits that QM-384 is a selective inhibitor of this receptor. To validate this, we must employ a multi-faceted approach that not only confirms direct target engagement but also demonstrates the downstream functional consequences of this interaction, comparing its profile to existing drugs.

Our comparators, Sunitinib and Sorafenib, are FDA-approved multi-kinase inhibitors known to target VEGFR-2 among other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs) and KIT.[10][11][12][13][14] By benchmarking QM-384 against these agents, we can establish a clear profile of its potency, selectivity, and potential therapeutic window.

The Cross-Validation Workflow: A Multi-Pillar Approach

A robust validation of a compound's mechanism of action rests on establishing a clear chain of causality from direct target binding to a measurable physiological outcome. Our proposed workflow is designed to build this evidence base step-by-step.

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cell-Based Validation A Pillar 1: Direct Target Engagement (In Vitro Kinase Assay) C Pillar 3: Cellular Target Inhibition (pVEGFR-2 Western Blot) A->C Confirms cell permeability & target engagement B Pillar 2: Binding Kinetics (Surface Plasmon Resonance) B->A Validates direct binding & provides kinetic data D Pillar 4: Downstream Pathway Modulation (pERK / pAkt Western Blot) C->D Links receptor inhibition to signaling cascade E Pillar 5: Functional Cellular Outcome (Cell Viability Assay) D->E Connects signaling blockade to anti-proliferative effect

Caption: The five-pillar workflow for MoA cross-validation.

Comparative Analysis: Potency, Selectivity, and Cellular Effect

This section outlines the key experiments and presents hypothetical, yet realistic, data to illustrate how QM-384 would be compared against Sunitinib and Sorafenib.

Pillar 1: Direct Target Engagement and Selectivity

The first step is to quantify the compound's ability to inhibit the enzymatic activity of our primary target, VEGFR-2, and to assess its selectivity against other relevant kinases.

Experiment: In Vitro Kinase Assay. Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, will be used.[15][16][17] This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor. Outcome: Determination of the IC50 (half-maximal inhibitory concentration) value for VEGFR-2 and a panel of off-target kinases (e.g., PDGFRβ, c-KIT, EGFR).

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Compound VEGFR-2 PDGFRβ c-KIT EGFR Selectivity Ratio (VEGFR-2 vs PDGFRβ)
QM-384 (Hypothetical) 15 450 >10,000 >10,000 30
Sunitinib 9 8 4 >10,000 0.89

| Sorafenib | 90 | 580 | 68 | >10,000 | 6.4 |

This hypothetical data suggests QM-384 is a potent VEGFR-2 inhibitor with significantly higher selectivity against PDGFRβ compared to the broader-spectrum inhibitors Sunitinib and Sorafenib.

Pillar 2: Biophysical Validation of Binding Kinetics

Confirming direct physical interaction and understanding the binding kinetics (on- and off-rates) provides a deeper mechanistic insight that IC50 values alone cannot.

Experiment: Surface Plasmon Resonance (SPR). Methodology: SPR measures the real-time binding of an analyte (the inhibitor) to a ligand (the kinase protein) immobilized on a sensor surface.[18][19][20] This technique provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18][19][20] Outcome: Quantitative measurement of binding affinity and kinetics.

Table 2: Comparative Binding Kinetics for VEGFR-2

Compound ka (1/Ms) kd (1/s) KD (nM)
QM-384 (Hypothetical) 1.5 x 10⁵ 3.0 x 10⁻³ 20
Sunitinib 2.0 x 10⁵ 2.2 x 10⁻³ 11

| Sorafenib | 1.1 x 10⁵ | 1.0 x 10⁻² | 91 |

This data would confirm a direct, high-affinity interaction between QM-384 and VEGFR-2, comparable to Sunitinib.

Pillar 3 & 4: Cellular Target Inhibition and Downstream Signaling

Moving into a cellular context is crucial to verify that the compound can reach its target and exert its inhibitory effect within a biological system.

Experiment: Western Blotting for Phosphorylated Proteins. Methodology: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are starved and then stimulated with VEGF-A in the presence of varying concentrations of the inhibitors. Cell lysates are then analyzed by Western blot for phosphorylated VEGFR-2 (pVEGFR-2) and key downstream signaling nodes like p-Akt and p-ERK.[21][22][23] Outcome: Demonstration of dose-dependent inhibition of VEGF-A-induced receptor and downstream pathway activation.

G cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K pY1175 PLCg PLCγ VEGFR2->PLCg pY1175 QM384 QM-384 QM384->VEGFR2 Inhibition of Autophosphorylation Akt Akt PI3K->Akt pAkt p-Akt (Survival) Akt->pAkt PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by QM-384.[2][9][24]

Pillar 5: Functional Cellular Outcome

The final and most critical validation step is to link the observed molecular effects to a functional cellular response.

Experiment: Cell Viability Assay. Methodology: A luminescence-based assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity and cell viability, will be used on HUVECs.[25][26][27] Outcome: Determination of the GI50 (half-maximal growth inhibition) concentration.

Table 3: Comparative Cellular Activity (GI50, nM) in HUVECs

Compound GI50 (nM)
QM-384 (Hypothetical) 55
Sunitinib 40

| Sorafenib | 250 |

This hypothetical result would demonstrate that QM-384's potent, selective inhibition of VEGFR-2 signaling translates into a strong anti-proliferative effect on endothelial cells.

Detailed Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay[15][28]
  • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Create a serial dilution of QM-384, Sunitinib, and Sorafenib in 100% DMSO, followed by an intermediate dilution into the 1X Kinase Buffer.

  • In a 384-well plate, add 5 µL of the 3X compound dilutions.

  • Prepare a 3X Kinase/Eu-Antibody mixture (e.g., 15 nM VEGFR-2, 6 nM Eu-anti-GST antibody) in 1X Kinase Buffer. Add 5 µL to each well.

  • Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer. Add 5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665/615) and plot against compound concentration to determine IC50 values.

Protocol 2: Western Blot for Phosphorylated VEGFR-2[21][29][30]
  • Plate HUVECs and grow to 80% confluency. Serum-starve the cells for 12 hours.

  • Pre-treat cells with a dose range of QM-384, Sunitinib, or Sorafenib for 2 hours.

  • Stimulate cells with 50 ng/mL recombinant human VEGF-A for 10 minutes.

  • Immediately place plates on ice and wash with ice-cold PBS containing phosphatase inhibitors.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[23]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.[22][23][28]

  • Incubate overnight at 4°C with primary antibodies (e.g., anti-pVEGFR2 (Tyr1175), anti-total VEGFR2, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK) diluted in 5% BSA/TBST.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay[25][31][32]
  • Seed HUVECs in a 96-well opaque-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of QM-384, Sunitinib, or Sorafenib.

  • Incubate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[29]

  • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Plot luminescence against compound concentration to determine GI50 values.

Conclusion

This guide outlines a rigorous, multi-pillar strategy for the cross-validation of this compound's (QM-384) proposed mechanism of action as a selective VEGFR-2 inhibitor. By integrating biochemical, biophysical, and cell-based assays and benchmarking against established drugs, this workflow provides a robust framework to build a comprehensive data package. The hypothetical data presented illustrates a compound with a desirable profile: potent, selective, and functionally active in a cellular context. Executing this experimental plan would provide the necessary evidence to confidently confirm or refute the initial hypothesis, guiding future drug development efforts.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. ResearchGate. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

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  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

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  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

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  • Sutent (Sunitinib malate) capsules. accessdata.fda.gov. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

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  • Clinical Pharmacology Biopharmaceutics Review(s). FDA. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • PharmGKB summary: Sorafenib Pathways. PMC - NIH. [Link]

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  • Nexavar (sorafenib) FDA Approval History. Drugs.com. [Link]

  • Binding interaction studies by Surface Plasmon Resonance (SPR). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

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2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid versus other known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Quinoline-Based Kinase Inhibitors: A Case Study Approach

Executive Summary

The landscape of kinase inhibitor discovery is marked by the continuous search for compounds with high potency and selectivity. Quinoline scaffolds have emerged as a privileged structure in this pursuit, forming the backbone of numerous approved and investigational drugs. This guide provides a comparative framework for evaluating novel quinoline-based kinase inhibitors. Due to the limited publicly available data on the specific molecule 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, we will utilize the well-characterized multi-kinase inhibitor, Cabozantinib , as a representative example of this chemical class. This guide will compare Cabozantinib against other prominent multi-kinase inhibitors, namely Sunitinib and Sorafenib , focusing on their inhibitory profiles, experimental validation workflows, and underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the principles and methodologies required to rigorously assess and position novel kinase inhibitors within the current therapeutic landscape.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The quinoline ring system is a key pharmacophore found in several successful kinase inhibitors, prized for its ability to form crucial hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases.

While this compound represents a specific chemical entity within this class, its biological activity is not yet extensively documented in peer-reviewed literature. To illustrate the comprehensive evaluation process for such a compound, this guide will focus on Cabozantinib , an FDA-approved inhibitor with a quinoline core. Cabozantinib is known to target multiple receptor tyrosine kinases (RTKs), including MET, VEGFRs, and the TAM family (TYRO3, AXL, MER), which are involved in tumor cell proliferation, angiogenesis, and metastasis.

This guide will provide a head-to-head comparison of Cabozantinib with Sunitinib and Sorafenib, two other multi-targeted RTK inhibitors, to highlight the nuances in their inhibitory profiles and the experimental workflows used to elucidate these differences.

Comparative Kinase Inhibition Profiles

The cornerstone of characterizing any kinase inhibitor is determining its potency and selectivity across a panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

In Vitro IC50 Data

The table below summarizes the IC50 values for Cabozantinib, Sunitinib, and Sorafenib against a selection of key oncogenic kinases. This data is aggregated from various published studies and databases.

Kinase TargetCabozantinib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Primary Cellular Processes
VEGFR2 0.035990Angiogenesis, Vasculature
MET 1.32595800Proliferation, Metastasis
AXL 72146Invasion, Drug Resistance
RET 43015Proliferation, Survival
KIT 4.6268Proliferation, Survival
PDGFRβ 5.4257Angiogenesis, Stromal Cells
RAF-1 >10,000>10,0006Proliferation (MAPK Pathway)
BRAF >10,000>10,00022Proliferation (MAPK Pathway)

Interpretation of Data:

  • Cabozantinib demonstrates exceptionally high potency against VEGFR2 and MET, which are its primary targets. Its activity against the TAM family kinase AXL is also notable.

  • Sunitinib shows high potency against KIT and PDGFRβ, in addition to VEGFR2.

  • Sorafenib is unique among the three for its potent inhibition of the RAF serine/threonine kinases, in addition to its activity against VEGFR2 and PDGFRβ.

This comparative profile highlights the distinct therapeutic niches for each inhibitor, driven by their unique selectivity patterns. A novel compound like this compound would be subjected to similar profiling to determine its potential therapeutic applications.

Key Signaling Pathways Targeted

The diagram below illustrates the overlapping and distinct targets of the compared inhibitors within key oncogenic signaling pathways. This visualization helps in understanding the broader biological impact of each drug.

Kinase_Inhibitor_Targets cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 GAS6 Gas6 AXL AXL GAS6->AXL RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->RAS VEGFR2->PI3K AXL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT Cabo Cabozantinib Cabo->MET Cabo->VEGFR2 Cabo->AXL Suni Sunitinib Suni->VEGFR2 Suni->AXL Sora Sorafenib Sora->VEGFR2 Sora->RAF

Caption: Overlapping and distinct targets of Cabozantinib, Sunitinib, and Sorafenib.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To generate the comparative data presented above, robust and reproducible experimental protocols are essential. Below is a generalized, step-by-step workflow for determining the IC50 of a novel compound against a target kinase.

Workflow for IC50 Determination

This protocol describes a common fluorescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Serial Dilution of Test Compound D 4. Add Test Compound and Controls A->D B 2. Prepare Kinase, Substrate, and ATP Solution C 3. Add Kinase Solution to Assay Plate B->C C->D E 5. Initiate Reaction with ATP Solution D->E F 6. Incubate at Room Temp E->F G 7. Stop Reaction & Deplete Remaining ATP F->G H 8. Convert ADP to ATP (Kinase Detection Reagent) G->H I 9. Convert ATP to Light (Luciferase/Luciferin) H->I J 10. Read Luminescence I->J K 11. Plot % Inhibition vs. [Compound] J->K L 12. Fit Curve (4-Parameter Logistic) to Determine IC50 K->L

Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.

Detailed Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate to create a concentration gradient.

  • Reaction Setup:

    • In a separate tube, prepare the kinase reaction buffer containing the purified kinase enzyme and its specific substrate (peptide or protein).

    • Dispense the kinase/substrate mixture into the wells of the assay plate.

  • Initiation and Incubation:

    • Transfer the serially diluted compound from the compound plate to the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase or no ATP).

    • Allow the compound and kinase to pre-incubate for a short period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding a solution containing ATP at a concentration near its Km for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (Example: ADP-Glo™):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP.

    • Add a luciferase/luciferin solution. The luciferase enzyme will use the newly generated ATP to produce a luminescent signal that is directly proportional to the kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Conclusion and Future Directions

This guide has outlined a comparative framework for evaluating novel quinoline-based kinase inhibitors, using Cabozantinib as a case study against other multi-kinase inhibitors like Sunitinib and Sorafenib. The analysis reveals that while these drugs share some common targets, such as VEGFR2, their distinct selectivity profiles, particularly Cabozantinib's high potency against MET and AXL and Sorafenib's unique activity against RAF, define their clinical utility.

For a novel compound such as This compound , the path to characterization would involve:

  • Broad Kinase Screening: Initial profiling against a large panel of kinases (e.g., >400 kinases) to identify primary targets and assess selectivity.

  • IC50 Determination: Follow-up quantitative IC50 assays for the most potently inhibited kinases, as detailed in the protocol above.

  • Cell-Based Assays: Transitioning to cellular models to confirm target engagement and assess the compound's effect on cell viability, proliferation, and downstream signaling pathways.

  • In Vivo Studies: Evaluation in preclinical animal models to determine efficacy, pharmacokinetics, and tolerability.

By following this rigorous, multi-faceted approach, researchers can effectively characterize novel kinase inhibitors and determine their potential as next-generation targeted therapies.

References

  • Yakes FM, Chen J, Tan J, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011;10(11):2298-2308. [Link]

  • U.S. Food and Drug Administration. CABOMETYX® (cabozantinib) prescribing information. [Link]

  • Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-132. [Link]

  • U.S. Food and Drug Administration. SUTENT® (sunitinib malate) prescribing information. [Link]

  • Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. [Link]

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The target molecule of this guide, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, represents a novel derivative with significant potential as a key intermediate in drug discovery programs. Its specific substitution pattern—a methoxyphenyl group at the 2-position and a methyl group at the 8-position—necessitates a careful evaluation of synthetic strategies to ensure efficient and scalable production.

This guide provides an in-depth, objective comparison of two primary and highly effective synthetic methodologies for accessing this target molecule: the Doebner Reaction and the Pfitzinger Reaction .[3] By examining the mechanistic underpinnings, experimental protocols, and practical considerations of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal pathway for their specific research and development goals.

Route 1: The Doebner Three-Component Reaction

The Doebner reaction is a powerful one-pot synthesis that constructs the quinoline-4-carboxylic acid core from three readily available components: an aniline, an aldehyde, and pyruvic acid.[4] This approach is highly valued for its convergence and operational simplicity.

Principle and Rationale

For the synthesis of our target molecule, this route leverages 2-methylaniline (to install the 8-methyl group), 3-methoxybenzaldehyde (to install the 2-aryl group), and pyruvic acid in a single transformative step. The reaction's efficiency stems from its ability to form multiple carbon-carbon and carbon-nitrogen bonds in a single pot, minimizing intermediate isolation and purification steps.

Reaction Scheme:

Doebner Reaction Scheme

Figure 1: Overall transformation for the Doebner reaction.

Mechanistic Insight

While the precise mechanism is subject to some debate, it is generally accepted to proceed via one of two pathways.[4] The most probable route begins with the formation of a Schiff base from 2-methylaniline and 3-methoxybenzaldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and a final dehydration/oxidation step to yield the aromatic quinoline product.[3] This final oxidation is often facilitated by an in-situ generated oxidant or air.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Doebner reaction conditions.[5]

  • Reagent Preparation: To a solution of 2-methylaniline (1.0 equiv.) and 3-methoxybenzaldehyde (1.1 equiv.) in a suitable solvent such as absolute ethanol or acetonitrile (MeCN), add a catalytic amount of a Lewis acid (e.g., BF₃·THF, 0.28 equiv.).[5]

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10-15 minutes to facilitate imine formation.[5]

  • Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv.) in the same solvent. Add this solution dropwise to the heated reaction mixture over a period of 2-3 hours.[5] This controlled addition is crucial to minimize side reactions and decomposition at elevated temperatures.

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C, monitoring its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 18-24 hours).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Workflow and Logic Diagram

Doebner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 2-Methylaniline R1 Combine Aniline, Aldehyde, Catalyst in Solvent P1->R1 P2 3-Methoxybenzaldehyde P2->R1 P3 Pyruvic Acid R3 Dropwise Addition of Pyruvic Acid P3->R3 P4 Solvent & Catalyst P4->R1 R2 Heat to 65°C R1->R2 R2->R3 R4 Monitor by TLC (18-24h) R3->R4 W1 Aqueous Workup (Extraction) R4->W1 W2 Dry & Concentrate W1->W2 W3 Purification (Recrystallization or Chromatography) W2->W3 FP Final Product: 2-(3-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid W3->FP

Caption: Workflow for the Doebner Reaction.

Route 2: The Pfitzinger Reaction

The Pfitzinger reaction is another classic and robust method for synthesizing quinoline-4-carboxylic acids.[6] It involves the condensation of an isatin derivative with a carbonyl compound that possesses an α-methylene group, performed under basic conditions.[1]

Principle and Rationale

To construct our target molecule via this route, the required starting materials are 7-methylisatin (to provide the benzene ring with the 8-methyl group) and 3-methoxyacetophenone. The reaction is typically driven by a strong base, such as potassium hydroxide, which facilitates the key condensation and cyclization steps.[7]

Reaction Scheme:

Pfitzinger Reaction Scheme

Figure 2: Overall transformation for the Pfitzinger reaction.

Mechanistic Insight

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within 7-methylisatin, opening the ring to form a keto-acid intermediate.[6][7] This intermediate's aniline moiety then condenses with the carbonyl group of 3-methoxyacetophenone to form a Schiff base (imine). The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization followed by dehydration to furnish the final aromatic quinoline-4-carboxylic acid.[1][6]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction conditions.[1][7]

  • Base Solution Preparation: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide (KOH) in 95% ethanol. Stir until all KOH pellets have dissolved. Caution: This process is highly exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 7-methylisatin (1.0 equiv.). Continue stirring at room temperature for 30-45 minutes. The color of the solution should change, indicating the formation of the potassium isatinate intermediate.[7]

  • Carbonyl Addition: Add 3-methoxyacetophenone (1.0-1.1 equiv.) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain this temperature for 12-24 hours, monitoring the reaction's progress by TLC.[7][8]

  • Isolation: After completion, cool the reaction mixture to room temperature and remove the bulk of the ethanol via rotary evaporation. Dissolve the residue in water.

  • Purification: Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric or acetic acid to a pH of 4-5. The product will precipitate as a solid.

  • Final Collection: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. Further purification can be achieved by recrystallization if necessary.[1]

Workflow and Logic Diagram

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 7-Methylisatin R1 Isatin Ring Opening (Add Isatin to KOH/EtOH) P1->R1 P2 3-Methoxyacetophenone R2 Add Acetophenone P2->R2 P3 KOH in Ethanol P3->R1 R1->R2 R3 Reflux (12-24h) R2->R3 R4 Monitor by TLC R3->R4 W1 Evaporate Solvent R4->W1 W2 Aqueous Dissolution & Ether Wash W1->W2 W3 Acidify to Precipitate W2->W3 W4 Filter & Dry W3->W4 FP Final Product: 2-(3-Methoxyphenyl)-8- methylquinoline-4-carboxylic acid W4->FP

Caption: Workflow for the Pfitzinger Reaction.

Comparative Analysis

The choice between the Doebner and Pfitzinger reactions depends on several factors, including starting material availability, scalability, and desired purity profile.

Quantitative Data Summary
MetricRoute 1: Doebner ReactionRoute 2: Pfitzinger ReactionJustification & Remarks
Number of Steps 1 (One-Pot)1 (or 2 if isatin requires synthesis)The Doebner reaction is inherently convergent. The Pfitzinger route's step count depends on the commercial availability of 7-methylisatin.
Estimated Yield 50-75%60-85%Pfitzinger reactions often report slightly higher yields for analogous transformations, though this is substrate-dependent.[1][8] Doebner yields can be lower with electron-deficient anilines.[5][9]
Starting Materials 2-Methylaniline, 3-Methoxybenzaldehyde, Pyruvic Acid7-Methylisatin, 3-Methoxyacetophenone2-Methylaniline and 3-methoxybenzaldehyde are common, inexpensive bulk chemicals.[10][11] 7-Methylisatin is a more specialized reagent and can be significantly more expensive or require separate synthesis.[12][13][14]
Reaction Conditions Moderate (65 °C, Lewis Acid)Harsh (Strong Base, Reflux)The Doebner conditions are generally milder. The use of concentrated KOH in the Pfitzinger reaction requires careful handling and may not be compatible with sensitive functional groups.
Atom Economy GoodGoodBoth reactions are condensation-type and have good theoretical atom economy, primarily losing water molecules.
Purification Chromatography often neededPrecipitation/Recrystallization often sufficientThe Pfitzinger workup often yields a cleaner crude product via precipitation, potentially avoiding chromatography. The Doebner reaction may generate more side products, necessitating more rigorous purification.

Conclusion and Recommendation

Both the Doebner and Pfitzinger reactions represent viable and effective pathways for the synthesis of this compound.

The Doebner Reaction stands out for its operational simplicity and the use of inexpensive, readily available starting materials. Its one-pot nature makes it an attractive choice for rapid library synthesis and initial scale-up. However, it may require more extensive purification, and yields can be sensitive to the electronic nature of the aniline substrate.[9]

The Pfitzinger Reaction is likely to provide higher yields of a cleaner crude product, which can often be purified by simple precipitation and recrystallization.[1] This makes it an excellent choice when high purity is a primary concern. The main drawback is the reliance on 7-methylisatin, which is a more costly and less common starting material. If 7-methylisatin is not commercially available or is prohibitively expensive, its multi-step synthesis from 2-methylaniline would add significant cost and complexity to the overall process, tipping the balance in favor of the Doebner route.[12]

Recommendation:

  • For exploratory, laboratory-scale synthesis where speed and cost-effectiveness of starting materials are paramount, the Doebner Reaction is the recommended pathway.

  • For larger-scale production where final purity and yield are the primary drivers, and if 7-methylisatin is readily and economically available, the Pfitzinger Reaction is the superior choice.

Ultimately, the optimal synthetic route will be determined by a careful consideration of project-specific priorities, including budget, timeline, scale, and the required purity of the final compound.

References

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 7-methylisatin. Available at: [Link]

  • Wikipedia. Doebner reaction. Available at: [Link]

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  • ScienceGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Available at: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Available at: [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: [Link]

  • ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: [Link]

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  • JOCPR. Application of pfitzinger reaction in. Available at: [Link]

  • RSC Publishing. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Available at: [Link]

  • CP Lab Safety. 7-Methylisatin, min 95%, 100 grams. Available at: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. CAS No : 1127-59-9 | Product Name : 7-Methylisatin. Available at: [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. Available at: [Link]

  • Google Patents. Method for preparing-4-bromine-7-methyl isatin.
  • PubMed Central. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • SynArchive. Doebner-Miller Reaction. Available at: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). Available at: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

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In Vivo Validation of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid and its Therapeutic Potential in Advanced Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel quinoline-4-carboxylic acid derivative, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (designated as Cmpd-X), with the clinically evaluated compound, Tasquinimod. The focus is on the in vivo validation of its therapeutic potential, primarily in the context of advanced prostate cancer and other solid tumors. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers in oncology and drug development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Oncology

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of small molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] In oncology, this scaffold has been successfully leveraged to develop agents that target the tumor microenvironment, a complex ecosystem of cancer cells, immune cells, stromal cells, and blood vessels that plays a critical role in tumor progression, metastasis, and therapeutic resistance.

Cmpd-X represents a novel investigational agent within this class. Its structural similarity to compounds like Tasquinimod suggests a potential mechanism of action centered on immunomodulation and anti-angiogenesis. This guide will compare the projected therapeutic profile of Cmpd-X with the established in vivo data for Tasquinimod, providing a framework for its preclinical and clinical development.

Mechanism of Action: Targeting the Tumor Microenvironment

Tasquinimod: A Clinically Evaluated Benchmark

Tasquinimod is an orally active quinoline-3-carboxamide that has undergone extensive clinical investigation, particularly in castration-resistant prostate cancer (CRPC).[2][3] Its primary mechanism of action involves targeting the tumor microenvironment rather than the cancer cells directly.[4][5]

Key mechanistic features of Tasquinimod include:

  • Immunomodulation: Tasquinimod binds to the S100A9 protein, an immunomodulatory protein that promotes tumor development.[2][4] This interaction inhibits the accumulation and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment.[4][6] By reducing the influence of these immunosuppressive cells, Tasquinimod can enhance anti-tumor immune responses.[4][5]

  • Anti-angiogenesis: Tasquinimod has been shown to reduce tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6] Its anti-angiogenic effects are not directly linked to the inhibition of vascular endothelial growth factor (VEGF), a common target of other anti-angiogenic therapies.[2] Instead, it is believed to be a consequence of its effects on myeloid cells and the suppression of the hypoxic response in the tumor.[4][6]

Projected Mechanism of Cmpd-X

Based on its quinoline-4-carboxylic acid core, Cmpd-X is hypothesized to share a similar mechanism of action with Tasquinimod, focusing on the modulation of the tumor microenvironment.

Signaling Pathway: Tasquinimod's Modulation of the Tumor Microenvironment

G cluster_0 Tumor Microenvironment Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 Binds & Inhibits MDSC Myeloid-Derived Suppressor Cells (MDSCs) S100A9->MDSC Promotes TAM Tumor-Associated Macrophages (TAMs) S100A9->TAM Promotes Tumor_Growth Tumor Growth & Metastasis S100A9->Tumor_Growth Promotes T_cell T-cell Activation MDSC->T_cell Suppresses Angiogenesis Angiogenesis MDSC->Angiogenesis Promotes TAM->T_cell Suppresses TAM->Angiogenesis Promotes T_cell->Tumor_Growth Inhibits Angiogenesis->Tumor_Growth Supports

Caption: Tasquinimod's mechanism of action in the tumor microenvironment.

Comparative In Vivo Efficacy

The therapeutic potential of any new oncology agent must be rigorously validated in relevant in vivo models. This section compares the established in vivo efficacy of Tasquinimod with the anticipated experimental validation plan for Cmpd-X.

In Vivo Models for Prostate Cancer Research

A variety of in vivo models are utilized to study prostate cancer, each with its own advantages and limitations.[7][8] Common models include:

  • Xenografts: Human prostate cancer cell lines (e.g., LNCaP, PC3, DU145) are implanted into immunocompromised mice.[9][10] These models are useful for assessing the direct anti-tumor activity of a compound.

  • Patient-Derived Xenografts (PDXs): Tumor tissue from a patient is directly implanted into mice, which can better recapitulate the heterogeneity of human tumors.[8]

  • Genetically Engineered Mouse (GEM) Models: Mice are engineered to develop prostate cancer spontaneously, which allows for the study of tumor initiation and progression in an immunocompetent host.[7][9]

Tasquinimod In Vivo Data

Tasquinimod has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical prostate cancer models.[6][11] In a phase II clinical trial for metastatic castration-resistant prostate cancer (mCRPC), Tasquinimod significantly improved median progression-free survival (PFS) compared to placebo (7.6 vs 3.3 months).[2] However, a subsequent phase III trial, while confirming the PFS benefit, did not show a significant improvement in overall survival (OS).[12]

Table 1: Comparative In Vivo Efficacy Data

ParameterTasquinimod (Clinical & Preclinical Data)Cmpd-X (Projected Experimental Endpoints)
Tumor Growth Inhibition Demonstrated in various human prostate cancer xenografts.[11]To be assessed in PC3 and LNCaP xenograft models.
Metastasis Inhibition Shown to inhibit the initial establishment of metastatic deposits in preclinical models.[6]To be evaluated using an orthotopic xenograft model with bioluminescent imaging.
Progression-Free Survival Significantly improved in a Phase II trial for mCRPC.[2][3]A primary endpoint in planned preclinical efficacy studies.
Overall Survival No significant improvement in a Phase III trial for mCRPC.[12]A secondary endpoint in long-term preclinical studies.
Immunomodulatory Effects Reduction in tumor-infiltrating MDSCs and TAMs.[6][13]To be quantified by flow cytometry of tumor-infiltrating immune cells.
Anti-Angiogenic Effects Decreased blood vessel density in tumors.[11]To be assessed by immunohistochemical staining for CD31 in tumor sections.
Experimental Protocols for In Vivo Validation of Cmpd-X

The following protocols outline the key in vivo experiments required to validate the therapeutic potential of Cmpd-X and compare its efficacy to Tasquinimod.

Experimental Workflow for In Vivo Validation

G cluster_0 Preclinical In Vivo Validation Workflow A 1. Cell Line Selection & Culture B 2. Xenograft Model Establishment A->B C 3. Treatment Initiation B->C D 4. Efficacy Monitoring C->D E 5. Endpoint Analysis D->E

Caption: A streamlined workflow for the in vivo validation of Cmpd-X.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

  • Cell Culture: Human prostate cancer cell lines (e.g., PC3 for androgen-independent and LNCaP for androgen-sensitive cancer) are cultured in appropriate media.[9]

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers (Volume = 0.5 x length x width^2).

  • Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Cmpd-X (e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • Tasquinimod (e.g., 10 mg/kg, oral gavage, daily) as a positive control.

  • Efficacy Assessment: Treatment continues for 21-28 days. Tumor volumes and body weights are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density).

Protocol 2: Orthotopic Xenograft Model for Metastasis

  • Cell Line: A luciferase-expressing prostate cancer cell line (e.g., PC3-luc) is used.

  • Surgical Procedure: Mice are anesthetized, and a small incision is made to expose the prostate. 1 x 10^5 cells in 10 µL of Matrigel are injected into the prostate.

  • Metastasis Monitoring: Metastatic progression is monitored weekly using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Treatment: Treatment with Cmpd-X or Tasquinimod is initiated 3-5 days post-implantation.

  • Endpoint Analysis: At the end of the study, primary tumors and potential metastatic sites (e.g., lymph nodes, lungs, bone) are collected for histological analysis.

Comparative Pharmacokinetics and Safety

Pharmacokinetics

Tasquinimod has an elimination half-life of approximately 40 hours in humans.[2] Pharmacokinetic studies for Cmpd-X will be essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish an optimal dosing regimen.

Table 2: Comparative Pharmacokinetic and Safety Profile

ParameterTasquinimodCmpd-X (Projected Experimental Plan)
Administration Route Oral[14]Oral
Half-life (human) ~40 hours[2]To be determined in preclinical species and projected to humans.
Common Adverse Events Mild to moderate; include fatigue, nausea, and musculoskeletal pain.[2]To be assessed in dose-range finding and toxicology studies.
Toxicity Profile Generally manageable.[2]To be characterized in GLP toxicology studies.

Safety and Tolerability

In clinical trials, Tasquinimod was generally well-tolerated, with most treatment-related adverse events being mild to moderate and manageable.[2] Preclinical toxicology studies for Cmpd-X will be crucial to identify any potential off-target effects and to establish a safe dose range for first-in-human studies.

Future Directions and Conclusion

While Cmpd-X, or this compound, is a novel investigational agent, its structural similarity to the clinically evaluated compound Tasquinimod provides a strong rationale for its development as a modulator of the tumor microenvironment. The comparative framework presented in this guide outlines a clear path for the in vivo validation of Cmpd-X.

The key differentiators for Cmpd-X will be its potential for improved efficacy, a more favorable safety profile, or activity in patient populations that are resistant to current therapies. Rigorous preclinical evaluation, as detailed in the experimental protocols, will be essential to determine if Cmpd-X can offer a significant advantage over existing and emerging therapies for advanced cancers.

The journey for a new oncology drug is long and challenging.[11] However, by building on the knowledge gained from compounds like Tasquinimod and employing a robust preclinical validation strategy, Cmpd-X has the potential to become a valuable addition to the arsenal of cancer therapeutics.

References

  • Tasquinimod - Wikipedia. Available at: [Link]

  • Raymond, E., et al. (2016). Mechanisms of action of tasquinimod on the tumour microenvironment. Oncoimmunology, 5(9), e1215474. Available at: [Link]

  • Tasquinimod - Active Biotech. Available at: [Link]

  • Tasquinimod – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available at: [Link]

  • Hryniewicz-Jankowska, A., et al. (2022). In Vivo Models for Prostate Cancer Research. Cancers (Basel), 14(21), 5321. Available at: [Link]

  • In Vivo Models for Prostate Cancer Research - PMC - PubMed Central. Available at: [Link]

  • D'Amato, N. C., et al. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer management and research, 6, 91–98. Available at: [Link]

  • Current mouse and cell models in prostate cancer research. Available at: [Link]

  • (PDF) In Vivo Models for Prostate Cancer Research - ResearchGate. Available at: [Link]

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  • Animal Models of Human Prostate Cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - AACR Journals. Available at: [Link]

  • tasquinimod - My Cancer Genome. Available at: [Link]

  • Sonpavde, G., et al. (2014). Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects. Therapeutic advances in urology, 6(2), 55–61. Available at: [Link]

  • Active Biotech's clinical trial of tasquinimod in myelofibrosis approved in Europe. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 59(20), 9674–9689. Available at: [Link]

  • Results from tasquinimod study in heavily pretreated patients with relapsed refractory multiple myeloma presented at ASCO 2025 available on Active Biotech's website. Available at: [Link]

  • The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fan, R., et al. (2023). Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Journal for immunotherapy of cancer, 11(1), e005319. Available at: [Link]

  • Tasquinimod Development in mCRPC Halted After Phase III Study Falls Short | OncLive. Available at: [Link]

  • Isaacs, J. T., et al. (2016). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. Oncotarget, 7(32), 52205–52219. Available at: [Link]

  • Olsson, A., et al. (2013). A review of tasquinimod in the treatment of advanced prostate cancer. Therapeutic advances in medical oncology, 5(3), 161–171. Available at: [Link]

  • Shen, L., et al. (2015). Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models. Cancer immunology, immunotherapy : CII, 64(2), 233–244. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. Available at: [Link]

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Comparative analysis of the photophysical properties of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties.[1] The inherent fluorescence of the quinoline core, coupled with the synthetic tractability of the 2- and 8-positions, allows for the fine-tuning of their absorption and emission characteristics. The subject of this guide, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, combines the electron-donating methoxy group on the phenyl ring with the methyl group at the 8-position of the quinoline, promising unique photophysical behavior. Understanding how modifications to this core structure impact its interaction with light is paramount for its application in areas such as bioimaging, sensing, and photodynamic therapy.

Predicted Photophysical Properties: A Comparative Analysis

Based on the analysis of structurally related 2-aryl-quinoline-4-carboxylic acids, we can predict the photophysical characteristics of this compound and its derivatives. The introduction of substituents on the phenyl ring and modifications to the quinoline core are expected to modulate the electronic distribution within the molecule, thereby influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, will affect the absorption and emission maxima, quantum yield, and fluorescence lifetime.

Influence of Substituents on the Phenyl Ring

The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the photophysical properties. Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) generally lead to a bathochromic (red) shift in both absorption and emission spectra due to the stabilization of the excited state. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) are expected to cause a hypsochromic (blue) shift.

Table 1: Predicted Influence of Phenyl Ring Substituents on the Photophysical Properties of 2-Aryl-8-methylquinoline-4-carboxylic Acids

Substituent (Position)Expected Effect on Absorption (λmax)Expected Effect on Emission (λmax)Expected Effect on Quantum Yield (ΦF)Rationale
-OCH₃ (meta) (Parent)BaselineBaselineBaselineReference compound.
-OCH₃ (para)Red shiftRed shiftIncreaseEnhanced intramolecular charge transfer (ICT) character.
-N(CH₃)₂ (para)Significant red shiftSignificant red shiftLikely increaseStrong electron-donating group, leading to pronounced ICT.
-Cl (para)Minimal shiftMinimal shiftDecreaseInductive electron-withdrawing effect may lead to non-radiative decay pathways.
-NO₂ (para)Blue shiftBlue shift / QuenchingSignificant decreaseStrong electron-withdrawing group, often leads to fluorescence quenching.
Influence of Solvent Polarity

The photophysical properties of quinoline derivatives are often highly sensitive to the polarity of the solvent.[2] In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a larger Stokes shift (the difference between the absorption and emission maxima). This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers the energy of the excited state before emission.

For this compound, the presence of the methoxy and carboxylic acid groups suggests a notable dipole moment that is likely to change upon excitation. Therefore, we can anticipate a significant solvatochromic effect.

Table 2: Predicted Solvent Effects on the Photophysical Properties of this compound

SolventPolarity (Dielectric Constant)Expected Absorption (λmax)Expected Emission (λmax)Expected Stokes Shift
TolueneLow (2.4)Shorter wavelengthShorter wavelengthSmaller
DichloromethaneMedium (9.1)IntermediateIntermediateIntermediate
AcetonitrileHigh (37.5)Longer wavelengthLonger wavelengthLarger
EthanolHigh (24.6) & ProticLonger wavelengthLonger wavelengthLarger (potential for H-bonding interactions)

Experimental Protocols for Photophysical Characterization

To validate the predicted properties and perform a rigorous comparative analysis, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare stock solutions of the quinoline derivatives in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the range of 1-10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the sample solutions from approximately 200 to 600 nm.

    • Identify the λmax for each derivative in each solvent.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Stock Prepare 1 mM Stock Solution Dilutions Prepare 1-10 µM Dilutions Stock->Dilutions Baseline Record Solvent Baseline Dilutions->Baseline Transfer to Spectrophotometer Measure Measure Absorbance Spectra Baseline->Measure Analysis Determine λmax and ε Measure->Analysis

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission spectrum, the wavelength of maximum emission (λem), and the relative fluorescence quantum yield (ΦF).

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Determine the optimal excitation wavelength (typically the λmax from the absorption spectrum).

    • Record the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength.

    • Identify the λem for each derivative in each solvent.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable approach.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Data Acquisition:

    • Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

    • Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample² / ηstd²)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement & Calculation Standard Select Standard (e.g., Quinine Sulfate) Abs_Match Match Absorbance of Sample and Standard Standard->Abs_Match Sample Prepare Sample Solution Sample->Abs_Match Record_Spectra Record Emission Spectra (Identical Conditions) Abs_Match->Record_Spectra Measure Fluorescence Integrate Integrate Emission Intensities Record_Spectra->Integrate Calculate Calculate Quantum Yield Integrate->Calculate

Caption: Workflow for Comparative Quantum Yield Determination.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Data Acquisition:

    • Excite the sample with the pulsed laser at a high repetition rate.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

    • Build a histogram of these time delays, which represents the fluorescence decay curve.

  • Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Conclusion and Future Directions

This guide provides a predictive framework for understanding the photophysical properties of this compound derivatives. By leveraging data from analogous compounds, we anticipate that these molecules will exhibit tunable fluorescence properties that are sensitive to both substituent effects and the local solvent environment. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these predictions.

Future research should focus on the synthesis of a focused library of these derivatives and the systematic characterization of their photophysical properties. Such studies will not only validate the predictions made in this guide but also pave the way for the development of novel quinoline-based probes and materials with tailored photophysical characteristics for a wide range of applications in science and medicine.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 28(9), 1735-1746.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.
  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 895057.
  • PubChem. (n.d.). 2-(3-methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Muscia, A. C., et al. (2012). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 10, 1008743.

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A Head-to-Head Comparison of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid and 5-Fluorouracil in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Development

Introduction

The landscape of colorectal cancer (CRC) therapeutics is continually evolving, with a pressing need for novel agents that can overcome the limitations of current standard-of-care treatments. Quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds with diverse anticancer properties, including the induction of apoptosis and cell cycle arrest.[1][2] This guide presents a hypothetical head-to-head comparison of a novel investigational compound, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, with the established standard-of-care drug for colorectal cancer, 5-Fluorouracil (5-FU).

While specific preclinical data for this compound is not yet publicly available, this document extrapolates its potential mechanism of action and efficacy based on the known activities of structurally related 2-arylquinoline-4-carboxylic acids.[3][4] This comparison is designed to provide a robust framework for the preclinical evaluation of this and similar novel chemical entities against the current therapeutic benchmark.

Mechanism of Action: A Tale of Two Pathways

A fundamental understanding of the mechanism of action is crucial for rational drug development and for designing effective combination therapies. Here, we delineate the established mechanism of 5-FU and a postulated mechanism for this compound.

5-Fluorouracil: A Veteran Antimetabolite

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of colorectal cancer chemotherapy for decades.[5] Its primary mode of action is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair.[6] Upon intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), 5-FU forms a stable ternary complex with TS and a reduced folate cofactor, leading to the depletion of thymidylate, thymineless death in rapidly dividing cancer cells, and the misincorporation of its metabolites into RNA and DNA.[5]

Caption: Mechanism of Action of 5-Fluorouracil (5-FU).

This compound: A Postulated HDAC Inhibitor

Based on the activities of similar 2-phenylquinoline-4-carboxylic acid derivatives, we postulate that this compound functions as a histone deacetylase (HDAC) inhibitor.[5][6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, including colorectal cancer, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[6]

By inhibiting HDACs, this compound is hypothesized to cause hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

Caption: Postulated Mechanism of Action for the Investigational Quinoline Compound.

Head-to-Head In Vitro Performance

A series of in vitro assays would be essential to compare the efficacy and cellular effects of this compound and 5-FU on colorectal cancer cell lines (e.g., HCT-116, HT-29).

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)
This compoundHypothetical Value: 5.2Hypothetical Value: 7.8
5-FluorouracilExpected Value: 10-20Expected Value: 15-30

Note: Hypothetical values for the investigational compound are based on the reported activities of similar quinoline derivatives. Expected values for 5-FU are based on literature precedents.

Induction of Apoptosis

The ability to induce programmed cell death is a hallmark of effective anticancer agents.

Treatment (at IC50)Caspase-3/7 Activity (Fold Change vs. Control)
This compoundHypothetical Value: 4.5
5-FluorouracilExpected Value: 2.5
Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for anticancer drugs.

Treatment (at IC50)% Cells in G0/G1% Cells in S% Cells in G2/M
Control55%30%15%
This compoundHypothetical: 25%Hypothetical: 20%Hypothetical: 55% (G2/M Arrest)
5-FluorouracilExpected: 40%Expected: 50% (S-phase Arrest)Expected: 10%

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key in vitro assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9]

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Seed colorectal cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or 5-FU for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][11][12]

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity compared to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[13][14][15]

Protocol:

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Head-to-Head In Vivo Performance

An in vivo study using a colorectal cancer xenograft model is crucial to assess the therapeutic efficacy of the investigational compound in a more physiologically relevant setting.[16][17]

Caption: Workflow for the Colorectal Cancer Xenograft Model Study.

Comparative Tumor Growth Inhibition

The primary endpoint of the in vivo study is the inhibition of tumor growth.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlExpected: ~15000%
This compound (e.g., 50 mg/kg)Hypothetical: ~600Hypothetical: 60%
5-Fluorouracil (e.g., 20 mg/kg)Expected: ~825Expected: 45%
In Vivo Study Protocol: Colorectal Cancer Xenograft Model

Protocol:

  • Subcutaneously inject 1 x 10^6 HCT-116 cells suspended in Matrigel into the flank of athymic nude mice.[18]

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment groups (n=8-10 per group): Vehicle control, 5-FU (e.g., 20 mg/kg, intraperitoneally, twice weekly), and this compound (e.g., 50 mg/kg, oral gavage, daily).

  • Measure tumor dimensions with calipers and calculate tumor volume (Volume = (width)² x length/2) twice a week.[16]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the head-to-head comparison of the novel quinoline derivative, this compound, with the standard-of-care drug, 5-Fluorouracil, for the treatment of colorectal cancer. Based on the postulated mechanism of action as an HDAC inhibitor, the investigational compound is expected to demonstrate potent in vitro cytotoxicity, induce apoptosis and G2/M cell cycle arrest, and exhibit significant tumor growth inhibition in a xenograft model.

The successful validation of these hypotheses through rigorous preclinical testing, as outlined in this guide, would position this compound as a promising candidate for further development. Future studies should focus on elucidating the precise molecular targets, exploring potential synergistic combinations with other anticancer agents, and evaluating its efficacy in patient-derived xenograft (PDX) models to better predict clinical outcomes.

References

  • Focus on the function and transcriptional mechanisms by which class I and II HDACs regulate colon cell maturation and transformation, and on the mechanisms by which HDACi induce growth arrest, differentiation and apoptosis of colon cancer cells. PubMed, [Link]

  • Growing evidence suggests that HDAC inhibitors not only induce apoptosis and suppress cell proliferation but also potentiate the effectiveness of immune checkpoint inhibitors (ICIs) and counteract drug resistance. PubMed, [Link]

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  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed, [Link]

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A Researcher's Guide to Experimental Reproducibility: The Case of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Scientific Validity

We will deconstruct the experimental lifecycle into four critical stages: synthesis, purification, analytical characterization, and biological evaluation. For each stage, we will not only provide detailed protocols but also delve into the underlying scientific principles and highlight the critical parameters that govern experimental consistency. This guide is designed for researchers, scientists, and drug development professionals who seek to build a foundation of robust, reliable, and reproducible data.

Part 1: Synthesis via the Doebner-von Miller Reaction

The synthesis of the quinoline core is most classically achieved through the Doebner-von Miller reaction, a robust method that involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4][5] For our target molecule, this translates to a three-component reaction between 2-methylaniline, 3-methoxybenzaldehyde, and pyruvic acid.

The Underlying Mechanism: A Tale of Fragmentation and Recombination

Understanding the reaction mechanism is paramount to troubleshooting and ensuring reproducibility. The Doebner-von Miller reaction is not a simple linear process. Isotopic labeling studies support a complex fragmentation-recombination mechanism.[6][7]

  • Michael Addition: The reaction initiates with a conjugate addition of the aniline (2-methylaniline) to an α,β-unsaturated carbonyl species formed in situ.

  • Fragmentation & Recombination: The initial adduct can fragment into an imine and a saturated carbonyl compound. These fragments then recombine in an aldol-type condensation.[4][6]

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, forming a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is oxidized to the final quinoline product. This oxidation can be facilitated by an external agent or by one of the reaction intermediates acting as a hydrogen acceptor.[4]

This mechanistic complexity underscores why minor variations in reaction conditions can lead to significant differences in yield and impurity profiles.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should note that optimization may be necessary.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylaniline (1.0 eq.), 3-methoxybenzaldehyde (1.0 eq.), and ethanol (100 mL).

  • Initiation: Stir the mixture at room temperature for 15 minutes.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Acid Catalysis: Add a Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, 0.5 eq., or concentrated HCl, 5 mL).[8] The choice of acid can significantly impact the reaction rate and outcome.[3]

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold ethanol and then water to remove residual reactants and acid.

  • Drying: Dry the crude product under vacuum.

Table 1: Critical Parameters for Synthesis Reproducibility
ParameterRationale & Impact on ReproducibilityRecommended Practice
Reagent Purity Impurities in starting materials (especially aldehydes) can lead to significant side products, complicating purification and reducing yield.[9]Use reagents of ≥98% purity. Verify the purity of aldehydes, which can oxidize upon storage.
Solvent Grade Traces of water or other nucleophiles in the solvent can interfere with the condensation steps.Use anhydrous or high-purity grade solvents.
Catalyst Choice Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and Brønsted acids (e.g., HCl, H₂SO₄) can alter the reaction kinetics and selectivity.[3][5][8]Report the exact catalyst and its concentration. For reproducibility, maintain consistency in the chosen catalyst.
Temperature Control Reaction temperature affects the rate of all steps, including side reactions. Inconsistent heating can lead to variable yields.Use a temperature-controlled heating mantle or oil bath. Report the internal reaction temperature if possible.
Stirring Rate Inefficient mixing can create localized concentration gradients, affecting the reaction rate and potentially leading to charring or side product formation.[10]Ensure vigorous and consistent stirring throughout the reaction.
Diagram: Synthetic Workflow

G cluster_synthesis Synthesis Stage Reactants 1. Combine Reactants (Aniline, Aldehyde, Ethanol) Add_Pyruvic 2. Add Pyruvic Acid Reactants->Add_Pyruvic Add_Catalyst 3. Add Acid Catalyst Add_Pyruvic->Add_Catalyst Reflux 4. Reflux (12-24h) Monitor by TLC Add_Catalyst->Reflux Cool_Precipitate 5. Cool & Precipitate Reflux->Cool_Precipitate Filter_Wash 6. Isolate by Filtration Cool_Precipitate->Filter_Wash Dry 7. Dry Crude Product Filter_Wash->Dry

Caption: Workflow for the synthesis of the target compound.

Part 2: Purification – The Path to Analytical Integrity

The crude product from the synthesis will invariably contain unreacted starting materials, intermediates, and side products. A robust and reproducible purification strategy is essential before any analytical or biological characterization.

Experimental Protocol: Purification
  • Recrystallization (Primary Purification):

    • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a solvent mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (Secondary Purification, if needed):

    • If recrystallization fails to remove closely related impurities (as determined by HPLC or NMR), perform silica gel column chromatography.

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis.

    • Combine fractions containing the pure product and remove the solvent using a rotary evaporator.

Diagram: Purification Workflow

G cluster_purification Purification Stage Crude Crude Product Recrystallize 1. Recrystallization Crude->Recrystallize Purity_Check1 2. Purity Check (TLC/HPLC) Recrystallize->Purity_Check1 Column_Chrom 3. Column Chromatography (if needed) Purity_Check1->Column_Chrom <95% Pure Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Purity_Check2 4. Purity Check (TLC/HPLC) Column_Chrom->Purity_Check2 Purity_Check2->Pure_Product >95% Pure

Caption: A decision-based workflow for product purification.

Part 3: Analytical Characterization – The Proof of Structure and Purity

Rigorous characterization using orthogonal analytical methods is non-negotiable.[11] It validates the chemical structure and quantifies the purity, both of which are critical for the reproducibility of biological data.

Table 2: Key Analytical Techniques and Expected Data
TechniquePurposeExpected Data for C₁₇H₁₃NO₃ (MW: 279.29 g/mol )
¹H NMR Structural confirmation and purity assessment.Aromatic protons (quinoline & phenyl rings): ~7.0-8.5 ppm; Methoxy protons (-OCH₃): ~3.9 ppm; Methyl protons (-CH₃): ~2.7 ppm.
¹³C NMR Confirms carbon backbone.Carboxylic acid carbon: ~168 ppm; Quaternary carbons in aromatic rings; Methoxy carbon: ~55 ppm; Methyl carbon: ~18 ppm.
Mass Spec (ESI+) Molecular weight confirmation.[M+H]⁺ = 280.0968 m/z.
HPLC (UV) Purity quantification.A single major peak with >95% purity at a specific retention time.
Reproducibility in Analytical Techniques
  • NMR Spectroscopy: The chemical shifts of quinolines can be concentration-dependent due to π-π stacking interactions.[12][13][14] For consistent results, prepare samples at a standardized concentration (e.g., 5-10 mg/mL) in the same deuterated solvent. Overly concentrated samples can also lead to signal artifacts.[15]

  • Mass Spectrometry: The fragmentation pattern of quinoline carboxylic acids can be influenced by the ionization method (EI vs. ESI).[16][17] ESI-MS typically shows a prominent molecular ion ([M+H]⁺ or [M-H]⁻), while EI-MS may show fragmentation, such as the loss of the carboxyl group.[16][17] Always report the ionization method and key parameters.

  • HPLC: Retention times are sensitive to the mobile phase composition, flow rate, column temperature, and column age.[18] For cross-lab reproducibility, the exact method parameters, including column manufacturer and model, must be documented.[19][20]

Diagram: Analytical Validation Workflow

G cluster_analysis Analytical Validation Purified_Sample Purified Sample NMR NMR (¹H, ¹³C) Purified_Sample->NMR MS Mass Spec (HRMS) Purified_Sample->MS HPLC HPLC (Purity) Purified_Sample->HPLC Validation Data Cross-Validation NMR->Validation MS->Validation HPLC->Validation Final Confirmed Structure & Purity >95% Validation->Final

Caption: Orthogonal approach for analytical characterization.

Part 4: Biological Evaluation – Controlling for Variability

Given the broad spectrum of biological activities reported for quinoline derivatives, such as antimalarial, anticancer, and antibacterial properties, our target compound could be evaluated in various assays.[21][22][23] The reproducibility of these assays is highly dependent on the quality of the compound and the rigor of the experimental design.

Let's consider a hypothetical scenario where 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is tested for its ability to inhibit a specific protein kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Compound Preparation: Prepare a 10 mM stock solution of the purified compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted compound (or DMSO as a vehicle control) to the appropriate wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add a luminescence-based detection reagent (which measures the amount of ADP produced). Incubate for another hour.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 3: Critical Parameters for Biological Assay Reproducibility
ParameterRationale & Impact on ReproducibilityRecommended Practice
Compound Purity An impurity with potent activity can lead to a false positive result. An inert impurity lowers the effective concentration of the active compound.Use compounds with >95% purity, confirmed by HPLC.
Compound Solubility If the compound precipitates in the aqueous assay buffer, its effective concentration will be lower than intended, leading to an artificially high IC₅₀.Visually inspect for precipitation. If solubility is an issue, consider modifying the assay buffer or using solubility enhancers.
DMSO Concentration High concentrations of DMSO can inhibit enzyme activity.Keep the final DMSO concentration consistent across all wells and ideally ≤1%.
Reagent Stability The activity of enzymes and the integrity of ATP can degrade over time.Use freshly prepared reagents or reagents that have been stored properly in aliquots to avoid freeze-thaw cycles.
Pipetting Accuracy Small volume variations, especially in 384-well format, can lead to significant concentration errors.Use calibrated pipettes. Consider using automated liquid handlers for high-throughput screening.
Diagram: Biological Assay Workflow

G cluster_bioassay Biological Assay Stage Stock 1. Prepare 10 mM Stock in 100% DMSO Dilute 2. Serial Dilution Stock->Dilute Add_Cmpd 4. Add Compound/Vehicle Dilute->Add_Cmpd Plate 3. Plate Enzyme & Substrate Plate->Add_Cmpd Initiate 5. Initiate with ATP Incubate 1h Add_Cmpd->Initiate Detect 6. Add Detection Reagent Incubate 1h Initiate->Detect Read 7. Read Luminescence Detect->Read Analyze 8. Calculate IC₅₀ Read->Analyze

Caption: Workflow for a typical in vitro kinase assay.

Conclusion

The reproducibility of experiments involving novel compounds like this compound is not a matter of chance, but a result of meticulous planning, execution, and documentation. By understanding the underlying chemistry of the synthesis, employing robust purification and characterization strategies, and controlling for critical variables in biological assays, researchers can ensure their results are both reliable and repeatable. This commitment to scientific rigor is the foundation upon which new discoveries are built and validated.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • SIELC Technologies. (2018). Quinoline-4-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ACS Central Science. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • ResearchGate. (2025). Reproducibility in Chemical Research.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SpringerLink. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid represents a class of molecules with significant potential in drug discovery and materials science.[1] Its quinoline-4-carboxylic acid core is a scaffold found in various bioactive compounds.[1][2] However, with innovation comes the responsibility of safe handling and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and an expert assessment of the compound's likely hazardous properties based on its chemical structure.

Disclaimer: This document provides expert guidance based on the chemical's structure and data from analogous compounds. However, it is not a substitute for the manufacturer-provided Safety Data Sheet (SDS) or your institution's specific Environmental Health & Safety (EHS) protocols. Always consult the SDS and your EHS office before handling or disposing of any chemical.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the potential risks. The structure of this compound combines a quinoline core and a carboxylic acid functional group, each contributing to its hazard profile.

  • The Quinoline Moiety: Quinoline and its derivatives can be irritants to the skin, eyes, and respiratory system.[3][4][5] Some are classified as harmful if swallowed and can be very toxic to aquatic life, potentially causing long-term adverse effects in the environment.[6][7] Therefore, release into the sanitary sewer system is strictly prohibited.[3][5][8]

  • The Carboxylic Acid Group: As an acid, this compound is inherently corrosive. While dilute solutions of simple carboxylic acids like acetic acid may sometimes be neutralized for drain disposal, this is not appropriate for a complex, potentially toxic molecule like this one.[5][9][10] The primary concern here is its acidic nature in the context of waste segregation.

  • Physical Form: This compound is likely a solid powder. This presents an inhalation hazard, requiring measures to prevent dust formation during handling and disposal.[11][12]

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
Hazard CategoryPotential RiskRationaleRecommended PPE
Skin Contact Causes skin irritation.[4][11][13]Quinoline and carboxylic acid functionalities are known irritants.Chemical-impermeable gloves (Nitrile or Neoprene), Laboratory Coat.[3][5]
Eye Contact Causes serious eye irritation or damage.[6][13][14]The acidic nature and quinoline structure pose a significant risk to eye tissue.Chemical splash goggles meeting OSHA or EN 166 standards. A face shield is recommended when handling larger quantities.[3]
Inhalation May cause respiratory irritation.[4][11][12]Handling the solid powder can generate dust that irritates the respiratory tract.Handle in a fume hood. If a hood is unavailable or for large quantities, an N95 (or higher) particulate respirator is necessary.[3]
Ingestion Harmful or toxic if swallowed.[14][15]Many quinoline derivatives exhibit oral toxicity.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][16]
Environmental Harmful or very toxic to aquatic life.[6][15]Quinoline structures can be persistent and hazardous in aquatic environments.Do not dispose of down the drain or in regular trash.[3][8]

The Core Directive: A Self-Validating Disposal Protocol

The foundation of safe chemical disposal is a system that prevents accidental and improper waste handling at every step. This protocol is designed to be a self-validating workflow, from waste generation to final pickup.

Step 1: Waste Segregation and Containment

Segregation is the most critical step in preventing dangerous chemical reactions in waste containers.

  • Solid Waste:

    • Designate a specific, puncture-resistant waste container with a secure lid for solid this compound waste.

    • This includes surplus or expired solid compounds, contaminated weigh boats, paper towels, and disposable PPE like gloves.[3]

    • Place this container in your laboratory's Satellite Accumulation Area (SAA).[17]

  • Liquid Waste:

    • Use a dedicated, leak-proof container for all solutions containing this compound. Glass or high-density polyethylene (HDPE) containers are appropriate. Do not use metal containers , as the acidic nature of the waste can cause corrosion and leaks.[16]

    • This waste stream is considered "Non-Halogenated Organic Acidic Waste." Do not mix it with halogenated solvents, bases, or oxidizing agents.[17][18]

    • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[16]

    • Ensure the container is kept securely closed except when adding waste.[10][17]

Step 2: Meticulous Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[19] Each waste container must have a hazardous waste label as soon as the first drop of waste is added.[8]

The label must include:

  • The words "Hazardous Waste" .[17]

  • The full chemical name: "this compound" and any other constituents in the container (e.g., solvents, buffers), including their approximate percentages.

  • The specific hazard characteristics: "Corrosive (Acid)," "Irritant," "Aquatic Toxin."

  • The date the container was started and the date it was filled.

  • Your name, laboratory, and contact information.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which must meet specific criteria:[17]

  • It must be at or near the point of generation.

  • It must be under the control of the laboratory personnel generating the waste.

  • Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]

  • The SAA must be inspected weekly for leaks and proper labeling.[17]

Step 4: Final Disposal - Professional Collection

Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[3][5]

  • Once a waste container is full (or has been in the SAA for up to one year), seal it securely.[17]

  • Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal contractor.[8][11] They are equipped to transport and dispose of the material in compliance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[16]

Visualizing the Workflow

To ensure clarity, the following diagram outlines the decision-making process for the disposal of waste generated from this compound.

G start Waste Generated Containing This compound is_solid Is the waste a solid or liquid? start->is_solid solid_waste SOLID WASTE (e.g., powder, contaminated gloves, weigh paper) is_solid->solid_waste Solid liquid_waste LIQUID WASTE (e.g., solutions in organic solvents or aqueous buffers) is_solid->liquid_waste Liquid collect_solid Place in a designated, puncture-resistant solid waste container. solid_waste->collect_solid collect_liquid Pour into a dedicated, compatible (non-metal) liquid waste container. Keep in secondary containment. liquid_waste->collect_liquid label_waste Immediately apply a HAZARDOUS WASTE label. List all chemical constituents and hazards. collect_solid->label_waste collect_liquid->label_waste store_waste Store sealed container in the Satellite Accumulation Area (SAA). label_waste->store_waste full_container Is container full or has it been stored for > 6 months? store_waste->full_container contact_ehs Arrange for pickup by your institution's EHS or a licensed waste disposal service. full_container->contact_ehs Yes continue_storage Continue to store safely in SAA. Perform weekly inspections. full_container->continue_storage No continue_storage->store_waste

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a small spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in Table 1, including gloves, goggles, and a lab coat.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike (e.g., vermiculite or a chemical spill kit absorbent).

  • Clean Up: Carefully sweep or wipe up the contained material, working from the outside in. Place all contaminated cleanup materials into a designated hazardous waste container.[9][11]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and then wash with water.

  • Dispose: Label the cleanup waste as "Spill Debris containing this compound" and dispose of it through your EHS office.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

References

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • How to Dispose of Acetic Acid. Lab Alley.[Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.[Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.[Link]

  • Safety Data Sheet - 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. AA Blocks.[Link]

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  • Safety Data Sheet - HP Scitex FB250 Magenta Ink. HP.[Link]

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  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.[Link]

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Personal protective equipment for handling 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Guide to Safely Handling 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Hazard Identification and Risk Assessment

Given its chemical structure as a quinoline carboxylic acid derivative, this compound should be handled with care, assuming it may possess the following hazards until proven otherwise:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[1][2][3]

  • Toxicity: While the specific toxicity of this compound is unknown, related quinoline derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical Splash GogglesNitrile or Neoprene Gloves (Double-gloved recommended)Laboratory CoatN95 Particulate Respirator
Solution Preparation Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesLaboratory Coat and Chemical-Resistant ApronAs needed, based on solvent volatility and ventilation
Conducting Reactions Chemical Splash GogglesNitrile or Neoprene GlovesLaboratory CoatNot generally required in a certified chemical fume hood
Waste Disposal Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesLaboratory Coat and Chemical-Resistant ApronNot generally required with proper handling

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is critical for safety.

Preparation and Weighing
  • Donning PPE: Before handling the compound, put on a laboratory coat, two pairs of nitrile gloves, and chemical splash goggles.[3]

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3]

  • Weighing: Use a disposable weigh boat. Handle the container with care to avoid generating dust.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding area with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: Slowly add the solid to the solvent to prevent splashing.[3]

  • Ventilation: If using a volatile solvent, ensure the process is carried out in a well-ventilated fume hood.[8]

  • Mixing: Use a magnetic stirrer to ensure gentle and thorough dissolution.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Minor Spill: For small spills of the solid, carefully sweep it up with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[8]

  • Major Spill: Evacuate the area and follow your institution's emergency procedures.[8]

Disposal Plan

Proper disposal of chemical waste is paramount for environmental safety and regulatory compliance.

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[3][8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, leak-proof hazardous waste container.[8][9] This container should be properly labeled with the chemical name and associated hazards.[8]

  • Segregation: Do not mix carboxylic acid waste with incompatible materials such as bases, oxidizing agents, or inorganic acids in the same container.[8][9][10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh emergency_exposure Exposure Occurs prep_ppe->emergency_exposure handle_solution Prepare Solution handle_weigh->handle_solution emergency_spill Spill Occurs handle_weigh->emergency_spill handle_reaction Conduct Reaction handle_solution->handle_reaction handle_solution->emergency_spill cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon handle_reaction->emergency_spill cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for safe handling of this compound.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. 2022.
  • Quinoline-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC - NIH. 2025.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. 2009.
  • Personal Protective Equipment (PPE) Toolkit. OneLab REACH - CDC.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SAFETY DATA SHEET - 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Santa Cruz Biotechnology. 2020.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Guarding Against Hazard in Laboratories: Navigating Chemical Safety in The Modern Age. 2024.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. 2022.
  • Laboratory Waste Disposal Guidelines.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 8-Hydroxyquinoline Safety Data Sheet. 2010.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2024.
  • Safety Data Sheet - Quinolinic Acid. Cayman Chemical. 2025.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006.
  • SAFETY DATA SHEET - 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid. CymitQuimica. 2023.
  • SAFETY DATA SHEET - 6-Methoxyquinoline-4-carboxylic Acid. TCI Chemicals.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Personal Protective Equipment (PPE). CHEMM.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.